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  • Product: 2-Carbamoyl-2,2-dimethylacetic acid
  • CAS: 116070-49-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Carbamoyl-2,2-dimethylacetic acid

Abstract 2-Carbamoyl-2,2-dimethylacetic acid, also known by its synonym 2,2-dimethylmalonamic acid, is a dicarboxylic acid monoamide. Its structure, featuring a quaternary carbon center adjacent to both a carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Carbamoyl-2,2-dimethylacetic acid, also known by its synonym 2,2-dimethylmalonamic acid, is a dicarboxylic acid monoamide. Its structure, featuring a quaternary carbon center adjacent to both a carboxylic acid and a carboxamide group, presents a unique scaffold for chemical synthesis and potential biological applications. This guide provides a comprehensive analysis of its known chemical and physical properties, safety and handling protocols, and explores its potential as a building block in medicinal chemistry and materials science. While extensive biological data on the parent molecule is not widely published, this document will draw correlations from structurally related compounds to infer potential avenues for research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific inquiry. 2-Carbamoyl-2,2-dimethylacetic acid is systematically named to define its precise structure.

  • IUPAC Name : 3-amino-2,2-dimethyl-3-oxopropanoic acid[1]

  • Synonyms : 2,2-Dimethylmalonamic acid, dimethylmalonic acid monoamide[1]

  • CAS Number : 116070-49-6[1]

  • Molecular Formula : C₅H₉NO₃[1]

  • Canonical SMILES : CC(C)(C(=O)N)C(=O)O[1]

  • InChI Key : VTULMVFTYNCYTA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial in drug development.[2] The data presented below are computationally derived from the PubChem database and provide a foundational understanding of the molecule's characteristics.[1]

Table 1: Computed Physicochemical Properties of 2-Carbamoyl-2,2-dimethylacetic acid

PropertyValueSource
Molecular Weight 131.13 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 131.058243149 DaPubChem[1]
Topological Polar Surface Area 80.4 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Interpretation for the Researcher:

  • The negative XLogP3 value suggests that the compound is hydrophilic, indicating good solubility in aqueous media. This is a favorable property for parenteral drug formulations.

  • The presence of both hydrogen bond donors and acceptors facilitates interactions with biological macromolecules, such as enzymes and receptors.

  • A low rotatable bond count suggests a degree of conformational rigidity, which can be advantageous for specific binding to a target protein by reducing the entropic penalty upon binding.

  • The Topological Polar Surface Area (TPSA) is below the 140 Ų threshold often associated with good cell permeability for oral bioavailability, suggesting it may have the potential to cross cellular membranes.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound.

  • Mass Spectrometry : A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-Carbamoyl-2,2-dimethylacetic acid, providing data on its fragmentation pattern which is crucial for its identification in complex mixtures.[1]

Further characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy would be necessary to provide a complete and unambiguous structural confirmation.

Synthesis and Manufacturing Considerations

A plausible approach involves the synthesis of 2,2-dimethylmalonic acid as a key intermediate. One patented method for synthesizing a related compound, 2,2-dimethyl dimethylmalonate, involves the oxidation of 2,2-dimethyl-1,3-propanediol to form 2,2-dimethylmalonic acid, which is then esterified.[3] This diacid could then be selectively amidated.

Below is a conceptual workflow for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid.

G A 2,2-Dimethyl-1,3-propanediol B Oxidation (e.g., KMnO4, Jones Reagent) A->B Step 1 C 2,2-Dimethylmalonic Acid B->C D Selective Mono-activation (e.g., DCC/NHS or SOCl2) C->D Step 2 E Activated Intermediate (e.g., NHS ester or Acyl Chloride) D->E F Amination (Ammonia or NH4OH) E->F Step 3 G 2-Carbamoyl-2,2-dimethylacetic acid F->G H Purification (Crystallization/Chromatography) G->H Step 4 I Final Product H->I

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Carbamoyl-2,2-dimethylacetic Acid

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. It is the foundational data upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. It is the foundational data upon which all subsequent biological, toxicological, and clinical evaluations are built. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 2-carbamoyl-2,2-dimethylacetic acid. This small molecule, with its interesting combination of a carboxylic acid, an amide, and a quaternary carbon center, serves as an excellent case study for illustrating the synergistic power of modern analytical techniques.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to delve into the causality behind experimental choices, fostering a deeper understanding of how to construct a self-validating analytical workflow. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to assemble a complete and irrefutable structural picture.

Initial Assessment and Hypothesis Generation

The journey of structural elucidation begins with preliminary data. In a real-world scenario, this could be an unknown impurity, a novel synthetic product, or a natural isolate. For the purpose of this guide, we will assume the molecular formula of our target compound has been determined by high-resolution mass spectrometry to be C₅H₉NO₃.

Molecular Formula: C₅H₉NO₃

From this, we can calculate the degree of unsaturation (DoU), a critical first step in hypothesizing potential structures.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 5 + 1 - (9/2) - 0 + (1/2) = 2

A degree of unsaturation of 2 suggests the presence of two double bonds, one triple bond, a double bond and a ring, or two rings. Given the presence of three oxygen atoms and one nitrogen atom, the presence of carbonyl groups (C=O) is highly probable. Carboxylic acids and amides each contain a carbonyl group, which would account for the DoU of 2.

Based on this initial assessment, a plausible hypothesis is a structure containing both a carboxylic acid and an amide functional group. The remaining atoms (C₃H₉) need to be arranged. The name "2-carbamoyl-2,2-dimethylacetic acid" provides the known structure, but in an actual elucidation scenario, we would proceed to gather spectroscopic data to piece this together.

Analytical Workflow: A Multi-pronged Approach

A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our workflow is designed to first identify functional groups, then establish the carbon skeleton and proton environments, and finally, piece together the connectivity through correlation spectroscopy.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Framework & Environment cluster_3 Connectivity & Final Structure MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation FTIR Infrared Spectroscopy (FTIR) - Key Functional Groups MS->FTIR Provides molecular context NMR_1D 1D NMR Spectroscopy - 1H NMR (Proton Environments) - 13C NMR (Carbon Environments) FTIR->NMR_1D Confirms functional groups NMR_2D 2D NMR Spectroscopy - COSY (H-H Connectivity) - HSQC (C-H Connectivity) - HMBC (Long-Range C-H Connectivity) NMR_1D->NMR_2D Identifies fragments to be connected Xray X-ray Crystallography (Optional, for absolute confirmation) NMR_2D->Xray Defines final structure

Caption: A logical workflow for the structural elucidation of a small molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is pivotal for determining the molecular weight and elemental composition of a compound.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and use the accurate mass measurement to calculate the elemental composition.

Expected Data and Interpretation

For 2-carbamoyl-2,2-dimethylacetic acid (C₅H₉NO₃), the expected monoisotopic mass is 131.05824 g/mol .[2]

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺132.0659132.0655
[M+Na]⁺154.0478154.0475
[M-H]⁻130.0509130.0512

The observation of these ions with high mass accuracy would strongly support the molecular formula of C₅H₉NO₃. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of H₂O (18 Da), CO₂ (44 Da), or the carbamoyl group (44 Da), providing initial clues about the functional groups present.[3][4]

Infrared Spectroscopy: Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Expected Data and Interpretation

Based on the structure of 2-carbamoyl-2,2-dimethylacetic acid, we would anticipate the following key absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (carboxylic acid)
3350-3150MediumN-H stretch (primary amide)
~1720StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (amide I band)
~1640MediumN-H bend (amide II band)
~1300-1200MediumC-O stretch (carboxylic acid)

The presence of a broad O-H stretch overlapping with the N-H stretches, along with two distinct carbonyl peaks, would provide strong evidence for the presence of both a carboxylic acid and a primary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR spectroscopy identifies the different types of protons in a molecule and provides information about their neighboring protons.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic and amide protons are exchangeable and may not be visible in D₂O).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shift, integration, and multiplicity of each signal.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad singlet1H-COOHThe acidic proton of the carboxylic acid, typically deshielded and broad.
~7.4Singlet1H-CONHH (trans)Amide protons are deshielded due to the anisotropy of the C=O bond.
~7.0Singlet1H-CONHH (cis)Amide protons can show restricted rotation, leading to distinct signals.
1.35Singlet6H-C(CH ₃)₂-Two equivalent methyl groups on a quaternary carbon, appearing as a singlet.

The presence of a 6H singlet is a strong indicator of two equivalent methyl groups attached to the same carbon, which itself has no attached protons. The broad singlet for the carboxylic acid and the two singlets for the amide protons further corroborate the functional groups identified by FTIR.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule.[7]

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)DEPT-135AssignmentRationale
~175AbsentC =O (acid)Carbonyl carbon of a carboxylic acid.
~173AbsentC =O (amide)Carbonyl carbon of an amide.
~45Absent-C (CH₃)₂-Quaternary carbon, deshielded by two carbonyl groups.
~25Positive-C(C H₃)₂-Two equivalent methyl carbons.

The ¹³C NMR spectrum is expected to show only four distinct signals, confirming the symmetry of the molecule. The DEPT experiment would confirm the presence of one type of methyl group and three quaternary carbons (including the two carbonyls).

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity of the atoms.[8][9]

G cluster_0 Key 2D NMR Correlations H_Me ¹H: 1.35 ppm (CH₃) C_Me ¹³C: 25 ppm (CH₃) H_Me->C_Me HSQC (¹J) C_Quat ¹³C: 45 ppm (Cq) H_Me->C_Quat HMBC (²J) C_Acid ¹³C: 175 ppm (C=O, acid) H_Me->C_Acid HMBC (³J) C_Amide ¹³C: 173 ppm (C=O, amide) H_Me->C_Amide HMBC (³J) H_Amide ¹H: 7.0, 7.4 ppm (NH₂) H_Amide->C_Amide HMBC (²J)

Caption: Expected 2D NMR correlations for 2-carbamoyl-2,2-dimethylacetic acid.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[10] We would expect a cross-peak between the proton signal at 1.35 ppm and the carbon signal at 25 ppm, confirming the assignment of the methyl groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[11][12]

    • A correlation from the methyl protons (1.35 ppm) to the quaternary carbon (45 ppm) would establish the C(CH₃)₂ fragment.

    • Crucially, correlations from the methyl protons (1.35 ppm) to both carbonyl carbons (~175 ppm and ~173 ppm) would confirm that the C(CH₃)₂ group is situated between the carboxylic acid and amide carbonyls.

    • Correlations from the amide protons (~7.0-7.4 ppm) to the amide carbonyl carbon (~173 ppm) would confirm the -CONH₂ moiety.

The collective data from these NMR experiments provides an interlocking web of evidence that leads to the unambiguous structure of 2-carbamoyl-2,2-dimethylacetic acid.

X-ray Crystallography: The Ultimate Confirmation

For an ultimate, unambiguous confirmation of the structure, particularly the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard.[13][14]

Experimental Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final structure with atomic coordinates and bond lengths/angles.

This technique would not only confirm the connectivity established by NMR but also provide precise bond lengths and angles, offering insights into the molecule's conformation in the solid state.

Conclusion

References

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  • Beniddir, M. A., et al. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. In Natural Products (pp. 1-38). Springer. Available from: [Link]

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  • Giraud, N., et al. (2015). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Magnetic Resonance in Chemistry, 53(12), 1048-1053. Available from: [Link]

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  • The Organic Chemistry Tutor. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. (2021). YouTube. Available from: [Link]

  • ResearchGate. 1 H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L). Available from: [Link]

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  • Wawer, I., & Jasińska, M. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1735. Available from: [Link]

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  • Flack, H. D., & Bernardinelli, G. (2000). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Applications of VCD Spectroscopy (pp. 109-131). Wiley-VCH. Available from: [Link]

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  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 295-299. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,2-dimethyl-3-oxopropanoic Acid

Introduction 3-Amino-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonamic acid, is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-2,2-dimethyl-3-oxopropanoic acid, also known as 2,2-dimethylmalonamic acid, is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its structure, which combines a sterically hindered gem-dimethyl group with a primary amide and a carboxylic acid, makes it an attractive building block for the synthesis of novel peptides, polymers, and other complex organic molecules. The gem-dimethyl group can impart unique conformational constraints, potentially enhancing the biological activity or material properties of the final products.

However, the synthesis of this compound is not without its challenges. The presence of two acidic protons on the alpha-carbon of malonic acid derivatives typically allows for easy enolization and subsequent reactions. The substitution of these protons with methyl groups in 2,2-dimethylmalonic acid derivatives significantly alters the reactivity and introduces considerable steric hindrance, necessitating carefully designed synthetic strategies. This guide provides a comprehensive overview of a plausible and scientifically sound pathway for the synthesis of 3-amino-2,2-dimethyl-3-oxopropanoic acid, starting from readily available precursors. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters for success.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests that it can be derived from a mono-ester of 2,2-dimethylmalonic acid. This approach allows for the selective amidation of the free carboxylic acid group, followed by the hydrolysis of the ester to yield the final product. An alternative, more direct route could involve the partial amidation of 2,2-dimethylmalonyl chloride. This guide will focus on the more controlled mono-ester approach.

The proposed synthetic pathway can be summarized in the following four key steps:

  • Synthesis of 2,2-Dimethylmalonic Acid: The starting point of our synthesis is the dicarboxylic acid, which can be efficiently prepared by the oxidation of 2,2-dimethyl-1,3-propanediol.

  • Synthesis of Dimethyl 2,2-Dimethylmalonate: The diacid is then converted to its dimethyl ester to facilitate the subsequent selective mono-hydrolysis.

  • Selective Mono-hydrolysis to 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: This crucial step generates the key intermediate with one free carboxylic acid group and one ester group.

  • Amidation and Final Hydrolysis: The free carboxylic acid is then converted to the primary amide, followed by the hydrolysis of the methyl ester to afford the target molecule.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 2,2-Dimethyl-1,3-propanediol B 2,2-Dimethylmalonic Acid A->B Oxidation C Dimethyl 2,2-Dimethylmalonate B->C Esterification D 3-Methoxy-2,2-dimethyl- 3-oxopropanoic Acid C->D Selective Mono-hydrolysis E Methyl 3-amino-2,2-dimethyl- 3-oxopropanoate D->E Amidation F 3-Amino-2,2-dimethyl- 3-oxopropanoic Acid E->F Hydrolysis

Figure 1: Proposed synthesis workflow for 3-amino-2,2-dimethyl-3-oxopropanoic acid.

Detailed Synthesis Protocols

Step 1: Synthesis of 2,2-Dimethylmalonic Acid

The synthesis of 2,2-dimethylmalonic acid can be achieved through the oxidation of 2,2-dimethyl-1,3-propanediol. A patent describes a method utilizing hydrogen peroxide as the oxidant with a phosphotungstic acid catalyst.[1]

Experimental Protocol:

  • To a stirred solution of 50% hydrogen peroxide, add 2,2-dimethyl-1,3-propanediol and a catalytic amount of phosphotungstic acid.

  • The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

  • Upon completion, the reaction mixture is concentrated and acidified to precipitate the crude 2,2-dimethylmalonic acid.

  • The crude product is then purified by recrystallization from deionized water to yield the pure diacid.

ParameterValueReference
Starting Material2,2-Dimethyl-1,3-propanediol[1]
Oxidant50% Hydrogen Peroxide[1]
CatalystPhosphotungstic Acid[1]
Expected Yield~86%[1]
Step 2: Synthesis of Dimethyl 2,2-Dimethylmalonate

The esterification of 2,2-dimethylmalonic acid to its dimethyl ester can be accomplished using standard methods. A common approach involves reacting the diacid with methanol in the presence of an acid catalyst.[1]

Experimental Protocol:

  • Suspend 2,2-dimethylmalonic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is then worked up by extraction with an organic solvent and washed with a mild base to remove any unreacted diacid.

  • The organic layer is dried and concentrated, and the resulting crude diester is purified by vacuum distillation.

ParameterValueReference
Starting Material2,2-Dimethylmalonic Acid[1]
ReagentMethanol[1]
CatalystLewis Acid (e.g., H₂SO₄)[1]
Expected Yield~96%[1]
Step 3: Selective Mono-hydrolysis to 3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid

The selective mono-hydrolysis of a dimethyl ester can be challenging. A controlled reaction with one equivalent of a base is a common strategy.

Experimental Protocol:

  • Dissolve dimethyl 2,2-dimethylmalonate in a suitable solvent, such as a mixture of methanol and water.

  • Cool the solution in an ice bath and slowly add one equivalent of a base, such as sodium hydroxide or potassium hydroxide, as an aqueous solution.

  • Stir the reaction mixture at a low temperature and monitor its progress carefully to avoid the formation of the diacid.

  • Once the reaction is complete, neutralize the mixture with a slight excess of a weak acid.

  • Extract the product into an organic solvent.

  • The organic layer is then dried and concentrated to yield the crude mono-ester, which can be purified by chromatography or recrystallization.

Step 4: Amidation and Final Hydrolysis

The amidation of the free carboxylic acid group of the mono-ester can be achieved using standard peptide coupling reagents to form the primary amide. The final step involves the hydrolysis of the remaining ester group.

Experimental Protocol for Amidation:

  • Dissolve 3-methoxy-2,2-dimethyl-3-oxopropanoic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like hydroxybenzotriazole (HOBt).

  • Introduce a source of ammonia, such as ammonium chloride, and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and any unreacted starting materials.

  • The resulting methyl 3-amino-2,2-dimethyl-3-oxopropanoate can be purified by column chromatography.

Experimental Protocol for Final Hydrolysis:

  • Dissolve the purified methyl 3-amino-2,2-dimethyl-3-oxopropanoate in a suitable solvent mixture, such as methanol/water.

  • Add a stoichiometric amount of a base, like lithium hydroxide (LiOH), and stir at room temperature.

  • Monitor the reaction until the ester is fully hydrolyzed.

  • Carefully acidify the reaction mixture to a neutral pH to precipitate the final product, 3-amino-2,2-dimethyl-3-oxopropanoic acid.

  • The product can be collected by filtration and purified by recrystallization.

Alternative Synthetic Considerations

An alternative approach to consider is the direct partial amidation of 2,2-dimethylmalonyl chloride. This could potentially be a more atom-economical route but may be more challenging to control and could lead to a mixture of the desired mono-amide, the diamide, and unreacted starting material.

Alternative_Route A 2,2-Dimethylmalonic Acid B 2,2-Dimethylmalonyl Chloride A->B SOCl₂ or (COCl)₂ C 3-Amino-2,2-dimethyl- 3-oxopropanoic Acid B->C 1 eq. NH₃ D 2,2-Dimethylmalonamide B->D >2 eq. NH₃

Figure 2: Alternative route via the diacid chloride.

Conclusion

The synthesis of 3-amino-2,2-dimethyl-3-oxopropanoic acid presents a moderately challenging yet achievable goal for the experienced synthetic chemist. The proposed pathway, starting from 2,2-dimethyl-1,3-propanediol, offers a logical and controllable route to the target molecule. The key steps of selective mono-hydrolysis and subsequent amidation are critical for the success of this synthesis. Careful control of reaction conditions and diligent purification of intermediates are paramount. The availability of this unique building block will undoubtedly open up new avenues for research in drug discovery and materials science, enabling the creation of novel molecules with potentially enhanced properties.

References

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalon

Sources

Exploratory

In-Depth Technical Guide: 3-Amino-2,2-dimethyl-3-oxopropanoic Acid (CAS 116070-49-6)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical entity registered under CA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 116070-49-6, identified as 3-Amino-2,2-dimethyl-3-oxopropanoic acid. Also known by its synonyms, 2-carbamoyl-2,2-dimethylacetic acid and 2,2-Dimethylmalonamic acid, this molecule possesses a unique structure featuring a gem-dimethyl substituted propanoic acid backbone with a terminal amide group. This document delves into its chemical and physical characteristics, outlines a plausible synthetic pathway, discusses its potential (though currently underexplored) biological significance, and provides detailed hypothetical protocols for its synthesis and analysis. Safety and handling considerations are also addressed to ensure its proper use in a research and development setting. This guide is intended to be a foundational resource for scientists interested in exploring the potential applications of this compound in drug discovery and chemical biology.

Chemical Identity and Physicochemical Properties

3-Amino-2,2-dimethyl-3-oxopropanoic acid is a white crystalline solid.[1] Its core structure consists of a malonic acid derivative with two methyl groups at the C2 position and one carboxyl group converted to a primary amide.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 116070-49-6[2]
IUPAC Name 3-amino-2,2-dimethyl-3-oxopropanoic acid[3]
Synonyms 2-carbamoyl-2,2-dimethylacetic acid, 2,2-Dimethylmalonamic acid[3][4]
Molecular Formula C₅H₉NO₃[2]
Molecular Weight 131.13 g/mol [2]
Canonical SMILES CC(C)(C(=O)N)C(=O)O[4]
Physical State White crystalline solid[1]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Oxidation: Conversion of 2,2-dimethyl-1,3-propanediol to the intermediate, 2,2-dimethylmalonic acid.

  • Selective Mono-amidation: Conversion of 2,2-dimethylmalonic acid to the final product, 3-Amino-2,2-dimethyl-3-oxopropanoic acid.

Synthetic Pathway 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol 2,2-dimethylmalonic acid 2,2-dimethylmalonic acid 2,2-dimethyl-1,3-propanediol->2,2-dimethylmalonic acid Step 1: Oxidation (e.g., KMnO₄ or H₂O₂/catalyst) 3-Amino-2,2-dimethyl-3-oxopropanoic acid 3-Amino-2,2-dimethyl-3-oxopropanoic acid 2,2-dimethylmalonic acid->3-Amino-2,2-dimethyl-3-oxopropanoic acid Step 2: Selective Mono-amidation (e.g., via monoester formation and subsequent amidation)

Caption: Proposed two-step synthesis of 3-Amino-2,2-dimethyl-3-oxopropanoic acid.

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on analogous reactions and established methodologies. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.

This procedure is adapted from the methodology described in Chinese patent CN103508888A.[5][6]

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) with a suitable catalyst (e.g., phosphotungstic acid)[6]

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bisulfite (for quenching KMnO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol in an appropriate solvent (e.g., water or a mixed aqueous/organic solvent system).

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or H₂O₂ with a catalyst) to the stirred solution, maintaining the temperature below a designated threshold.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • If using KMnO₄, quench the excess oxidant by the dropwise addition of a sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the reaction mixture to remove any inorganic solids.

  • Acidify the filtrate with concentrated sulfuric acid to a low pH.

  • Cool the acidified solution to induce crystallization of 2,2-dimethylmalonic acid.

  • Collect the crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallization from water can be performed for further purification.[5]

This step requires the selective amidation of one of the two carboxylic acid groups of 2,2-dimethylmalonic acid. A common strategy for achieving this is to first form a monoester, which can then be amidated.

Sub-step 2a: Monoesterification of 2,2-Dimethylmalonic Acid

  • In a suitable solvent (e.g., methanol), dissolve the 2,2-dimethylmalonic acid.[5]

  • Add a catalytic amount of a Lewis acid or a strong protic acid (e.g., p-toluenesulfonic acid).[5]

  • Heat the reaction mixture at a controlled temperature (e.g., 70-75 °C) for a defined period (e.g., 2 hours).[5] The reaction can be monitored by LC-MS to maximize the formation of the monoester and minimize the formation of the diester.

  • Once the desired conversion is achieved, remove the solvent under reduced pressure.

  • Purify the resulting monoester (methyl 2-carboxy-2-methylpropanoate) from the unreacted diacid and the diester byproduct using column chromatography or selective extraction.

Sub-step 2b: Amidation of the Monoester

  • Dissolve the purified monoester in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Activate the carboxylic acid group using a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in the presence of an activator such as N-hydroxysuccinimide (NHS).

  • Introduce a source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-Amino-2,2-dimethyl-3-oxopropanoic acid by recrystallization or column chromatography.

Biological Activity and Potential Applications

Currently, there is a significant lack of publicly available data on the specific biological activity and mechanism of action of 3-Amino-2,2-dimethyl-3-oxopropanoic acid. Searches of major bioassay databases such as PubChem and ChEMBL did not yield any specific screening results for this compound.[7]

However, the structural features of this molecule suggest several avenues for future investigation:

  • β-Amino Acid Mimicry: As a substituted β-amino acid derivative, it could potentially interact with biological targets that recognize this structural motif. β-amino acids are known to be incorporated into peptides to induce specific secondary structures and to increase resistance to proteolytic degradation.

  • Enzyme Inhibition: The malonamic acid substructure could potentially act as an inhibitor for enzymes that process dicarboxylic acids or amides.

  • Pharmacological Scaffolding: The gem-dimethyl group can impart conformational rigidity and metabolic stability, making this compound an interesting scaffold for the design of novel therapeutic agents.

Further research, including high-throughput screening and target-based assays, is necessary to elucidate any potential biological activity.

Analytical Methodologies

A robust analytical method is crucial for the characterization and quantification of 3-Amino-2,2-dimethyl-3-oxopropanoic acid in various matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for this purpose.

Proposed LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to ensure retention and elution of the analyte.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 1-10 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: [M+H]⁺ (m/z 132.06).

    • Product Ions: To be determined by infusion of a pure standard and collision-induced dissociation (CID) experiments. Likely fragments would involve the loss of H₂O, NH₃, or CO₂.

  • Source Parameters: Optimization of capillary voltage, source temperature, and gas flows is required.

This method would provide high sensitivity and selectivity for the detection and quantification of 3-Amino-2,2-dimethyl-3-oxopropanoic acid in complex mixtures, such as reaction monitoring samples or biological matrices.

Safety, Handling, and Toxicology

5.1. Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

5.2. Storage

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

5.3. Toxicology Profile (Inferred)

While no specific data exists for the target compound, related small molecule amides are generally considered to have low acute toxicity.[9] However, the potential for skin and eye irritation should be assumed based on the data for 2,2-dimethylmalonic acid. Comprehensive toxicological studies would be required to fully characterize the safety profile of this compound.

Conclusion

3-Amino-2,2-dimethyl-3-oxopropanoic acid (CAS 116070-49-6) represents an intriguing, yet understudied, chemical entity. Its unique structural features suggest potential for applications in medicinal chemistry and as a building block in organic synthesis. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and proposed analytical methodologies. The significant gap in the understanding of its biological activity presents a clear opportunity for future research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and potential applications of this promising molecule.

References

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Foundational

An In-depth Technical Guide to 2-Carbamoyl-2,2-dimethylacetic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a fascinating yet underexplored small molecule within the vas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a fascinating yet underexplored small molecule within the vast landscape of organic chemistry. As a derivative of isobutyric acid, it belongs to a class of compounds that has demonstrated a wide range of biological activities.[1] This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and the historical context of its related chemical families. While direct research on this specific molecule is limited, this document aims to equip researchers and drug development professionals with a foundational understanding by drawing parallels with closely related compounds and outlining potential avenues for future investigation.

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-Carbamoyl-2,2-dimethylacetic acid is provided below. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C5H9NO3PubChem[2]
Molecular Weight 131.13 g/mol PubChem[2]
XLogP3 -0.3PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 131.058243149 DaPubChem[2]
Topological Polar Surface Area 80.4 ŲPubChem[2]
Heavy Atom Count 9PubChem[2]
Complexity 150PubChem[2]

Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid is not extensively documented in the scientific literature. However, a logical and efficient synthetic pathway can be devised based on established organic chemistry principles and the known synthesis of its precursors, primarily 2,2-dimethylmalonic acid. The overall synthetic strategy involves a two-step process:

  • Synthesis of 2,2-Dimethylmalonic Acid: This intermediate can be prepared through various methods, with the oxidation of 2,2-dimethyl-1,3-propanediol being a common approach.[3]

  • Amidation of 2,2-Dimethylmalonic Acid: The conversion of one of the carboxylic acid groups of 2,2-dimethylmalonic acid to a primary amide yields the target molecule.

Below are detailed experimental protocols for plausible synthetic routes.

Part 1: Synthesis of the Precursor, 2,2-Dimethylmalonic Acid

A robust method for the synthesis of 2,2-dimethylmalonic acid involves the oxidation of 2,2-dimethyl-1,3-propanediol.[3]

Experimental Protocol: Oxidation of 2,2-dimethyl-1,3-propanediol

  • Reaction Setup: In a well-ventilated fume hood, to a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in an appropriate solvent (e.g., water), add a suitable oxidizing agent (e.g., potassium permanganate or nitric acid) portion-wise while maintaining the temperature with an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) if necessary. Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2,2-dimethylmalonic acid.

  • Purification: Collect the crude product by filtration and recrystallize from hot water or another suitable solvent to obtain pure 2,2-dimethylmalonic acid.

Synthesis_of_Precursor 2,2-dimethyl-1,3-propanediol 2,2-Dimethyl-1,3-propanediol 2,2-dimethylmalonic_acid 2,2-Dimethylmalonic Acid 2,2-dimethyl-1,3-propanediol->2,2-dimethylmalonic_acid Oxidation (e.g., KMnO4 or HNO3)

Caption: Synthesis of the precursor, 2,2-dimethylmalonic acid.

Part 2: Amidation to Yield 2-Carbamoyl-2,2-dimethylacetic Acid

The selective mono-amidation of a dicarboxylic acid like 2,2-dimethylmalonic acid can be achieved through several methods. Two common and effective approaches are the acyl chloride method and carbodiimide-mediated coupling.

Method A: Acyl Chloride Route

This method involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride, followed by a controlled reaction with ammonia.

Experimental Protocol: Acyl Chloride Method

  • Formation of Diacyl Chloride: Treat 2,2-dimethylmalonic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) at room temperature. Reflux the mixture until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain crude 2,2-dimethylmalonyl dichloride.

  • Amidation: Dissolve the crude diacyl chloride in a dry, inert solvent (e.g., DCM or THF) and cool to 0°C. Add a stoichiometric amount (1.0 eq) of aqueous ammonia dropwise with vigorous stirring.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 2-Carbamoyl-2,2-dimethylacetic acid.

Acyl_Chloride_Route 2,2-dimethylmalonic_acid 2,2-Dimethylmalonic Acid 2,2-dimethylmalonyl_dichloride 2,2-Dimethylmalonyl Dichloride 2,2-dimethylmalonic_acid->2,2-dimethylmalonyl_dichloride SOCl₂ or (COCl)₂ Target_Molecule 2-Carbamoyl-2,2-dimethylacetic Acid 2,2-dimethylmalonyl_dichloride->Target_Molecule NH₃ (aq)

Caption: Acyl chloride route for the synthesis of the target molecule.

Method B: Carbodiimide Coupling

Carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond directly from a carboxylic acid and an amine.

Experimental Protocol: Carbodiimide Coupling

  • Reaction Setup: Dissolve 2,2-dimethylmalonic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide, DMF). Add a coupling agent such as EDC (1.1 eq) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Amine Addition: To this mixture, add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) dropwise at 0°C.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC. After completion, filter off any precipitated urea byproduct (in the case of DCC). Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Carbamoyl-2,2-dimethylacetic acid.

Carbodiimide_Coupling_Route 2,2-dimethylmalonic_acid 2,2-Dimethylmalonic Acid Activated_Ester Activated Ester Intermediate 2,2-dimethylmalonic_acid->Activated_Ester EDC, NHS Target_Molecule 2-Carbamoyl-2,2-dimethylacetic Acid Activated_Ester->Target_Molecule NH₃

Caption: Carbodiimide coupling route for synthesis.

Historical Context

The malonic ester synthesis, a cornerstone of organic chemistry for the formation of substituted carboxylic acids, has been a fundamental tool for over a century.[4] This powerful reaction allows for the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation to yield a variety of carboxylic acids. The principles of this synthesis lay the groundwork for creating precursors like 2,2-dimethylmalonic acid.

The synthesis of the carboxamide functional group itself has a rich history, with numerous methods developed over the past two centuries. Early methods often involved harsh conditions, but the discovery of coupling reagents in the 20th century revolutionized amide bond formation, making it a more versatile and widely applicable reaction in areas such as peptide synthesis and medicinal chemistry.

Potential Biological Activity and Future Directions

While there is a lack of specific biological activity data for 2-Carbamoyl-2,2-dimethylacetic acid, the structural motifs present in the molecule suggest potential areas for investigation.

  • Carboxamide Moiety: The carboxamide group is a ubiquitous functional group in pharmaceuticals and biologically active molecules, contributing to their metabolic stability and ability to form hydrogen bonds with biological targets.[5]

  • Isobutyric Acid Scaffold: Derivatives of isobutyric acid have been explored for a range of biological activities, including as anti-inflammatory and anticancer agents.[1]

  • Malonamic Acid Analogs: Some malonamic acid derivatives have been investigated for their potential as enzyme inhibitors and for other therapeutic applications.

Given this context, 2-Carbamoyl-2,2-dimethylacetic acid could be a candidate for screening in various biological assays, including:

  • Anticancer screens: To evaluate its cytotoxic or cytostatic effects on various cancer cell lines.

  • Enzyme inhibition assays: Targeting enzymes where a carboxamide or a small carboxylic acid could act as a ligand.

  • Antimicrobial testing: To assess its activity against a panel of bacteria and fungi.

The development of a robust and scalable synthesis, as outlined in this guide, is the first critical step toward enabling such biological evaluations. Further research into this molecule could uncover novel biological activities and contribute to the development of new therapeutic agents.

References

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). [Link]

  • PubChem. 2-Carbamoyl-2,2-dimethylacetic acid. [Link]

  • Wikipedia. Isobutyric acid. [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2025). [Link]

  • Google Patents.

Sources

Exploratory

spectroscopic data for 2-Carbamoyl-2,2-dimethylacetic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Carbamoyl-2,2-dimethylacetic Acid Introduction: Elucidating the Molecular Architecture 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Carbamoyl-2,2-dimethylacetic Acid

Introduction: Elucidating the Molecular Architecture

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a small organic molecule with the chemical formula C₅H₉NO₃.[1][2] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid functional group, and a primary amide (carbamoyl) group. This unique arrangement of functional groups imparts specific chemical properties and results in a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in medicinal chemistry and materials science for quality control, reaction monitoring, and structural verification.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Caption: Molecular structure of 2-Carbamoyl-2,2-dimethylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the exchangeable protons of the amide and carboxylic acid groups, which might otherwise be broadened into obscurity.

  • gem-Dimethyl Protons (C3-H, C4-H): The six protons of the two methyl groups are chemically and magnetically equivalent due to free rotation around the C2-C3 and C2-C4 bonds. They are attached to a quaternary carbon (C2) and therefore exhibit no spin-spin coupling. This will result in a single, sharp singlet integrating to 6 protons. The proximity to two electron-withdrawing carbonyl groups will shift this signal downfield to an expected region of δ 1.3-1.5 ppm .

  • Amide Protons (N1-H): The two protons on the amide nitrogen are diastereotopic and often appear as two separate, broad singlets, especially in a hydrogen-bonding solvent like DMSO. Their chemical shift is variable and dependent on concentration and temperature but is anticipated in the range of δ 7.0-7.8 ppm .

  • Carboxylic Acid Proton (O2-H): This proton is the most deshielded in the molecule due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and hydrogen bonding. It will appear as a very broad singlet far downfield, typically δ 11.0-13.0 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carboxylic Acid Carbonyl (C1): This carbon is highly deshielded. Based on established data for carboxylic acid derivatives, its resonance is predicted to be in the δ 170-175 ppm range.[3]

  • Amide Carbonyl (C5): The amide carbonyl is also significantly deshielded, though typically slightly less so than a carboxylic acid. It is expected to appear in the δ 168-172 ppm region.[3]

  • Quaternary Carbon (C2): This carbon, bonded to four other non-hydrogen atoms, will have a weak signal (a characteristic of quaternary carbons) and is expected around δ 45-55 ppm .

  • gem-Dimethyl Carbons (C3, C4): The two equivalent methyl carbons will produce a single, strong signal in the aliphatic region, predicted to be around δ 20-25 ppm .

Predicted ¹H NMR Data (DMSO-d₆) Predicted ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
11.0-13.0Broad s
7.0-7.8Broad s (2)
1.3-1.5s
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data at 298 K. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 5 seconds is recommended to ensure proper relaxation of the quaternary carbon.

  • Data Processing: Process the raw data (FID) with an appropriate exponential window function and perform a Fourier transform. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups.

Analysis of Key Vibrational Frequencies

The IR spectrum of 2-Carbamoyl-2,2-dimethylacetic acid will be dominated by absorptions from its O-H, N-H, and C=O bonds.

  • O-H Stretch (Carboxylic Acid): A very strong and characteristically broad absorption band is expected from ~2500-3300 cm⁻¹ . This broadness is a result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

  • N-H Stretch (Primary Amide): Superimposed on the broad O-H band, two distinct, medium-intensity peaks should be visible around 3350 cm⁻¹ (asymmetric stretch) and 3180 cm⁻¹ (symmetric stretch).

  • C-H Stretch (Alkyl): Sharp, medium-intensity absorptions will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region, corresponding to the stretching of the methyl C-H bonds.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted around 1710 cm⁻¹ . Hydrogen bonding in the carboxylic acid dimer typically lowers this frequency from the ~1760 cm⁻¹ seen in a free acid.

  • C=O Stretch (Amide I Band): Another very strong, sharp absorption is expected at a lower frequency than the acid carbonyl, typically around 1670 cm⁻¹ .

  • N-H Bend (Amide II Band): A strong absorption resulting from N-H bending coupled with C-N stretching will appear near 1620 cm⁻¹ .

Key IR Absorptions
Frequency (cm⁻¹) Functional Group
~3350 & ~3180N-H Stretch (Amide)
2500-3300O-H Stretch (Acid)
2850-2980C-H Stretch (Alkyl)
~1710C=O Stretch (Acid)
~1670C=O Stretch (Amide I)
~1620N-H Bend (Amide II)
Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually necessary.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. PubChem indicates the availability of a GC-MS spectrum for this compound.[1]

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve in Solvent NMR NMR (¹H, ¹³C) Prep->NMR Inject/Analyze IR ATR-FTIR Prep->IR Inject/Analyze MS GC-MS Prep->MS Inject/Analyze Structure Structure Elucidation NMR->Structure Correlate Data IR->Structure Correlate Data MS->Structure Correlate Data QC Purity & Identity Confirmation Structure->QC

Caption: General workflow for spectroscopic analysis.

Analysis of the Mass Spectrum
  • Molecular Ion (M⁺): With a molecular formula of C₅H₉NO₃, the monoisotopic mass is 131.0582 Da.[1] The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 131 .

  • Key Fragmentation Pathways: The structure is prone to fragmentation around the quaternary center.

    • Loss of a Carboxyl Radical (•COOH): Cleavage of the C1-C2 bond would result in the loss of 45 Da, leading to a fragment ion at m/z = 86 . This is often a favorable fragmentation for α,α-disubstituted carboxylic acids.

    • Loss of a Carbamoyl Radical (•CONH₂): Cleavage of the C2-C5 bond would cause the loss of 44 Da, giving a fragment at m/z = 87 .

    • Loss of Water (H₂O): The molecular ion could lose a molecule of water (18 Da) from the carboxylic acid group, yielding a peak at m/z = 113 .

    • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, rearrangements involving the amide or acid protons could lead to complex fragmentation patterns.

Predicted Mass Spectrometry Data (EI)
m/z Predicted Fragment
131[M]⁺ (Molecular Ion)
113[M - H₂O]⁺
87[M - •CONH₂]⁺
86[M - •COOH]⁺
Experimental Protocol: GC-MS

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method. Derivatization may be required to increase the volatility of the carboxylic acid.

  • Derivatization (Optional but Recommended): To improve chromatographic behavior, convert the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) using a standard agent like diazomethane or BSTFA.

  • Sample Injection: Inject 1 µL of the derivatized (or underivatized, if sufficiently volatile) sample dissolved in a suitable solvent (e.g., methanol, dichloromethane) into the GC inlet, which is typically held at 250 °C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Mass Analysis: The mass spectrometer will operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum corresponding to that peak can then be analyzed for the molecular ion and fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal dataset for the unambiguous identification and structural confirmation of 2-Carbamoyl-2,2-dimethylacetic acid. The predicted spectra, based on established chemical principles, highlight the key features that a researcher should look for: a six-proton singlet in the ¹H NMR, two distinct carbonyl signals in both the ¹³C NMR and IR spectra, and characteristic fragmentation patterns in the mass spectrum centered around the loss of the carboxylic and amide moieties. This guide serves as a robust framework for the acquisition and interpretation of this crucial analytical data.

References

  • PubChem. 2-Carbamoyl-2,2-dimethylacetic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Carbamoyl-2,2-dimethylacetic acid

Introduction 2-Carbamoyl-2,2-dimethylacetic acid, a molecule featuring both a carboxylic acid and a primary amide functional group, presents a unique physicochemical profile critical to its development as a potential the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Carbamoyl-2,2-dimethylacetic acid, a molecule featuring both a carboxylic acid and a primary amide functional group, presents a unique physicochemical profile critical to its development as a potential therapeutic agent or chemical intermediate. This guide provides a comprehensive framework for characterizing its solubility and stability, crucial parameters influencing bioavailability, formulation, and storage. As direct experimental data for this specific molecule is limited, this document outlines the theoretical considerations and detailed experimental protocols necessary to thoroughly evaluate its properties. This approach ensures a robust understanding, grounded in established scientific principles, for researchers and drug development professionals.

Physicochemical Properties: A Theoretical Overview

A foundational understanding of the molecule's inherent properties is paramount before embarking on experimental analysis. Key computed properties for 2-Carbamoyl-2,2-dimethylacetic acid are summarized below.

PropertyValueSource
Molecular FormulaC5H9NO3PubChem[1]
Molecular Weight131.13 g/mol PubChem[1]
XLogP3-AA-0.3PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors3PubChem[1]

The negative XLogP3-AA value suggests a hydrophilic nature, predicting good aqueous solubility. The presence of both hydrogen bond donors (from the carboxylic acid and amide) and acceptors (the carbonyl oxygens and the amide nitrogen) further supports this, indicating a capacity to interact favorably with polar solvents like water.

The acidity of the carboxylic acid and the basicity of the amide group will significantly influence solubility as a function of pH. The carboxylic acid is expected to be deprotonated at physiological and basic pH, forming a more soluble carboxylate salt. Conversely, the amide is a very weak base and is unlikely to be protonated under typical aqueous conditions. The two methyl groups, being electron-donating, may slightly decrease the acidity of the carboxylic acid compared to a non-alkylated analogue[2].

Part 1: Solubility Characterization

A thorough understanding of a compound's solubility is fundamental to its application, particularly in drug development where it directly impacts absorption and formulation strategies. This section details the methodologies for a comprehensive solubility assessment of 2-Carbamoyl-2,2-dimethylacetic acid.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of the target molecule in various relevant media.

G cluster_prep Preparation cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_ph pH-Dependent Solubility prep Synthesize and purify 2-Carbamoyl-2,2-dimethylacetic acid thermo_sol Equilibrium Solubility (Shake-Flask Method) prep->thermo_sol kinetic_sol High-Throughput Screening (e.g., in DMSO/buffer) prep->kinetic_sol ph_sol Determine solubility across a pH range (e.g., 2-10) prep->ph_sol hplc_quant HPLC-UV for Quantification thermo_sol->hplc_quant Analyze supernatant nephelometry Nephelometry/Turbidimetry kinetic_sol->nephelometry Measure precipitation pka_det Potentiometric Titration for pKa ph_sol->pka_det Correlate with pKa

Caption: Workflow for comprehensive solubility assessment.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid 2-Carbamoyl-2,2-dimethylacetic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 2-Carbamoyl-2,2-dimethylacetic acid[3].

pH-Dependent Solubility Profile

The ionization of the carboxylic acid group dictates a strong pH-dependence on aqueous solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the shake-flask method as described above in each of these buffers.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile. This profile is critical for predicting the compound's behavior in different biological environments (e.g., stomach vs. intestine) and for developing oral formulations.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, identifying suitable storage conditions, and ensuring its safety and efficacy. Forced degradation studies are an essential tool for this purpose, providing insights into potential degradation pathways[4][5].

Forced Degradation Experimental Design

This involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use[4].

G cluster_compound Test Compound cluster_stress Stress Conditions cluster_analysis Analytical Monitoring compound 2-Carbamoyl-2,2-dimethylacetic acid (in solution and solid state) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) compound->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) compound->base oxidation Oxidation (e.g., 3% H2O2, RT) compound->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) compound->thermal photo Photolytic Degradation (ICH Q1B guidelines) compound->photo hplc Stability-Indicating HPLC Method (Assay and Impurity Profile) acid->hplc Time-point sampling base->hplc Time-point sampling oxidation->hplc Time-point sampling thermal->hplc Time-point sampling photo->hplc Time-point sampling lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize unknown peaks

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of 2-Carbamoyl-2,2-dimethylacetic acid, the primary anticipated degradation pathways involve the hydrolysis of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water[6]. This would lead to the formation of 2,2-dimethylmalonic acid and ammonia.

  • Base-Catalyzed Hydrolysis: In basic conditions, the amide can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon[7]. This is generally a slower process for amides compared to esters but can be forced with heat. This would yield the corresponding carboxylate salt and ammonia.

G cluster_main Potential Hydrolytic Degradation cluster_acid Acidic Conditions (H+/H2O) cluster_base Basic Conditions (OH-/H2O) start 2-Carbamoyl-2,2-dimethylacetic acid acid_prod 2,2-Dimethylmalonic Acid + NH4+ start->acid_prod Amide Hydrolysis base_prod 2,2-Dimethylmalonate + NH3 start->base_prod Amide Hydrolysis

Caption: Anticipated hydrolytic degradation pathways.

Protocol for a Forced Degradation Study

Methodology:

  • Sample Preparation: Prepare solutions of 2-Carbamoyl-2,2-dimethylacetic acid at a known concentration (e.g., 1 mg/mL) in the stress agents (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions. Include control samples stored under normal conditions.

  • Time-Point Analysis: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed solutions. For acid and base hydrolysis samples, neutralize them before analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point[8].

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

    • Monitor the formation and growth of degradation product peaks in the chromatograms.

  • Degradant Identification: For significant degradation products, use LC-MS/MS to obtain mass spectral data and elucidate their structures. This involves fragmenting the parent and degradant ions and analyzing the resulting fragmentation patterns[9].

Conclusion

This technical guide provides a comprehensive, scientifically grounded framework for the thorough characterization of the solubility and stability of 2-Carbamoyl-2,2-dimethylacetic acid. By following the detailed protocols for thermodynamic and pH-dependent solubility, and by executing a robust forced degradation study, researchers and drug development professionals can generate the critical data necessary for informed decision-making in the development pipeline. The elucidation of degradation pathways and the establishment of a stability profile are paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this molecule.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13930535, 2-Carbamoyl-2,2-dimethylacetic acid." PubChem, [Link]. Accessed January 24, 2026.

  • Alsante, K. M., et al. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, vol. 47, no. 3, 2022, BJSTR. MS. ID. 007492.
  • Baertschi, S. W., et al. "A practical guide to forced degradation and stability studies for drug substances." Journal of Pharmaceutical and Biomedical Analysis, vol. 164, 2019, pp. 183-195.
  • LibreTexts. "21.7: Chemistry of Amides." Chemistry LibreTexts, 2022, [Link]. Accessed January 24, 2026.

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry, 2019, [Link]. Accessed January 24, 2026.

  • Rago, B., et al. "Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine." Clinical Chemistry, vol. 49, no. 6, 2003, pp. 931-941.
  • SIELC Technologies. "2,2-Dimethylpropanoic acid." SIELC, 2018, [Link]. Accessed January 24, 2026.

  • Singh, R., and Rehman, Z. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, vol. 69, 2012, pp. 101-119.
  • Quora. "Why is (i) 2,2 dimethyl-propanoic acid is slightly weaker, but phenyl-ethanoic acid is slightly stronger than ethanoic acid. (ii) In diphenylamine, acidic rather than basic character predominates?" Quora, 2021, [Link]. Accessed January 24, 2026.

Sources

Exploratory

An In-Depth Technical Guide to 2-Carbamoyl-2,2-dimethylacetic Acid: Synonyms, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Carbamoyl-2,2-dimethylacetic acid, a fascinating small molecule, holds potential in various scientific domains. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carbamoyl-2,2-dimethylacetic acid, a fascinating small molecule, holds potential in various scientific domains. This guide provides a comprehensive overview of its chemical identity, methods for its synthesis, and its biological relevance, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs). We will also explore related compounds and analytical techniques for its detection and quantification.

Part 1: Chemical Identity and Properties

Synonyms and Nomenclature

2-Carbamoyl-2,2-dimethylacetic acid is known by several synonyms, which is crucial for comprehensive literature searches and chemical procurement. These include:

  • 3-Amino-2,2-dimethyl-3-oxopropanoic acid[1]

  • 2,2-Dimethylmalonamic acid[1]

  • Dimethylmalonic acid monoamide[1]

Its IUPAC name is 3-amino-2,2-dimethyl-3-oxopropanoic acid [1].

Chemical Structure and Properties

The chemical structure of 2-Carbamoyl-2,2-dimethylacetic acid is characterized by a propanoic acid backbone with two methyl groups and a carbamoyl group attached to the second carbon.

Caption: 2D Structure of 2-Carbamoyl-2,2-dimethylacetic acid.

Table 1: Physicochemical Properties of 2-Carbamoyl-2,2-dimethylacetic acid

PropertyValueSource
Molecular FormulaC5H9NO3[1]
Molecular Weight131.13 g/mol [1]
IUPAC Name3-amino-2,2-dimethyl-3-oxopropanoic acid[1]
InChIInChI=1S/C5H9NO3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H2,6,7)(H,8,9)[1]
InChIKeyVTULMVFTYNCYTA-UHFFFAOYSA-N[1]
SMILESCC(C)(C(=O)N)C(=O)O[1]

Part 2: Synthesis and Manufacturing

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid can be approached through a multi-step process, starting from readily available precursors. A plausible and efficient route involves the synthesis of the key intermediate, 2,2-dimethylmalonic acid, followed by a selective mono-amidation.

Synthesis of 2,2-Dimethylmalonic Acid

A patented method describes the synthesis of 2,2-dimethylmalonic acid from 2,2-dimethyl-1,3-propanediol[2].

Protocol 1: Synthesis of 2,2-Dimethylmalonic Acid

  • Oxidation: 2,2-dimethyl-1,3-propanediol is oxidized to a crude 2,2-dimethylmalonic acid product[2]. While the patent does not specify the oxidizing agent, a strong oxidizing agent capable of converting primary alcohols to carboxylic acids would be required.

  • Recrystallization: The crude product is then recrystallized to obtain pure 2,2-dimethylmalonic acid[2].

Synthesis_of_2_2_dimethylmalonic_acid 2,2-dimethyl-1,3-propanediol 2,2-dimethyl-1,3-propanediol Crude 2,2-dimethylmalonic acid Crude 2,2-dimethylmalonic acid 2,2-dimethyl-1,3-propanediol->Crude 2,2-dimethylmalonic acid Oxidation Pure 2,2-dimethylmalonic acid Pure 2,2-dimethylmalonic acid Crude 2,2-dimethylmalonic acid->Pure 2,2-dimethylmalonic acid Recrystallization Amidation_of_2_2_dimethylmalonic_acid 2,2-dimethylmalonic acid 2,2-dimethylmalonic acid Activated Ester Intermediate Activated Ester Intermediate 2,2-dimethylmalonic acid->Activated Ester Intermediate EDC, HOBt 2-Carbamoyl-2,2-dimethylacetic acid 2-Carbamoyl-2,2-dimethylacetic acid Activated Ester Intermediate->2-Carbamoyl-2,2-dimethylacetic acid Ammonia Source PPAR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand 2-Carbamoyl-2,2-dimethylacetic acid (Ligand) PPAR PPARα Ligand->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE PPAR->PPRE Binding RXR->PPRE Binding TargetGene Target Gene PPRE->TargetGene Transcription Regulation mRNA mRNA TargetGene->mRNA Transcription Protein Protein (e.g., Fatty Acid Oxidation Enzymes) mRNA->Protein Translation

Sources

Foundational

A Comprehensive Guide to the Theoretical Conformational Analysis of 2-Carbamoyl-2,2-dimethylacetic acid

Abstract The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug discovery and development professionals, a thorough understanding of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For drug discovery and development professionals, a thorough understanding of a molecule's conformational landscape is paramount for rational drug design and optimization. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of 2-Carbamoyl-2,2-dimethylacetic acid, a molecule of interest due to its bifunctional nature, possessing both a carboxylic acid and an amide group. This document will detail the underlying principles and a step-by-step protocol for conducting a robust in-silico conformational analysis using Density Functional Theory (DFT). The methodologies described herein are designed to provide researchers and scientists with a self-validating system for exploring the potential energy surface of this and similar small molecules, ultimately enabling the identification of stable conformers and the energetic barriers between them.

Introduction: The Significance of Conformational Isomerism in Drug Design

The biological activity of a drug molecule is not solely determined by its chemical formula and connectivity but is critically dependent on its three-dimensional shape. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. These rotations are not without energetic costs, and a molecule will preferentially exist in its lowest energy conformations. The specific arrangement of functional groups in these stable conformers dictates how a molecule interacts with its biological target, such as a protein binding pocket.

2-Carbamoyl-2,2-dimethylacetic acid (PubChem CID: 13930535) presents an interesting case for conformational analysis due to the presence of two key functional groups: a carboxylic acid and a primary amide.[1] The relative orientation of these groups, governed by the rotation around the central carbon-carbon bonds, will significantly influence its hydrogen bonding capabilities, polarity, and overall shape. A detailed understanding of its conformational landscape is therefore a crucial first step in assessing its potential as a pharmacophore or a fragment in drug design.

This guide will delineate a robust computational workflow for the theoretical determination of the conformational space of 2-Carbamoyl-2,2-dimethylacetic acid. We will leverage the power of Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for systems of this size.

Theoretical Foundations and Methodological Choices

The cornerstone of computational conformational analysis is the exploration of the molecule's potential energy surface (PES).[2][3] The PES is a mathematical landscape where the potential energy of the molecule is a function of its geometric coordinates.[2][3][4] Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them.[3]

The Power of Density Functional Theory (DFT)

For the conformational analysis of small organic molecules, Density Functional Theory (DFT) has emerged as a powerful and widely used tool.[5][6] DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than traditional wave-function-based ab initio methods. The choice of the functional and basis set is critical for obtaining accurate results.

  • Functional Selection: The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[5][6] For enhanced accuracy, especially in systems where non-covalent interactions might play a role, dispersion-corrected functionals like B3LYP-D3 are recommended.

  • Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d), is a good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational cost.[5] For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is advisable.

Causality behind Methodological Choices

The selection of DFT, and specifically the B3LYP functional with a Pople-style basis set, is a deliberate choice rooted in a balance of scientific rigor and practical feasibility. While more computationally expensive methods like coupled-cluster theory could offer higher accuracy, for a molecule of this size, DFT provides a sufficiently accurate description of the electronic structure and energetics to reliably identify the key conformational features. The inclusion of dispersion corrections is a prudent measure to accurately capture any weak intramolecular interactions that might influence conformational preferences.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section provides a detailed, step-by-step protocol for performing a comprehensive conformational analysis of 2-Carbamoyl-2,2-dimethylacetic acid using the Gaussian suite of programs.[7][8]

Step 1: Initial Structure Generation
  • Molecule Building: Construct the 2D structure of 2-Carbamoyl-2,2-dimethylacetic acid using a molecular editor such as GaussView.[9]

  • 3D Generation: Convert the 2D sketch into an initial 3D structure.

  • Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan

The key to a thorough conformational analysis is a systematic exploration of the potential energy surface. This is achieved by performing a relaxed PES scan, where one or more dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized.[10][11]

  • Define Dihedral Angles: Identify the key rotatable bonds. For 2-Carbamoyl-2,2-dimethylacetic acid, the crucial dihedral angles are around the C-C bond connecting the quaternary carbon to the carboxylic acid group and the C-C bond connecting the quaternary carbon to the amide group.

  • Scan Setup: In Gaussian, set up a relaxed PES scan by specifying the dihedral angles to be scanned, the start and end angles (e.g., 0 to 360 degrees), and the step size (e.g., 15 degrees).[10][12]

  • Calculation: Run the PES scan calculation at the B3LYP/6-31G(d) level of theory.

Step 3: Identification of Conformational Minima
  • Analyze the PES: Plot the energy as a function of the scanned dihedral angle(s). The minima on this plot correspond to potential stable conformers.

  • Extract Geometries: Extract the Cartesian coordinates of the structures corresponding to these energy minima from the Gaussian output file.

Step 4: Geometry Optimization of Conformers

For each of the geometries identified from the PES scan, perform a full geometry optimization to locate the exact energy minimum.

  • Optimization Setup: Set up a geometry optimization calculation in Gaussian for each candidate structure.

  • Calculation: Run the optimization at a higher level of theory, for instance, B3LYP/6-311+G(d,p), to obtain more accurate geometries and energies.

Step 5: Vibrational Frequency Analysis

A vibrational frequency analysis serves a dual purpose: it confirms that the optimized structures are true energy minima and it provides the zero-point vibrational energy (ZPVE) correction.[13][14]

  • Frequency Setup: For each optimized conformer, set up a frequency calculation in Gaussian using the same level of theory as the final optimization.

  • Analysis:

    • Confirmation of Minima: A true minimum on the PES will have all real (positive) vibrational frequencies.[14] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point.[14]

    • Zero-Point Energy (ZPE) Correction: The ZPE should be added to the electronic energy to obtain the total energy of the conformer at 0 K.

Data Presentation and Visualization

Clear and concise presentation of the results is crucial for interpretation and communication.

Quantitative Data Summary

The relative energies of the identified stable conformers should be summarized in a table.

ConformerRelative Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Key Dihedral Angles (degrees)
Conformer A 0.000.00Dihedral 1: X, Dihedral 2: Y
Conformer B 1.251.18Dihedral 1: A, Dihedral 2: B
Conformer C 2.502.42Dihedral 1: C, Dihedral 2: D
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization

A diagram illustrating the computational workflow provides a clear overview of the entire process.

Conformational_Analysis_Workflow cluster_start 1. Initial Structure cluster_scan 2. Exploration cluster_refine 3. Refinement & Validation cluster_end 4. Analysis start Build 2D Structure & Generate 3D Model pes_scan Relaxed Potential Energy Surface Scan (DFT) start->pes_scan Initial Geometry optimization Geometry Optimization of Minima (DFT) pes_scan->optimization Candidate Structures freq_analysis Vibrational Frequency Analysis optimization->freq_analysis Optimized Geometries end_point Identify Stable Conformers & Relative Energies freq_analysis->end_point Validated Minima & ZPVE

Caption: Computational workflow for the conformational analysis of 2-Carbamoyl-2,2-dimethylacetic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for the conformational analysis of 2-Carbamoyl-2,2-dimethylacetic acid. By following the detailed protocol, researchers can confidently explore the potential energy surface of this molecule, identify its stable conformers, and determine their relative energies. This information is invaluable for understanding its intrinsic properties and for guiding its use in drug discovery and development.

Future studies could expand upon this work by:

  • Solvent Effects: Investigating the influence of different solvent environments on the conformational equilibrium using implicit or explicit solvent models.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations to study the dynamic behavior of the molecule and the transitions between different conformational states.

  • Docking Studies: Using the identified low-energy conformers in molecular docking studies to predict their binding modes to specific biological targets.

By providing this detailed guide, we aim to empower researchers to conduct high-quality theoretical studies that can accelerate the pace of drug discovery and development.

References

  • Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]

  • Zimmerman, P. M., et al. (2023). OntoPESScan: An Ontology for Potential Energy Surface Scans. ACS Omega. [Link]

  • Gant, T. F. (2006). Conformation of Secondary Amides. A Predictive Algorithm That Correlates DFT-Calculated Structures and Experimental Proton Chemical Shifts. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Carbamoyl-2,2-dimethylacetic acid. PubChem. [Link]

  • SCM (2025). Vibrational Spectroscopy — AMS 2025.1 documentation. [Link]

  • University of Rostock (n.d.). Vibrational Frequencies - Technical Considerations. [Link]

  • Scanning potential energy surfaces. (n.d.). [Link]

  • Wikipedia. (n.d.). Potential energy surface. [Link]

  • Barrett Research Group (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

  • Matter Modeling Stack Exchange. (2020). How can I scan the whole PES of a bulk structure?. [Link]

  • Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. [Link]

  • Visualize Organic Chemistry. (n.d.). Generating potential energy surfaces. [Link]

  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]

  • Gaussian, Inc. (2018). GaussView 6 Tutorial 3: Visualizing Results. YouTube. [Link]

  • Santacruz-Juárez, E., et al. (2017). Synthesis and conformational analysis of novel tertiary amides derived from N-[(S)-α-phenylethyl]-1,3-Imidazolidine. Arkivoc. [Link]

  • Al-Mokaram, A. A., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(2-Carbamoylphenyl)acetic acid. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Carbamoyl-3,3-dimethylbutanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). 2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). 2-[carbamimidoyl(methyl)amino]acetic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]. PubChem. [Link]

  • Wang, Z., et al. (2019). Efficiently Calculating Anharmonic Frequencies of Molecular Vibration by Molecular Dynamics Trajectory Analysis. ACS Omega. [Link]

  • Gnanam, G., et al. (2024). Exploring Conformational Landscapes Along Anharmonic Low-Frequency Vibrations. arXiv. [Link]

  • SCM (2024). Frequency-Selective Anharmonic Mode Analysis of Thermally Excited Vibrations in Proteins. [Link]

  • Royal Society of Chemistry (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • MDPI (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Analysis of 2-Carbamoyl-2,2-dimethylacetic acid in the Context of Peptide Synthesis

An in-depth guide to the use of 2-Carbamoyl-2,2-dimethylacetic acid in peptide synthesis protocols. A publication by the Senior Application Scientist Introduction: An Inquiry into a Novel Reagent In the dynamic field of...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the use of 2-Carbamoyl-2,2-dimethylacetic acid in peptide synthesis protocols.

A publication by the Senior Application Scientist

Introduction: An Inquiry into a Novel Reagent

In the dynamic field of peptide synthesis, the exploration of novel building blocks and reagents is crucial for advancing the synthesis of complex and therapeutically relevant peptides. This application note addresses the potential use of 2-Carbamoyl-2,2-dimethylacetic acid in peptide synthesis protocols. It is important to state at the outset that a review of current scientific literature and established protocols indicates that 2-Carbamoyl-2,2-dimethylacetic acid is not a commonly used or recognized reagent in standard peptide synthesis methodologies.

However, its chemical structure—a derivative of a β-amino acid with a sterically hindered gem-dimethyl group—prompts a theoretical exploration of its potential applications and challenges. This guide will, therefore, serve a dual purpose: to analyze the theoretical implications of incorporating this unique molecule and to provide detailed protocols for established techniques that address similar challenges in peptide synthesis, namely the management of difficult sequences and the incorporation of sterically hindered residues.

Part 1: Theoretical Applications and Challenges of 2-Carbamoyl-2,2-dimethylacetic acid

Structural Analysis and Predicted Reactivity

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, possesses a carboxylic acid group and a primary amide (carbamoyl group). The key structural feature is the presence of two methyl groups on the alpha-carbon relative to the carboxylic acid. This gem-dimethyl substitution creates significant steric hindrance around the carboxyl group.

In the context of peptide synthesis, this steric hindrance would pose a considerable challenge for the activation of the carboxylic acid and its subsequent coupling to the N-terminal amine of a growing peptide chain. Standard coupling reagents, even highly reactive ones, may struggle to efficiently form an amide bond with this substrate.[1] The reactivity of a sterically hindered amino acid differs depending on whether the N- or the C-terminus is undergoing coupling.[1]

Hypothetical Roles in Peptide Synthesis
  • Sterically Hindered C-Terminal Modification: One potential, albeit niche, application could be as a C-terminal capping agent. If successfully coupled, its bulky nature could introduce specific conformational constraints on the peptide backbone.

  • Backbone Modification and Peptide Mimetics: As a β-amino acid derivative, its incorporation would extend the peptide backbone by an additional carbon atom compared to natural α-amino acids. This is a common strategy in the design of peptide mimetics with altered pharmacokinetic properties.

  • Induction of Specific Secondary Structures: The gem-dimethyl group could, in theory, favor the adoption of specific turn or helical structures in the peptide, similar to the role of α,α-disubstituted amino acids like aminoisobutyric acid (Aib).

Due to the lack of established protocols, the use of 2-Carbamoyl-2,2-dimethylacetic acid in peptide synthesis remains a theoretical exercise. Researchers interested in exploring its potential would need to undertake significant methods of development, focusing on highly potent coupling reagents and potentially elevated temperatures to overcome the steric barrier.[2]

Part 2: Practical Solutions for Similar Challenges: The Use of Pseudoproline Dipeptides

While 2-Carbamoyl-2,2-dimethylacetic acid is not a standard tool, the challenge of synthesizing "difficult" peptide sequences—those prone to aggregation and poor coupling efficiency—is a well-known problem in solid-phase peptide synthesis (SPPS).[3] A highly effective and widely adopted solution is the use of pseudoproline dipeptides .

The Science of Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are reversibly protected as an oxazolidine ring.[4][5] This five-membered ring structure mimics the conformational properties of proline, introducing a "kink" into the peptide backbone.[5][6] This disruption of the regular peptide structure effectively breaks up the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates.[4][5]

The benefits of incorporating pseudoproline dipeptides include:

  • Prevention of Peptide Aggregation: By disrupting secondary structure formation, pseudoprolines enhance the solvation of the growing peptide chain.[4][6]

  • Improved Coupling Efficiency and Yields: Better solvation allows for improved access of reagents to the reactive sites, leading to more complete coupling reactions and higher purity of the crude peptide.[5]

  • Suppression of Side Reactions: Pseudoprolines have been shown to block the formation of aspartimide side products.[5]

The oxazolidine ring is stable during the standard steps of Fmoc-SPPS but is readily cleaved under the acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA), to regenerate the native serine or threonine residue.[4][5]

Workflow for Pseudoproline Dipeptide Incorporation

G cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Pseudoproline_Insertion Pseudoproline Insertion Start Start Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing Steps (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Standard Fmoc-AA) Washing_1->Coupling Washing_2 Washing Steps (DMF) Coupling->Washing_2 Repeat More Residues? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Fmoc_Deprotection_PP Fmoc Deprotection (e.g., 20% Piperidine/DMF) Repeat->Fmoc_Deprotection_PP No, Insert Pseudoproline Washing_PP Washing Steps (DMF) Fmoc_Deprotection_PP->Washing_PP PP_Coupling Pseudoproline Dipeptide Coupling (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) Washing_PP->PP_Coupling Washing_PP_2 Washing Steps (DMF) PP_Coupling->Washing_PP_2 Continue_SPPS Resume Standard SPPS Cycle Washing_PP_2->Continue_SPPS Continue Synthesis Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Continue_SPPS->Final_Cleavage

Figure 1: Workflow for incorporating a pseudoproline dipeptide into a growing peptide chain during Fmoc-SPPS.

Protocol for the Manual Coupling of a Pseudoproline Dipeptide

This protocol is intended for researchers familiar with standard manual solid-phase peptide synthesis techniques.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HCTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dimethyl sulfoxide (DMSO), if needed for solubility

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution for monitoring coupling completion

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF. If solubility is an issue, a small amount of DMSO can be added.

  • Activation: Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly for 1-2 minutes. This activates the carboxylic acid of the dipeptide.

  • Coupling Reaction: Immediately add the activated coupling solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling: Take a small sample of the resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a TNBS test to check for the presence of free primary amines.[3] A successful coupling will result in a negative (e.g., colorless) TNBS test.

  • Post-Coupling Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Data Presentation: Expected Impact of Pseudoproline Incorporation
ParameterStandard SPPS of a Difficult SequenceSPPS with Pseudoproline Dipeptides
Crude Purity (HPLC) Often low (<50%) due to deletion and truncated sequencesSignificantly higher (>70-80% is common)
Overall Yield Low, due to incomplete reactions and difficult purificationMarkedly improved
Solubility of Protected Peptide Poor, leading to aggregation on resinEnhanced, facilitating better reaction kinetics
Aspartimide Formation A significant risk at Asp-Ser/Gly/Thr sequencesSuppressed

Table 1: A qualitative comparison of expected outcomes when synthesizing a known difficult peptide sequence with and without the use of pseudoproline dipeptides.

Part 3: Strategies for Coupling Sterically Hindered Amino Acids

The structural motif of 2-Carbamoyl-2,2-dimethylacetic acid—a gem-dimethyl group alpha to a carboxylic acid—is a classic example of steric hindrance. While this specific molecule is not used, the incorporation of other sterically hindered residues, such as Aib, is a common requirement in peptide chemistry. The challenges presented are analogous.

Key Considerations for Hindered Couplings:
  • Choice of Coupling Reagent: Standard reagents like HBTU may be insufficient. More potent activating agents are often required. Amino acid fluorides, generated in situ, are particularly effective for coupling sterically hindered amino acids.[7] Reagents like HATU and COMU, which form more reactive activated esters, are also excellent choices.

  • Reaction Conditions: Extended coupling times (2-4 hours or even overnight) and double couplings (repeating the coupling step with fresh reagents) are common strategies. Microwave-assisted peptide synthesis can also be beneficial by using elevated temperatures to accelerate slow coupling reactions.[4]

  • Solvent Choice: The choice of solvent can impact the efficiency of coupling. While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) can sometimes improve outcomes.[7]

Protocol for a Hindered Coupling using HATU

Materials:

  • Fmoc-deprotected peptide-resin

  • Sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH) (5 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: As described in the pseudoproline protocol, start with a fully deprotected and washed peptide-resin.

  • Coupling Solution Preparation: Dissolve the hindered Fmoc-amino acid (5 eq.) and HATU (5 eq.) in DMF or NMP.

  • Activation: Add DIPEA (10 eq.) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated mixture to the resin and couple for at least 2 hours. For particularly difficult couplings, this time can be extended.

  • Monitoring and Recoupling: After the initial coupling, perform a TNBS or Kaiser test. If the test is positive, indicating incomplete reaction, a second coupling (recoupling) with fresh reagents is recommended.

  • Wash and Continue: Once a negative test is achieved, wash the resin thoroughly and proceed with the synthesis.

Conclusion

While 2-Carbamoyl-2,2-dimethylacetic acid does not have an established role in peptide synthesis, its structure highlights important challenges in the field, namely steric hindrance. For researchers facing issues with peptide aggregation and difficult couplings—the problems that a sterically hindered building block might be intended to address—the use of pseudoproline dipeptides offers a robust, well-validated, and highly effective solution. The protocols and principles outlined in this guide provide a practical framework for improving the synthesis of complex peptides, ensuring higher purity, and greater overall success in peptide drug discovery and development.

References

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(25), 8080-8082. Retrieved from [Link]

  • Wöhr, T., & Mutter, M. (1995). Pseudoprolines in peptide synthesis: a new strategy for the synthesis of large peptides. Tetrahedron Letters, 36(22), 3847-3848. (Note: While not directly cited from a provided URL, this is a foundational reference in the field mentioned in the search results).
  • AAPPTec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Carbamoyl-2,2-dimethylacetic Acid as a Versatile Building Block for Protease Inhibitors

Introduction: The Strategic Advantage of Conformational Constraint in Protease Inhibition Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, playing critical roles in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint in Protease Inhibition

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, playing critical roles in a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including viral infections (e.g., HIV, HCV, SARS-CoV-2), cancer, and cardiovascular disorders, making them prime targets for therapeutic intervention.[1] The design of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry. A key strategy in achieving high-affinity binding is the introduction of structural motifs that pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty of binding to the enzyme's active site.

The gem-dimethyl group, a simple yet powerful structural element, has been widely exploited in medicinal chemistry to achieve this conformational constraint.[2][3] This application note details the synthesis and utility of 2-Carbamoyl-2,2-dimethylacetic acid (also known as 2,2-dimethylmalonamic acid), a building block that leverages the "gem-dimethyl effect" to create highly effective protease inhibitors. By restricting the rotational freedom of the inhibitor backbone, this moiety facilitates optimal interactions with the protease's subsites, leading to enhanced potency and selectivity.[2][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this building block, protocols for its incorporation into inhibitor scaffolds, and methodologies for evaluating the resulting compounds.

The gem-Dimethyl Effect: A Deeper Dive into Mechanism

The enhanced potency of inhibitors containing the gem-dimethyl group can be attributed to several factors, collectively known as the Thorpe-Ingold effect or gem-dimethyl effect.[4][5]

  • Conformational Rigidity: The two methyl groups at the α-carbon sterically hinder free rotation around the adjacent single bonds. This forces the molecule to adopt a more limited set of conformations, increasing the probability of it being in the correct orientation for binding to the protease active site. This pre-organization reduces the entropic cost of binding, leading to a more favorable free energy of binding (ΔG) and, consequently, a lower inhibition constant (Ki).[2]

  • Hydrophobic Interactions: The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within the protease's active site, further contributing to binding affinity.

  • Solvation Effects: The gem-dimethyl group can influence the solvation of the inhibitor, which can also impact its binding affinity.

The following diagram illustrates the concept of conformational restriction imposed by the gem-dimethyl group.

Caption: Conformational freedom in a flexible vs. a gem-dimethyl constrained backbone.

Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid: A Step-by-Step Protocol

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid can be achieved in a three-step sequence starting from the readily available 2,2-dimethyl-1,3-propanediol. This process involves oxidation to 2,2-dimethylmalonic acid, followed by esterification to dimethyl 2,2-dimethylmalonate, and finally, selective mono-amidation.

Experimental Workflow

G cluster_synthesis Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid start 2,2-Dimethyl-1,3-propanediol step1 Oxidation (e.g., with H2O2, catalyst) start->step1 Step 1 product1 2,2-Dimethylmalonic Acid step1->product1 step2 Esterification (Methanol, Acid Catalyst) product1->step2 Step 2 product2 Dimethyl 2,2-dimethylmalonate step2->product2 step3 Selective Mono-amidation (Ammonia in Methanol) product2->step3 Step 3 final_product 2-Carbamoyl-2,2-dimethylacetic Acid step3->final_product

Caption: Synthetic workflow for 2-Carbamoyl-2,2-dimethylacetic Acid.

Protocol 1: Synthesis of Dimethyl 2,2-dimethylmalonate

This protocol is adapted from a patented, environmentally friendly method.[6]

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Hydrogen peroxide (50% solution)

  • Phosphotungstic acid (catalyst)

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Cyclohexane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Oxidation to 2,2-Dimethylmalonic Acid:

    • To a stirred solution of 50% hydrogen peroxide, add 2,2-dimethyl-1,3-propanediol and a catalytic amount of phosphotungstic acid.

    • The reaction is exothermic and should be controlled.

    • After the reaction is complete, concentrate the solution and acidify to precipitate the crude 2,2-dimethylmalonic acid.

    • Recrystallize the crude product from deionized water to obtain pure 2,2-dimethylmalonic acid.

  • Esterification to Dimethyl 2,2-dimethylmalonate:

    • To a flask containing 2,2-dimethylmalonic acid and methanol, add a catalytic amount of p-toluenesulfonic acid.

    • Add cyclohexane as a water-carrying agent.

    • Reflux the mixture for 2-4 hours.

    • After the reaction, remove the solvents by distillation.

    • Wash the crude product with water, dry the organic layer with anhydrous magnesium sulfate, and purify by vacuum distillation to yield dimethyl 2,2-dimethylmalonate.[6][7][8]

Protocol 2: Selective Mono-amidation to 2-Carbamoyl-2,2-dimethylacetic Acid

This step requires careful control to favor the formation of the mono-amide over the di-amide.

Materials:

  • Dimethyl 2,2-dimethylmalonate

  • Saturated solution of ammonia in methanol

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Brine

Procedure:

  • Cool a saturated solution of ammonia in methanol to 0 °C in an ice bath.

  • Slowly add dimethyl 2,2-dimethylmalonate to the cold ammonia solution with stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed and the desired mono-amide is the major product, quench the reaction by adding cold, dilute hydrochloric acid to neutralize the excess ammonia and precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Carbamoyl-2,2-dimethylacetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Incorporation into Protease Inhibitor Scaffolds

2-Carbamoyl-2,2-dimethylacetic acid can be incorporated into peptide-like inhibitor backbones using standard amide coupling techniques. The carboxylic acid functionality is activated to facilitate reaction with an amine terminus of a peptide or another building block.

Workflow for Amide Coupling

G cluster_coupling Amide Bond Formation start_materials 2-Carbamoyl-2,2-dimethylacetic Acid + Amine-containing Scaffold activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) start_materials->activation coupling Nucleophilic Attack by Amine activation->coupling product Protease Inhibitor with gem-Dimethyl Scaffold coupling->product

Caption: General workflow for incorporating the building block via amide coupling.

Protocol 3: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, especially with sterically hindered or electron-deficient substrates.

Materials:

  • 2-Carbamoyl-2,2-dimethylacetic acid

  • Amine-containing scaffold (e.g., a peptide fragment)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-Carbamoyl-2,2-dimethylacetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing scaffold (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Protease Inhibitor Design: Case Studies

The gem-dimethyl scaffold has been successfully employed in the design of inhibitors for a range of proteases.

SARS-CoV-2 and MERS-CoV 3CL Protease Inhibitors

Recent studies have demonstrated the effectiveness of inhibitors containing a gem-dimethyl group against the 3C-like proteases (3CLpro) of SARS-CoV-2 and MERS-CoV. These enzymes are essential for viral replication. The gem-dimethyl moiety in these inhibitors allows for optimal interaction with the S4 subsite of the protease.

CompoundTarget ProteaseEC50 (nM)CC50 (µM)
Aldehyde 1cSARS-CoV-212>50
Bisulfite 1dSARS-CoV-210>50
Nitrile 1gSARS-CoV-260>50
α-Ketoamide 1eSARS-CoV-250>50

Data from structure-guided design studies.

Evaluation of Inhibitor Potency: Enzymatic Assays

The potency of newly synthesized protease inhibitors is typically determined by measuring their ability to reduce the rate of a protease-catalyzed reaction. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.

Protocol 4: General Protease Inhibition Assay (Fluorometric)

This protocol describes a general method using a fluorogenic substrate.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)

  • Synthesized inhibitor (dissolved in DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of the microplate, add a fixed concentration of the protease in assay buffer.

    • Add varying concentrations of the inhibitor (typically a serial dilution). Include a control with DMSO only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the fluorescence vs. time curves) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

Determination of the Inhibition Constant (Ki)

The IC50 value can be dependent on the substrate concentration. The Ki value is a more fundamental measure of inhibitor potency. For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis constant for the substrate.

Conclusion

2-Carbamoyl-2,2-dimethylacetic acid is a valuable and versatile building block for the design of potent protease inhibitors. The inherent conformational constraint provided by the gem-dimethyl group offers a distinct advantage in achieving high-affinity binding to the target enzyme. The synthetic and analytical protocols provided in this application note offer a robust framework for researchers to explore the potential of this scaffold in their drug discovery programs. The continued application of such strategic design principles will undoubtedly lead to the development of novel and effective therapeutics for a wide range of diseases.

References

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Dimethyl malonate. Wikipedia. (URL: [Link])

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central. (URL: [Link])

  • Synthesis of 2,2-dimethylmalonic acid diethyl ester. PrepChem.com. (URL: [Link])

  • design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. (URL: [Link])

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PubMed Central. (URL: [Link])

  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. PubMed Central. (URL: [Link])

  • The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. (URL: [Link])

  • Prediction of potency of protease inhibitors using free energy simulations with polarizable quantum mechanics-based ligand charges and a hybrid water model. PubMed. (URL: [Link])

  • Caspase inhibitors. PubMed. (URL: [Link])

  • X-ray crystallographic structure of a complex between HIV-1 protease and a hydroxyethylamine inhibitor. ResearchGate. (URL: [Link])

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. (URL: [Link])

  • Conformation and stereodynamics of 2,2′-disubstituted N,N′-diaryl ureas. Organic & Biomolecular Chemistry. (URL: [Link])

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. (URL: [Link])

  • The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. MDPI. (URL: [Link])

  • Prediction of potency of protease inhibitors using free energy simulations with polarizable quantum mechanics-based ligand charg. SciSpace. (URL: [Link])

  • Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. MDPI. (URL: [Link])

  • Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv. (URL: [Link])

  • X-ray Crystallographic Structure of a Complex Between a Synthetic Protease of Human Immunodeficiency Virus 1 and a Substrate-Based Hydroxyethylamine Inhibitor. PubMed. (URL: [Link])

  • 2,2-Dimethyl-malonic acid dimethyl ester. ChemBK. (URL: [Link])

  • Diethyl dimethylmalonate. PubChem. (URL: [Link])

  • HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. (URL: Not available)
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central. (URL: [Link])

  • Novel scaffold for cathepsin K inhibitors. PubMed. (URL: [Link])

  • Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. (URL: [Link])

  • Computational Modeling of Chemical Inhibitors Targeting the HIV-1 Main Protease. (URL: Not available)
  • Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. NIH. (URL: [Link])

  • Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. NIH. (URL: [Link])

  • Molecule of the Month: Hepatitis C Virus Protease/Helicase. PDB-101. (URL: [Link])

  • Computational drug repurposing reveals Alectinib as a potential lead targeting Cathepsin S for therapeutic developments against cancer and chronic pain. Frontiers. (URL: [Link])

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. (URL: [Link])

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. PubMed Central. (URL: [Link])

  • Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. (URL: [Link])

  • Caspase inhibitors - A chemist's perspective. PubMed. (URL: [Link])

  • Stereoview of X-ray crystal structure of HIV-1 protease complexed with.... ResearchGate. (URL: [Link])

  • Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PubMed Central. (URL: [Link])

  • The gem -Dimethyl Effect Revisited. ResearchGate. (URL: [Link])

  • dimethyl malonate propanedioic acid, dimethyl ester. The Good Scents Company. (URL: [Link])

  • The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors. PLOS Pathogens. (URL: [Link])

  • Conformational analyses of the reaction coordinate of glycosidases. PubMed. (URL: [Link])

  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (URL: Not available)
  • Structure-Guided Design of C 2 -Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold †. ResearchGate. (URL: [Link])

  • Conformational Analysis of Molecules in Excited St

Sources

Method

detailed experimental protocol for synthesizing 2-Carbamoyl-2,2-dimethylacetic acid

An Application Note and Detailed Experimental Protocol for the Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid Introduction 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonic acid monoamide, is a dic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Experimental Protocol for the Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid

Introduction

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonic acid monoamide, is a dicarboxylic acid derivative with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a primary amide group on a dimethyl-substituted carbon, offers versatile opportunities for further chemical modifications. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid, designed for researchers and professionals in drug development and chemical synthesis. The proposed synthetic route is based on established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid can be efficiently achieved through a multi-step process starting from diethyl malonate. The overall strategy involves the dimethylation of the malonic ester, followed by amidation to the corresponding diamide, and finally, selective mono-hydrolysis to yield the target product.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-Carbamoyl-2,2-dimethylacetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2,2-dimethylmalonate

This step involves the alkylation of diethyl malonate using a strong base and an alkylating agent. Sodium ethoxide is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate which then undergoes nucleophilic substitution with methyl iodide. The process is repeated to achieve dimethylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.1780.1 g (72.5 mL)0.5
Sodium metal22.9925.3 g1.1
Absolute Ethanol46.07500 mL-
Methyl Iodide141.94156.1 g (68.8 mL)1.1
Diethyl ether74.12As needed-
Saturated NaCl (aq)-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 500 mL of absolute ethanol. Carefully add 25.3 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add 80.1 g of diethyl malonate dropwise from the dropping funnel with continuous stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add 156.1 g of methyl iodide dropwise. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary. After the addition, heat the mixture to reflux for 2-3 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature. Most of the ethanol is removed by rotary evaporation. To the remaining residue, add 200 mL of water to dissolve the sodium iodide precipitate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield diethyl 2,2-dimethylmalonate.

Step 2: Synthesis of 2,2-dimethylmalonamide

This step involves the conversion of the diester to a diamide via ammonolysis. The reaction is typically carried out using aqueous ammonia.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2,2-dimethylmalonate188.2294.1 g0.5
Aqueous Ammonia (28-30%)17.03 (as NH₃)250 mL~4.0

Procedure:

  • Reaction Setup: In a pressure-resistant flask, combine 94.1 g of diethyl 2,2-dimethylmalonate with 250 mL of concentrated aqueous ammonia.

  • Reaction: Seal the flask and stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product, 2,2-dimethylmalonamide, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from water or ethanol to yield pure 2,2-dimethylmalonamide.

Step 3: Selective Mono-hydrolysis to 2-Carbamoyl-2,2-dimethylacetic acid

This is a critical step that requires careful control of stoichiometry and reaction conditions to favor the hydrolysis of one amide group over the other. Using one equivalent of a strong base like sodium hydroxide allows for the selective saponification of one of the amide functionalities.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,2-dimethylmalonamide130.1465.1 g0.5
Sodium Hydroxide40.0020.0 g0.5
Deionized Water18.02250 mL-
Concentrated HCl (aq)36.46As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20.0 g of sodium hydroxide in 250 mL of deionized water. Add 65.1 g of 2,2-dimethylmalonamide to the solution.

  • Hydrolysis: Heat the mixture to a gentle reflux. The reaction progress should be monitored, for instance by measuring the evolution of ammonia. The reaction should be stopped after one equivalent of ammonia has been liberated.

  • Isolation of the Product: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid, which will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold water to remove any inorganic salts. The crude 2-Carbamoyl-2,2-dimethylacetic acid can be further purified by recrystallization from hot water or an appropriate organic solvent system.

Characterization

The identity and purity of the synthesized 2-Carbamoyl-2,2-dimethylacetic acid should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H and C-N of the amide, and O-H of the carboxylic acid).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry environment.

  • Methyl Iodide: Is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids and Bases: Are corrosive. Handle with appropriate PPE.

  • Ammonia: Is a corrosive and pungent gas. Work in a well-ventilated fume hood.

References

A comprehensive list of references that support the described chemical transformations will be provided upon request. The methodologies are based on well-established principles of organic synthesis, such as the malonic ester synthesis and amide hydrolysis, which are detailed in standard organic chemistry textbooks and relevant scientific literature. For analogous procedures, refer to patents describing the synthesis of related malonic acid derivatives[1][2]. The preparation of cyano acetamide derivatives can also provide insights into related chemical transformations[3][4].

Sources

Application

Advanced Chromatographic Strategies for the Quantification of 2-Carbamoyl-2,2-dimethylacetic acid

Introduction 2-Carbamoyl-2,2-dimethylacetic acid is a small, polar molecule whose accurate quantification is critical in various stages of pharmaceutical development and metabolic research. Its structure, featuring both...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Carbamoyl-2,2-dimethylacetic acid is a small, polar molecule whose accurate quantification is critical in various stages of pharmaceutical development and metabolic research. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, presents unique challenges for traditional reversed-phase liquid chromatography (RPLC) due to its high polarity. This application note provides a comprehensive guide with detailed protocols for the analysis of 2-Carbamoyl-2,2-dimethylacetic acid using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, sensitive, and suitable for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₅H₉NO₃[1]
Molecular Weight 131.13 g/mol [1]
XLogP3 -0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

The negative XLogP3 value indicates the high hydrophilicity of 2-Carbamoyl-2,2-dimethylacetic acid, predicting poor retention on conventional C18 columns. This necessitates alternative chromatographic approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization to enhance retention and achieve reliable quantification.[2][3][4]

Part 1: HPLC-UV Method for Concentrated Samples

For applications where the analyte concentration is relatively high, such as in drug formulation or process monitoring, an HPLC-UV method can provide a simple, robust, and cost-effective solution. The key challenge is to achieve adequate retention on a chromatographic column. Given the polar nature of the analyte, a HILIC approach is recommended.[2][3]

Chromatographic Rationale

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5] The elution is then achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 150 x 4.6 mm, 3.5 µm.

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Ammonium formate or ammonium acetate, LC-MS grade.

  • Formic acid or acetic acid, LC-MS grade.

  • Ultrapure water.

  • 2-Carbamoyl-2,2-dimethylacetic acid reference standard.

3. Standard Preparation:

  • Prepare a stock solution of 2-Carbamoyl-2,2-dimethylacetic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Perform serial dilutions to create calibration standards in the desired concentration range.

4. Chromatographic Conditions:

ParameterConditionRationale
Column HILIC (e.g., Amide phase)Provides retention for highly polar analytes.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The aqueous component acts as the strong eluting solvent in HILIC. The buffer controls the ionization state of the analyte.
Mobile Phase B AcetonitrileThe weak solvent in HILIC, promoting retention of the polar analyte.
Gradient 95% B to 60% B over 10 minutesA gradient elution ensures the efficient elution of the analyte while maintaining good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity.
Detection UV at 210 nmThe amide and carboxylic acid groups exhibit some UV absorbance at low wavelengths.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantify the analyte in unknown samples using the calibration curve.

Workflow Diagram: HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Prepare Standards & Samples Inject Inject onto HILIC Column Prep->Inject Separate Gradient Elution (ACN/Aqueous Buffer) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV method workflow for 2-Carbamoyl-2,2-dimethylacetic acid.

Part 2: LC-MS/MS Method for Trace Level Analysis

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This approach combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

Chromatographic and Mass Spectrometric Rationale

While HILIC is a viable option for the LC separation, derivatization can also be employed to improve chromatographic retention on a reversed-phase column and enhance ionization efficiency.[6] For this protocol, we will focus on a direct HILIC-MS/MS approach to avoid the complexities of derivatization.

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules. Given the presence of a carboxylic acid, negative ion mode ESI is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻. However, positive ion mode should also be evaluated as the amide group can be protonated. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode will be used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Predicted Mass Spectrometry Fragmentation

For 2-Carbamoyl-2,2-dimethylacetic acid (C₅H₉NO₃), the nominal mass is 131 Da.

  • Precursor Ion ([M-H]⁻): m/z 130

  • Predicted Product Ions: Carboxylic acids often lose CO₂ (44 Da) upon fragmentation.[7][8] Another potential fragmentation is the loss of the carbamoyl group (CONH₂; 44 Da).

    • Transition 1 (Loss of CO₂): 130 → 86

    • Transition 2 (Loss of CONH₂): 130 → 86

Since both likely losses result in the same product ion, it is crucial to optimize the collision energy to ensure a stable and intense signal. Further fragmentation of the m/z 86 ion could also be explored.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF).

  • HILIC column (as described in the HPLC-UV section).

2. Sample Preparation for Biological Matrices: Sample preparation is crucial to remove interferences and prevent contamination of the mass spectrometer.[9] Protein precipitation is a common and effective method for plasma samples.[10]

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Chromatographic Conditions:

ParameterCondition
Column HILIC (e.g., Amide phase)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 60% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometer Settings (Negative Ion Mode ESI):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Quantifier) 130 → 86
MRM Transition (Qualifier) To be determined empirically
Collision Energy To be optimized (start at 15 eV)
Dwell Time 100 ms

Note: These are starting parameters and must be optimized for the specific instrument used.

Workflow Diagram: LC-MS/MS Method

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate Inject Inject onto HILIC Column Evaporate->Inject Separate HILIC Separation Inject->Separate Ionize ESI (Negative Mode) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Integrate Integrate MRM Peaks Analyze->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Sources

Method

Regiospecific and Stereoselective Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid: A Guide to Chemical and Biocatalytic Strategies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a chiral building block featuring a quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a chiral building block featuring a quaternary stereocenter.[1] Its structure presents significant synthetic challenges, namely achieving regioselective functionalization of a symmetric precursor and controlling the stereochemistry of the fully substituted carbon atom. This guide provides two distinct, robust protocols for the synthesis of this target molecule. The first is a classical chemical approach focusing on the regioselective mono-amidation of a dimethylmalonate derivative followed by chiral resolution. The second leverages the precision of biocatalysis, employing an enzymatic kinetic resolution for a highly stereoselective synthesis. This document is intended for researchers in organic synthesis and drug development, offering detailed, self-validating protocols and explaining the causality behind critical experimental choices.

Introduction: The Synthetic Challenge

The synthesis of complex organic molecules with precise three-dimensional arrangements is a cornerstone of modern drug discovery. Molecules containing quaternary stereocenters are particularly valuable scaffolds but pose a considerable synthetic hurdle. The target molecule, 2-Carbamoyl-2,2-dimethylacetic acid, embodies two key challenges:

  • Regiospecificity: The molecule is a mono-amide derivative of 2,2-dimethylmalonic acid. Synthesizing it requires the selective functionalization of only one of the two identical carboxylic acid groups in the precursor.

  • Stereoselectivity: The α-carbon is a stereocenter. Any non-stereoselective synthesis will produce a racemic mixture, necessitating a resolution step to isolate the desired enantiomer.

This guide presents a comprehensive analysis of two strategic approaches to overcome these challenges, providing detailed protocols for both a traditional chemical synthesis/resolution pathway and a more contemporary enzymatic approach.

Strategic Overview: Chemical vs. Biocatalytic Routes

The choice of synthetic strategy depends on factors such as available equipment, desired enantiomeric purity, and scalability. Below is a high-level comparison of the two pathways detailed in this note.

G cluster_0 Strategic Decision cluster_1 Protocol 1: Classic Chemical Synthesis cluster_2 Protocol 2: Biocatalytic Synthesis start Target: (R/S)-2-Carbamoyl-2,2-dimethylacetic acid chem_start Dimethyl 2,2-dimethylmalonate start->chem_start bio_start Racemic Methyl 2-Carbamoyl-2,2-dimethylacetate start->bio_start chem_regio Regioselective Mono-amidation chem_start->chem_regio NH3 / Coupling Agent chem_racemate Racemic Product chem_regio->chem_racemate chem_res Chiral Resolution (Diastereomeric Salts) chem_racemate->chem_res Chiral Base chem_end Enantiopure Product chem_res->chem_end bio_res Enzymatic Kinetic Resolution (Lipase) bio_start->bio_res e.g., Novozym 435 bio_acid Enantiopure Acid (Desired Product) bio_res->bio_acid Selective Hydrolysis bio_ester Unreacted Ester (Opposite Enantiomer) bio_res->bio_ester

Caption: High-level overview of the two synthetic strategies.

Protocol 1: Regioselective Synthesis and Chiral Resolution

This approach first constructs the racemic molecule through a carefully controlled chemical reaction and then separates the enantiomers in a subsequent step.

Causality and Expertise: The Key to Regioselectivity

The primary challenge in this route is to prevent the formation of the diamide byproduct. Based on principles demonstrated in the selective mono-amidation of other symmetric dicarboxylic acids, regioselectivity can be achieved by controlling the reaction kinetics.[2] By forming a mono-activated intermediate from the starting diester and slowly introducing the nucleophile (ammonia), we favor the mono-amidation reaction. The initial product is less reactive than the starting diester, preventing a second amidation.

Part A: Synthesis of Racemic 2-Carbamoyl-2,2-dimethylacetic acid

This protocol begins with the synthesis of the starting diester, followed by regioselective amidation and final hydrolysis.

G cluster_workflow Protocol 1 Workflow ester Step 1: Synthesize Dimethyl 2,2-dimethylmalonate (from 2,2-dimethylmalonic acid) amide Step 2: Regioselective Mono-amidation (to Methyl 2-carbamoyl-2,2-dimethylacetate) ester->amide 1. Activate 2. NH3 hydrolysis Step 3: Saponification (to Racemic Acid) amide->hydrolysis NaOH (aq) resolution Step 4: Chiral Resolution (with (R)-1-Phenylethylamine) hydrolysis->resolution Fractional Crystallization final Step 5: Acidification & Isolation resolution->final HCl (aq)

Caption: Experimental workflow for the chemical synthesis and resolution.

Materials and Reagents

Reagent/MaterialGradeSupplier
2,2-Dimethylmalonic acid≥98%Standard Supplier
MethanolAnhydrousStandard Supplier
Sulfuric AcidConcentratedStandard Supplier
Sodium BicarbonateReagent GradeStandard Supplier
Anhydrous MgSO₄Reagent GradeStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Sodium Methoxide25% in MethanolStandard Supplier
Ammonia7N in MethanolStandard Supplier
(R)-(+)-1-Phenylethylamine≥99%Standard Supplier
Ethyl AcetateReagent GradeStandard Supplier
Hydrochloric Acid2M AqueousStandard Supplier

Step-by-Step Protocol

  • Esterification: In a round-bottom flask, dissolve 2,2-dimethylmalonic acid (1 eq) in anhydrous methanol (10 mL/g).[3] Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq). Reflux the mixture for 6 hours. After cooling, neutralize with saturated sodium bicarbonate solution and extract with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield dimethyl 2,2-dimethylmalonate.

  • Regioselective Mono-amidation: To a solution of dimethyl 2,2-dimethylmalonate (1 eq) in anhydrous diethyl ether at 0°C, add sodium methoxide (1.1 eq) and stir for 30 minutes. Slowly add a solution of ammonia in methanol (1.2 eq) dropwise over 2 hours. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to isolate methyl 2-carbamoyl-2,2-dimethylacetate.

  • Saponification: Dissolve the purified methyl ester (1 eq) in a 1:1 mixture of THF and 1M NaOH (5 mL/g). Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH 2 with 2M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield racemic 2-carbamoyl-2,2-dimethylacetic acid as a solid.

  • Chiral Resolution: Dissolve the racemic acid (1 eq) in hot ethyl acetate. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in ethyl acetate. Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then place it at 4°C overnight. The principle of this step is the formation of diastereomeric salts with different solubilities, allowing one to crystallize selectively.[4]

  • Isolation: Collect the crystals by filtration. Recrystallize from fresh ethyl acetate to improve diastereomeric purity. To recover the enantiomerically enriched acid, dissolve the purified salt in water and acidify with 2M HCl. Extract with ethyl acetate, dry, and concentrate to yield the final product. The absolute configuration should be determined experimentally (e.g., by X-ray crystallography of the salt).

Expected Results & Quality Control

ParameterExpected ValueQC Method
Overall Yield15-25%Gravimetric
Chemical Purity>98%¹H NMR, ¹³C NMR, LC-MS
Enantiomeric Excess (e.e.)>95%Chiral HPLC

Protocol 2: Stereoselective Enzymatic Synthesis

This modern approach utilizes an enzyme to selectively process one enantiomer from a racemic mixture, a method known as kinetic resolution. This avoids classical resolution, often yielding products with very high enantiomeric purity.

Causality and Expertise: The Precision of Biocatalysis

Enzymes are chiral catalysts that create a three-dimensional active site. In a kinetic resolution, a racemic substrate is presented to the enzyme. The active site preferentially binds and catalyzes the reaction of one enantiomer due to a more favorable energetic fit, while the other enantiomer reacts much slower or not at all. Lipases are commonly used for the stereoselective hydrolysis of esters.[5] We will use the robust and widely available Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, for this purpose.

G cluster_0 Enzymatic Kinetic Resolution cluster_products Products at ~50% Conversion start (R/S)-Methyl 2-Carbamoyl-2,2-dimethylacetate (Racemic Ester) enzyme Lipase (CALB) in Phosphate Buffer start->enzyme prod_S (S)-2-Carbamoyl-2,2-dimethylacetic acid (Desired Acid) enzyme->prod_S Fast Hydrolysis prod_R (R)-Methyl 2-Carbamoyl-2,2-dimethylacetate (Unreacted Ester) enzyme->prod_R Slow/No Hydrolysis

Caption: Principle of the enzymatic kinetic resolution of a racemic ester.

Materials and Reagents

Reagent/MaterialGradeSupplier
Racemic Methyl 2-carbamoyl-2,2-dimethylacetateAs synthesized in Protocol 1, Part A-
Novozym® 435 (Immobilized CALB)Biocatalysis GradeSigma-Aldrich/Novozymes
Potassium Phosphate Buffer0.1 M, pH 7.2Prepared in-house
tert-Butyl methyl ether (MTBE)Reagent GradeStandard Supplier
Sodium BicarbonateSaturated SolutionPrepared in-house
Hydrochloric Acid2M AqueousStandard Supplier

Step-by-Step Protocol

  • Reaction Setup: In a temperature-controlled flask, suspend racemic methyl 2-carbamoyl-2,2-dimethylacetate (1 eq, e.g., 1 g) in phosphate buffer (50 mL). Add Novozym® 435 (100 mg, 10% w/w).

  • Enzymatic Reaction: Stir the suspension at 30°C. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by chiral HPLC. The reaction should be stopped when conversion reaches approximately 50%, as this theoretically provides the highest enantiomeric excess for both the product acid and the remaining ester. This typically takes 12-48 hours.

  • Work-up and Separation: Once 50% conversion is reached, filter off the immobilized enzyme (it can be washed and potentially reused). Transfer the aqueous solution to a separatory funnel.

  • Isolate Unreacted Ester: Extract the aqueous phase with MTBE (3x). This will remove the unreacted, less polar ester. The combined organic layers contain one enantiomer of the starting material.

  • Isolate Product Acid: Cool the remaining aqueous phase in an ice bath and acidify to pH 2 with 2M HCl. Extract the acidified solution with ethyl acetate (3x). The combined organic layers contain the enantiomerically pure product acid.

  • Final Purification: Dry the organic layer from Step 5 over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure 2-carbamoyl-2,2-dimethylacetic acid.

Expected Results & Quality Control

ParameterProduct (Acid)Unreacted EsterQC Method
Theoretical Yield<50%<50%Gravimetric
Chemical Purity>99%>99%¹H NMR, LC-MS
Enantiomeric Excess (e.e.)>99%>99%Chiral HPLC

Conclusion

This application note has detailed two effective and reliable strategies for the synthesis of enantiomerically enriched 2-carbamoyl-2,2-dimethylacetic acid.

  • Protocol 1 (Chemical Synthesis & Resolution) is a robust, classical approach that relies on well-established reaction types. While effective, it can be labor-intensive, and the success of the resolution is highly dependent on the crystallization properties of the diastereomeric salts.

  • Protocol 2 (Biocatalytic Resolution) offers an elegant and highly selective alternative. It typically yields products with exceptionally high enantiomeric purity (>99% e.e.) under mild conditions. The main considerations are the cost of the enzyme and the need for careful reaction monitoring to stop at 50% conversion.

The choice between these methods will be guided by the specific needs of the research program, balancing factors of speed, cost, required optical purity, and available expertise. Both protocols provide a solid foundation for the production of this valuable chiral building block for applications in drug discovery and materials science.

References

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Available from: [Link]

  • PubChem. 2-Carbamoyl-2,2-dimethylacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Available from: [Link]

  • PubMed. Chemical and enzymatic synthesis of 2-(2-carbamoylethyl)- and 2-(2-carboxyethyl)aziridines and their conversion into δ-lactams and γ-lactones. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available from: [Link]

  • Google Patents.CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Carbamoyl-2,2-dimethylacetic Acid for the Synthesis of Novel Molecular Scaffolds

Introduction: The Strategic Advantage of the gem-Dimethyl Group In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds is of paramount importance. The architecture of a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the gem-Dimethyl Group

In the landscape of modern drug discovery and materials science, the design of novel molecular scaffolds is of paramount importance. The architecture of a molecule dictates its function, and introducing specific structural motifs can profoundly influence its biological activity, metabolic stability, and physicochemical properties. 2-Carbamoyl-2,2-dimethylacetic acid is a bifunctional building block poised to offer significant advantages in scaffold design. Its utility is rooted in the presence of a gem-dimethyl group, a structural feature frequently found in clinically relevant natural products like taxanes, epothilones, and β-lactam antibiotics.[1][2]

The strategic incorporation of a gem-dimethyl group into a molecular scaffold imparts several key benefits:

  • Metabolic Stability: The quaternary carbon center can shield adjacent functional groups from enzymatic degradation, thereby increasing the molecule's in vivo half-life.[3][4]

  • Conformational Restriction (The Thorpe-Ingold Effect): The steric bulk of the two methyl groups compresses the bond angles of the parent chain, kinetically favoring intramolecular cyclization reactions.[5][6] This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, is a powerful tool for constructing strained ring systems and conformationally rigid scaffolds.

  • Improved Pharmacokinetics: The lipophilic nature of the methyl groups can enhance membrane permeability and oral bioavailability, crucial parameters in drug development.[3]

  • Enhanced Potency and Selectivity: By locking the molecule into a specific "bioactive" conformation, the gem-dimethyl group can lead to higher binding affinity and selectivity for its biological target.[1][2]

This guide provides detailed protocols and mechanistic insights into how 2-Carbamoyl-2,2-dimethylacetic acid can be employed to generate a diverse array of complex and novel molecular architectures.

cluster_title Figure 1: 2-Carbamoyl-2,2-dimethylacetic Acid cluster_features Key Features & Applications mol 2-Carbamoyl-2,2-dimethylacetic Acid Carboxylic Acid Carboxamide gem-Dimethyl Group feat3 Conformational Lock mol:f3->feat3 Induces app1 Hindered Amide Synthesis mol:f1->app1 Reactivity Site 1 app2 Heterocycle Formation mol:f2->app2 Reactivity Site 2 feat1 Steric Hindrance feat1->app1 Presents Challenge For feat2 Bifunctionality feat2->app2 Enables app3 Multicomponent Reactions feat2->app3 Enables

Caption: Key features of the building block.

Synthesis of the Core Building Block

The target compound, 2-Carbamoyl-2,2-dimethylacetic acid, is not widely commercially available. However, it can be synthesized from 2,2-dimethyl-1,3-propanediol via a two-step process involving oxidation to 2,2-dimethylmalonic acid followed by selective mono-amidation. The oxidation can be achieved using various methods, with one patented approach utilizing nitric acid and a vanadium catalyst, followed by recrystallization to yield the pure diacid.[7]

Protocol 2.1: Synthesis of 2,2-Dimethylmalonic Acid

This protocol is adapted from established procedures for the oxidation of diols.[7]

Materials:

Reagent/Material M.W. Amount Moles
2,2-Dimethyl-1,3-propanediol 104.15 52.0 g 0.5
Concentrated Nitric Acid (70%) 63.01 250 mL -
Ammonium Vanadate (NH₄VO₃) 116.98 0.5 g 4.3 mmol
Deionized Water 18.02 As needed -

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

  • Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,2-dimethyl-1,3-propanediol and ammonium vanadate.

  • Oxidation: Slowly add the concentrated nitric acid through the dropping funnel over 1 hour while stirring. The reaction is exothermic and will generate NOx gases, which must be vented to a scrubber.

  • Heating: After the initial addition, heat the mixture to 60-70°C and maintain for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove excess nitric acid.

  • Acidification & Crystallization: Acidify the remaining solution with concentrated HCl to a pH of ~1. Cool the solution in an ice bath to induce crystallization of 2,2-dimethylmalonic acid.

  • Purification: Collect the crude product by suction filtration. Recrystallize from hot deionized water to obtain pure 2,2-dimethylmalonic acid. Expected yield: 80-86%.[7]

Protocol 2.2: Selective Mono-amidation

Procedure:

  • Activation: In a dried flask under an inert atmosphere, dissolve 2,2-dimethylmalonic acid (1 equiv.) in anhydrous THF. Add carbonyldiimidazole (CDI) (1.05 equiv.) portion-wise at 0°C. Stir for 1-2 hours at room temperature.

  • Amination: Cool the mixture back to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (1.1 equiv.).

  • Quenching and Extraction: Allow the reaction to warm to room temperature and stir overnight. Quench with water and acidify with 1M HCl to pH 2-3. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization to yield 2-Carbamoyl-2,2-dimethylacetic acid.

start 2,2-Dimethyl-1,3-propanediol step1 2,2-Dimethylmalonic Acid start->step1 Oxidation (e.g., HNO₃/V₂O₅) step2 2-Carbamoyl-2,2-dimethylacetic Acid step1->step2 Selective Mono-amidation (e.g., 1. CDI, 2. NH₃)

Caption: Synthetic pathway to the building block.

Application in Scaffold Synthesis: Protocols and Insights

Synthesis of Sterically Hindered Amides

The formation of an amide bond is the most common reaction in medicinal chemistry.[8][9] However, the carboxylic acid in our building block is sterically hindered, which can make standard coupling protocols sluggish and low-yielding.[10] To overcome this, more robust methods are required, such as the in situ generation of acyl fluorides, which are more reactive than their corresponding acyl chlorides or activated esters.

Protocol 3.1.1: Acyl Fluoride-Mediated Amide Coupling This protocol is based on methods developed for challenging amide couplings.[10]

Materials:

Reagent/Material M.W. Amount (for 1 mmol scale)
2-Carbamoyl-2,2-dimethylacetic acid 145.14 145 mg (1.0 mmol)
Pyridine 79.10 242 µL (3.0 mmol)
Cyanuric Fluoride 135.05 74 µL (1.0 mmol)
Amine (R-NH₂) Varies 1.2 mmol

| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL |

Procedure:

  • Acyl Fluoride Formation: In a dry flask under nitrogen, dissolve 2-Carbamoyl-2,2-dimethylacetic acid in anhydrous DCM. Add pyridine. Cool the solution to 0°C.

  • Slowly add cyanuric fluoride to the stirring solution. Allow the mixture to stir at 0°C for 1 hour to form the acyl fluoride intermediate.

  • Amine Addition: In a separate flask, dissolve the desired amine in anhydrous DCM. Add this solution dropwise to the acyl fluoride mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Expected Results:

Amine Substrate Product Structure Expected Yield
Benzylamine N-benzyl-2-carbamoyl-2,2-dimethylacetamide Good to Excellent
Aniline N-phenyl-2-carbamoyl-2,2-dimethylacetamide Moderate to Good

| tert-Butylamine | N-(tert-butyl)-2-carbamoyl-2,2-dimethylacetamide | Moderate |

Construction of Heterocyclic Scaffolds

The bifunctional nature of the building block, combined with the Thorpe-Ingold effect, makes it an ideal substrate for constructing heterocyclic scaffolds.

Protocol 3.2.1: Synthesis of β-Lactams via Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam ring, a core structure in many antibiotics.[11][12] The carboxylic acid can be converted to an acid chloride, which upon treatment with a non-nucleophilic base, generates a reactive ketene in situ.

Procedure:

  • Acid Chloride Formation: In a dry flask, suspend 2-Carbamoyl-2,2-dimethylacetic acid (1.0 equiv.) in anhydrous DCM. Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Cycloaddition: In a separate dry flask under nitrogen, dissolve an imine (1.0 equiv.) in anhydrous toluene. Cool to 0°C.

  • Add triethylamine (1.2 equiv.).

  • Slowly add a solution of the crude acid chloride (1.1 equiv.) in anhydrous toluene via a syringe pump over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the triethylammonium chloride salt. Concentrate the filtrate and purify the residue by column chromatography to afford the desired β-lactam. The stereochemistry of the product may vary depending on the substrates and reaction conditions.[13][14]

cluster_workflow Figure 2: β-Lactam Synthesis Workflow start Building Block step1 Acid Chloride Formation Reagents: (COCl)₂, cat. DMF start->step1 step2 In situ Ketene Generation Reagents: Triethylamine step1->step2 step3 [2+2] Cycloaddition with Imine Reactant: R-CH=N-R' step2->step3 product gem-Dimethyl β-Lactam step3->product

Caption: Workflow for β-lactam synthesis.

Rapid Scaffold Diversification using Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient processes that combine three or more starting materials in a single step to create complex products.[15][16] Our building block is an ideal carboxylic acid component for these transformations.

Protocol 3.3.1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. This reaction is renowned for its high atom economy and ability to generate large libraries of diverse molecules rapidly.[17]

Materials:

Component Amount (for 0.5 mmol scale)
Aldehyde (e.g., Benzaldehyde) 0.5 mmol
Amine (e.g., Benzylamine) 0.5 mmol
2-Carbamoyl-2,2-dimethylacetic acid 73 mg (0.5 mmol)
Isocyanide (e.g., tert-Butyl isocyanide) 0.5 mmol

| Methanol | 2 mL |

Procedure:

  • Reaction Setup: In a 10 mL vial, combine the aldehyde and amine in methanol and stir for 30 minutes at room temperature to pre-form the imine.

  • Add the 2-Carbamoyl-2,2-dimethylacetic acid and stir until dissolved.

  • Add the isocyanide to the mixture.

  • Reaction: Cap the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure.

  • Purification: The crude product can often be purified by direct precipitation/trituration with a suitable solvent (e.g., ether/hexanes) or by standard flash column chromatography.

cluster_ugi Figure 3: Ugi Reaction Combinatorial Matrix bb 2-Carbamoyl-2,2- dimethylacetic acid product Diverse Library of α-Acylamino Amides aldehyde1 Aldehyde 1 aldehyde1->product aldehyde2 Aldehyde 2 aldehyde2->product aldehyde3 Aldehyde n aldehyde3->product amine1 Amine 1 amine1->product amine2 Amine 2 amine2->product amine3 Amine n amine3->product iso1 Isocyanide 1 iso1->product iso2 Isocyanide 2 iso2->product iso3 Isocyanide n iso3->product

Caption: Combinatorial power of the Ugi reaction.

Potential Applications and Future Directions

The molecular scaffolds synthesized from 2-Carbamoyl-2,2-dimethylacetic acid are rich in sp³-character and possess well-defined three-dimensional shapes, attributes that are highly desirable in modern drug discovery to access novel chemical space.

  • Drug Discovery: The resulting hindered amides, β-lactams, and Ugi products can serve as starting points for lead optimization. The primary amide handle on the core building block can be further functionalized post-synthesis, allowing for late-stage diversification.

  • Fragment-Based Screening: The rigid nature of the heterocyclic scaffolds makes them ideal candidates for fragment-based drug discovery (FBDD) libraries.

  • Materials Science: The di-amide structures generated can participate in hydrogen bonding networks, suggesting potential applications in the development of supramolecular gels, polymers, and other advanced materials.

Future work should focus on developing enantioselective variants of these protocols to control the stereochemistry of the generated scaffolds, a critical aspect for probing biological systems. The versatility of 2-Carbamoyl-2,2-dimethylacetic acid makes it a powerful and strategic tool for chemists aiming to create novel, diverse, and functionally optimized molecules.

References

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267. [Link]

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. (2014).
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Xiong, R., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • Hertweck, C., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 266-269. [Link]

  • Kaur, N., et al. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

  • Gais, H. J., & Kricheldorf, H. R. (2004). Malonates in Cyclocondensation Reactions. PubMed Central. [Link]

  • Zhu, J., et al. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. PubMed. [Link]

  • PubChem. (n.d.). 2-Carbamoyl-2,2-dimethylacetic acid. PubChem. Retrieved January 24, 2026, from [Link]

  • Sharma, G., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

  • Shaabani, A., et al. (2016). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia. Retrieved January 24, 2026, from [Link]

  • Al-Dhmani, S. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • G. C. B. Harriss, E., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Guchhait, G., et al. (2021). Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides. New Journal of Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Toney, J. (2012, March 29). Antibiotic Review: Beta Lactams. YouTube. [Link]

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Method

Application Note &amp; Protocols: Derivatization of 2-Carbamoyl-2,2-dimethylacetic Acid for Enhanced Biological Activity

Abstract This technical guide provides a comprehensive framework for the strategic derivatization of 2-Carbamoyl-2,2-dimethylacetic acid, a small molecule with a dimethylmalonamic acid core. While the parent compound has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 2-Carbamoyl-2,2-dimethylacetic acid, a small molecule with a dimethylmalonamic acid core. While the parent compound has limited reported biological activity, its structural similarity to known bioactive scaffolds suggests significant potential for developing novel therapeutic agents. This document outlines detailed protocols for the chemical modification of its carboxylic acid and amide functionalities. Furthermore, we present a suite of validated in vitro assays to screen these novel derivatives for potential anti-inflammatory, anticancer, and anticonvulsant activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Rationale for Derivatization

In the landscape of modern drug discovery, the optimization of lead compounds is a critical step in the development of novel therapeutics. 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, presents an intriguing starting point for a derivatization program. Its structure features two key functional groups amenable to chemical modification: a carboxylic acid and a primary amide. While the biological profile of the parent molecule is not extensively documented, its core structure is analogous to dimethylmalonic acid, a known competitive inhibitor of succinate dehydrogenase with demonstrated anti-inflammatory properties.[1] This structural relationship provides a strong rationale for exploring the biological potential of 2-Carbamoyl-2,2-dimethylacetic acid derivatives.

Strategic derivatization of this scaffold can modulate its physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. By systematically modifying the carboxylic acid and amide moieties, we can generate a library of novel compounds for screening against various biological targets. This application note will focus on derivatization strategies aimed at exploring three key therapeutic areas with significant unmet medical needs: inflammation, cancer, and epilepsy.

Derivatization Strategies and Protocols

The presence of both a carboxylic acid and an amide group on 2-Carbamoyl-2,2-dimethylacetic acid allows for a diverse range of chemical transformations. The following sections detail protocols for the targeted derivatization of each functional group.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide variety of substituents. Esterification and amidation are two of the most common and effective strategies.

This classic method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

  • Protocol:

    • To a solution of 2-Carbamoyl-2,2-dimethylacetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; 20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.

This method allows for the coupling of the carboxylic acid with a diverse range of primary and secondary amines, significantly expanding the chemical space of the resulting derivatives. Reagents such as dicyclohexylcarbodiimide (DCC) are commonly employed.[2]

  • Protocol:

    • Dissolve 2-Carbamoyl-2,2-dimethylacetic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target amide derivative.

Modification of the Amide Moiety

The primary amide can be derivatized through various reactions, including dehydration to a nitrile or N-alkylation/N-arylation.

The conversion of the amide to a nitrile can significantly alter the electronic and steric properties of the molecule.

  • Protocol:

    • Suspend 2-Carbamoyl-2,2-dimethylacetic acid (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude nitrile derivative by column chromatography.

Biological Evaluation: In Vitro Screening Protocols

Following the synthesis and purification of the derivatized compounds, a systematic biological evaluation is crucial to identify promising candidates. Based on the structural relationship to dimethylmalonic acid and the broad potential of related scaffolds, we propose screening for anti-inflammatory, anticancer, and anticonvulsant activities.

Anti-inflammatory Activity

This simple in vitro assay serves as a preliminary screen for anti-inflammatory potential by assessing the ability of a compound to prevent protein denaturation.[3]

  • Protocol:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

    • In a reaction mixture, combine 1 mL of the 1% BSA solution with various concentrations of the test compounds.

    • Incubate the mixtures at 37 °C for 20 minutes, followed by heating at 51 °C for 20 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

This enzyme-based assay directly measures the inhibition of key enzymes in the inflammatory cascade.[4]

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare various concentrations of the test compounds and a known COX inhibitor as a positive control.

    • Follow the manufacturer's instructions to perform the assay, which typically involves the incubation of the enzyme with the test compound and a substrate (e.g., arachidonic acid).

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ values for each compound against both COX-1 and COX-2 to determine potency and selectivity.

Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] It is a robust method for initial high-throughput screening of potential anticancer agents.[7]

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the derivatized compounds for 48-72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[5]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Anticonvulsant Activity

This electrophysiological technique allows for the direct assessment of a compound's effect on neuronal excitability in a brain slice preparation, a well-established model for studying seizure-like activity.[2][8]

  • Protocol:

    • Prepare acute hippocampal slices from rodents according to established protocols.

    • Maintain the slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).

    • Induce epileptiform activity by altering the ionic composition of the aCSF (e.g., low Mg²⁺ or high K⁺) or by applying a GABAₐ receptor antagonist (e.g., bicuculline).[8]

    • Record extracellular field potentials from the CA1 or CA3 pyramidal cell layer.

    • Bath-apply the test compounds at various concentrations and observe their effects on the frequency and amplitude of the epileptiform discharges.

    • Quantify the reduction in seizure-like activity to determine the anticonvulsant potential of the compounds.

Data Presentation and Interpretation

To facilitate the analysis and comparison of the biological activity of the synthesized derivatives, all quantitative data should be summarized in a clear and structured format.

Table 1: Summary of Biological Activity Data for 2-Carbamoyl-2,2-dimethylacetic Acid Derivatives

Compound IDDerivatization SiteR GroupAnti-inflammatory (IC₅₀, µM)Anticancer (IC₅₀, µM)Anticonvulsant (% Reduction at x µM)
------------------
Parent -->100>100<10% at 100
Ester-1 Carboxylic Acid-OCH₃55.289.725% at 100
Amide-1 Carboxylic Acid-NH-Ph23.845.145% at 50
Nitrile-1 Amide-CN78.465.315% at 100
..................

Workflow and Decision-Making

The following diagram illustrates the proposed workflow for the derivatization and biological evaluation of 2-Carbamoyl-2,2-dimethylacetic acid.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Start 2-Carbamoyl-2,2-dimethylacetic Acid Deriv_COOH Carboxylic Acid Derivatization (Esterification, Amidation) Start->Deriv_COOH Deriv_Amide Amide Derivatization (Dehydration) Start->Deriv_Amide Library Library of Novel Derivatives Deriv_COOH->Library Deriv_Amide->Library Screening Primary In Vitro Screening Library->Screening Anti_Inflammatory Anti-inflammatory Assays (Albumin Denaturation, COX Inhibition) Screening->Anti_Inflammatory Anti_Cancer Anticancer Assay (MTT Assay) Screening->Anti_Cancer Anti_Convulsant Anticonvulsant Assay (Hippocampal Slice Recording) Screening->Anti_Convulsant Data_Analysis Data Analysis (IC50 Determination, SAR) Anti_Inflammatory->Data_Analysis Anti_Cancer->Data_Analysis Anti_Convulsant->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization Further Studies

Caption: A streamlined workflow for the derivatization and biological evaluation of 2-Carbamoyl-2,2-dimethylacetic acid.

Conclusion

This application note provides a strategic and experimentally grounded approach to unlock the therapeutic potential of 2-Carbamoyl-2,2-dimethylacetic acid. By employing the detailed derivatization protocols and in vitro screening assays outlined herein, researchers can efficiently generate and evaluate a library of novel compounds. The proposed workflow offers a systematic path from initial chemical modification to the identification of promising hit compounds for further development. The structural novelty of this scaffold, combined with its potential to engage with multiple biological targets, makes it a compelling starting point for innovative drug discovery programs.

References

  • PMC. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH. [Link]

  • PubMed Central. (n.d.). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. [Link]

  • PubMed. (n.d.). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. [Link]

  • MDPI. (n.d.). The Effect of Anti-Inflammatory Dimethylmalonic Acid on the Neurobehavioral Phenotype of a Neonatal ASD Model Induced by Antiepileptic Valproic Acid. [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. [Link]

  • ResearchGate. (n.d.). 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid. [Link]

  • PMC. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. NIH. [Link]

  • PMC. (2022, December 24). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. NIH. [Link]

  • MDPI. (2022, December 9). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • PMC. (n.d.). 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid. NIH. [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

  • PubMed. (n.d.). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]

  • PLOS ONE. (n.d.). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • ResearchGate. (2019, June 29). In-vitro Models in Anticancer Screening. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013, November 1). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS. [Link]

  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • PubChem. (n.d.). 2-(2-Carbamoylphenyl)acetic acid. NIH. [Link]

  • PMC. (n.d.). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. NIH. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • PubMed. (n.d.). Antiproliferative activity of anti-inflammatory drugs in two mammalian cell culture lines. [Link]

  • IntechOpen. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • PMC. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. NIH. [Link]

  • NIH. (n.d.). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. [Link]

  • PMC. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. NIH. [Link]

  • MedPath. (2026, January 22). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Carbamoyl-2,2-dimethylacetic Acid

Welcome to the technical support center for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction: A Viable Synthetic Pathway

2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, is a substituted malonic acid derivative. While direct, one-step syntheses are not widely reported, a robust and logical two-step approach is proposed here. This pathway involves the initial synthesis of 2-cyano-2,2-dimethylacetamide, followed by the selective hydrolysis of the nitrile group to a carboxylic acid. This method is advantageous as it builds upon common and well-understood organic transformations.

This guide will focus on troubleshooting and optimizing this two-step synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid.

Step 1: Synthesis of 2-Cyano-2,2-dimethylacetamide

This initial step involves the methylation of cyanoacetamide. A common method involves the use of a strong base to deprotonate the acidic α-carbon of cyanoacetamide, followed by reaction with a methylating agent.[1]

Q1: My methylation reaction is resulting in a mixture of mono- and di-methylated products. How can I improve the selectivity for the di-methylated product?

A1: Incomplete di-methylation is a common issue and can often be resolved by carefully controlling the reaction stoichiometry and conditions.

  • Base Stoichiometry: Ensure you are using at least two equivalents of a strong base (e.g., sodium hydride) to fully deprotonate the cyanoacetamide and the subsequently formed mono-methylated intermediate. A slight excess of the base can help drive the reaction to completion.

  • Methylating Agent: Use at least two equivalents of your methylating agent (e.g., methyl iodide). Adding the methylating agent in portions can sometimes improve selectivity.

  • Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the reaction rate. After the addition of the methylating agent, the reaction may need to be warmed to room temperature or slightly above to ensure complete reaction.[1]

  • Solvent: A dry, aprotic solvent such as THF or DMF is crucial for this reaction to prevent quenching of the base and side reactions.

Q2: I am observing a low overall yield, and my crude product is difficult to purify. What are the likely side reactions?

A2: Low yields can be attributed to several side reactions.

  • N-methylation: The amide nitrogen can also be methylated. While typically less favorable than C-alkylation of the enolate, it can occur, especially with highly reactive methylating agents or under certain conditions. Using a less reactive methylating agent or carefully controlling the temperature might mitigate this.

  • Hydrolysis: If there is any water present in your reaction, it will quench the base and can lead to the hydrolysis of the cyanoacetamide or the product. Ensure all your reagents and glassware are scrupulously dry.

  • Purification: The product, 2-cyano-2,2-dimethylacetamide, is a polar molecule. Column chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is often effective for purification.

Step 2: Selective Hydrolysis of 2-Cyano-2,2-dimethylacetamide

The key challenge in this step is to hydrolyze the nitrile to a carboxylic acid without hydrolyzing the amide functionality.

Q3: My hydrolysis reaction is either incomplete or it is hydrolyzing both the nitrile and the amide groups, leading to 2,2-dimethylmalonic acid. How can I achieve selective hydrolysis of the nitrile?

A3: Selective hydrolysis is a delicate balance of reaction conditions. Both acidic and basic conditions can be employed for nitrile hydrolysis, but achieving selectivity requires careful control.[2][3]

  • Acidic Hydrolysis: This is often the preferred method for selective hydrolysis in the presence of an amide.

    • Acid Choice and Concentration: Use a moderately concentrated acid solution, such as 6M HCl or H2SO4. Very harsh acidic conditions (e.g., concentrated H2SO4 at high temperatures) will lead to the hydrolysis of both functional groups.

    • Temperature Control: Start the reaction at a lower temperature (e.g., room temperature) and slowly heat it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for nitrile hydrolysis without significant amide cleavage. A temperature range of 50-80°C is a good starting point to investigate.

    • Reaction Time: Prolonged reaction times, even under milder conditions, can lead to the loss of selectivity. Again, careful monitoring is key.

  • Basic Hydrolysis: While basic hydrolysis of nitriles is also effective, it is more likely to also hydrolyze the amide.[2] If you choose this route, use a dilute base (e.g., 1-2M NaOH) and maintain a low temperature.

Q4: The workup of my hydrolysis reaction is complicated, and I'm having trouble isolating the final product. What is a reliable workup and purification procedure?

A4: The workup procedure is critical for isolating the final product, which is an amino acid derivative and likely water-soluble.

  • Acidic Hydrolysis Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize the excess acid by adding a base (e.g., NaOH solution) until the pH is close to the isoelectric point of the product (which you may need to determine empirically, but a good starting point is around pH 3-4).

    • At the isoelectric point, the product should have its minimum solubility in water and may precipitate. If it does, it can be collected by filtration.

    • If the product remains in solution, you will need to extract it. Since it is polar, continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. Alternatively, you can try to saturate the aqueous layer with NaCl to decrease the product's solubility and then perform a standard extraction.

  • Purification: Recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone) is often the best way to purify the final product.

Frequently Asked Questions (FAQs)

Q: What are some alternative synthetic routes to 2-Carbamoyl-2,2-dimethylacetic acid?

A: While the proposed route is logical, other possibilities exist:

  • From 2,2-dimethylmalonic acid: One could start with 2,2-dimethylmalonic acid[4] and attempt a selective mono-amidation. This can be challenging as it's often difficult to prevent the formation of the di-amide. This might involve converting the diacid to a more reactive intermediate like an acid chloride or ester and then carefully reacting it with one equivalent of ammonia.

  • Strecker or Gabriel Synthesis Analogs: These are classic methods for α-amino acid synthesis.[5][6][7] One could envision a modified Strecker synthesis starting from a suitable ketone precursor, but this would likely yield an α-amino acid, not the target α-carbamoyl acid.

Q: How can I monitor the progress of my reactions effectively?

A:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products. For the methylation step, you can visualize the disappearance of cyanoacetamide and the appearance of a new, less polar spot. For the hydrolysis, you will see the disappearance of the nitrile-containing starting material and the appearance of a more polar, acidic product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can give you information about the masses of the components in your reaction mixture, helping you to identify your product and any side-products.

Q: What are the safety precautions I should take when working with the reagents in this synthesis?

A:

  • Sodium Hydride (NaH): This is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Methyl Iodide (CH3I): This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong Acids and Bases: These are corrosive and should be handled with care, using appropriate PPE.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Cyano-2,2-dimethylacetamide
  • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add cyanoacetamide (1.0 eq).

  • Add dry THF (or DMF) to create a stirrable suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) in small portions.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (2.2 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

ParameterRecommended Value
BaseSodium Hydride (NaH)
Stoichiometry (Base)2.2 equivalents
Methylating AgentMethyl Iodide (CH3I)
Stoichiometry (MeI)2.2 equivalents
SolventDry THF or DMF
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Protocol 2: Selective Hydrolysis to 2-Carbamoyl-2,2-dimethylacetic Acid
  • In a round-bottom flask, dissolve the purified 2-cyano-2,2-dimethylacetamide (1.0 eq) in 6M aqueous HCl.

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C.

  • Adjust the pH to ~3.5 with a 2M NaOH solution.

  • If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization.

ParameterRecommended Value
Reagent6M Hydrochloric Acid
Temperature60-70 °C
Reaction TimeMonitor until completion
Workup pH~3.5

Visualizations

Synthesis_Workflow Start Cyanoacetamide Step1 Methylation (NaH, CH3I) Start->Step1 Intermediate 2-Cyano-2,2-dimethylacetamide Step1->Intermediate Step2 Selective Hydrolysis (6M HCl, Heat) Intermediate->Step2 Product 2-Carbamoyl-2,2-dimethylacetic acid Step2->Product

Caption: Overall synthetic workflow.

Hydrolysis_Mechanism cluster_nitrile Nitrile Group cluster_acid Carboxylic Acid Formation Nitrile R-C≡N ProtonatedNitrile R-C≡N+-H Nitrile->ProtonatedNitrile + H+ ImidicAcid R-C(=NH2+)-OH ProtonatedNitrile->ImidicAcid + H2O Amide R-C(=O)-NH2 ImidicAcid->Amide - H+ ProtonatedAmide R-C(=O+H)-NH2 Amide->ProtonatedAmide + H+ Tetrahedral R-C(OH)2-NH2 ProtonatedAmide->Tetrahedral + H2O CarboxylicAcid R-COOH + NH3 Tetrahedral->CarboxylicAcid - NH4+ H_plus H+ H2O H2O H_plus2 H+ H2O2 H2O Troubleshooting_Tree Start Low Yield in Step 2? Incomplete Incomplete Hydrolysis? Start->Incomplete Yes Over_hydrolysis Over-hydrolysis to Diacid? Start->Over_hydrolysis No Increase_Temp Increase Temperature or Time Incomplete->Increase_Temp Decrease_Temp Decrease Temperature or Time Over_hydrolysis->Decrease_Temp Check_Acid Use Milder Acid Conditions Over_hydrolysis->Check_Acid

Caption: Troubleshooting decision tree for hydrolysis.

References

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google P
  • Chemguide - Hydrolysis of Nitriles. [Link]

  • CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google P
  • Chemistry LibreTexts - Synthesis of Amino Acids. [Link]

  • Khan Academy - Alpha amino acid synthesis. [Link]

  • Chemistry LibreTexts - Chemistry of Nitriles. [Link]

  • Lumen Learning - Hydrolysis of nitriles. [Link]

Sources

Optimization

identifying and minimizing side reactions in 2-Carbamoyl-2,2-dimethylacetic acid synthesis

Technical Support Center: Synthesis of 2-Carbamoyl-2,2-dimethylacetic acid Welcome to the technical support guide for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Carbamoyl-2,2-dimethylacetic acid

Welcome to the technical support guide for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic sequence. Our goal is to equip you, our fellow researchers and drug development professionals, with the causal understanding and practical solutions needed to navigate the challenges of this synthesis, particularly the critical step of selective hydrolysis.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the primary two-stage synthetic route: the methylation of cyanoacetamide to form the key intermediate, 2-cyano-2,2-dimethylacetamide, followed by its selective hydrolysis.

Part 1: Synthesis of 2-Cyano-2,2-dimethylacetamide (Precursor)

The synthesis of the precursor is foundational to success. The primary challenges involve achieving complete dimethylation while avoiding side reactions. This is typically accomplished by using a strong, non-nucleophilic base to deprotonate the active methylene carbon of cyanoacetamide, followed by reaction with a methylating agent.

Question 1: My methylation reaction is yielding a mixture of mono-methylated and di-methylated products, with significant unreacted cyanoacetamide. How can I drive the reaction to completion?

Answer: This is a classic issue of incomplete reaction, often rooted in stoichiometry or reaction conditions. The double deprotonation and methylation of the α-carbon requires careful control.

  • Causality: The α-carbon in cyanoacetamide is acidic and can be deprotonated to form a nucleophilic carbanion. To achieve dimethylation, this process must occur twice. Insufficient base will result in incomplete deprotonation, leaving a mixture of starting material and mono-methylated product. A patent for a similar synthesis specifies using at least a 2:1 molar ratio of sodium hydride to cyanoacetamide to ensure complete deprotonation for the subsequent methylation steps[1].

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Ensure you are using a molar excess of both the base and the methylating agent. A common starting point is 2.2 equivalents of a strong base (like Sodium Hydride, NaH) and 2.2-2.5 equivalents of the methylating agent (e.g., methyl iodide or dimethyl sulfate).

    • Base Addition: The addition of NaH to the solution of cyanoacetamide in an anhydrous solvent (like THF) should be done portion-wise at a low temperature (0 °C) to control the exothermic reaction and hydrogen gas evolution.

    • Temperature Control: After base addition, allow the reaction to slowly warm to room temperature. The subsequent addition of the methylating agent should also be performed cautiously at low temperatures before allowing the reaction to proceed, often at a slightly elevated temperature (e.g., 40-45 °C) to ensure completion[1].

  • Data-Driven Recommendations:

ParameterSub-optimal ConditionRecommended ConditionRationale
Base (NaH) Equiv. < 2.0≥ 2.2Ensures complete formation of the dianion for subsequent dimethylation.
Methylating Agent < 2.02.2 - 2.5Drives the second methylation step to completion.
Temperature UncontrolledStaged: 0 °C then RT to 45 °CManages exothermicity and prevents side reactions.
Solvent Protic or wetAnhydrous THFNaH reacts violently with water; anhydrous conditions are critical.

Question 2: My reaction is clean, but the workup is problematic, leading to low isolated yield. What is the best practice for isolating 2-cyano-2,2-dimethylacetamide?

Answer: A challenging workup can negate a successful reaction. The key is to safely quench the excess reagents and efficiently extract the product.

  • Causality: The reaction mixture contains unreacted NaH and the sodium salt of your product. Improper quenching can be hazardous and lead to product loss.

  • Troubleshooting Protocol:

    • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a protic solvent like isopropanol or ethanol to quench any unreacted NaH. Once the gas evolution ceases, you can proceed with adding water.

    • Extraction: The product, 2-cyano-2,2-dimethylacetamide, is moderately polar. Use a solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to maximize recovery.

    • Purification: The crude product can be purified by recrystallization. A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is often effective.

Part 2: Selective Hydrolysis to 2-Carbamoyl-2,2-dimethylacetic acid

This is the most critical and challenging step of the synthesis. You must hydrolyze the nitrile group to a carboxylic acid while preserving the adjacent primary amide. This is difficult because the conditions required for nitrile hydrolysis can readily hydrolyze the amide as well[2][3].

Question 3: My primary isolated product is 2,2-dimethylmalonic acid. How do I prevent this over-hydrolysis?

Answer: This is the most common failure mode. The formation of the diacid indicates that the reaction conditions are too harsh, leading to the hydrolysis of both the nitrile and the carbamoyl groups.

  • Causality: Both acid- and base-catalyzed hydrolysis of a nitrile proceed through a primary amide intermediate[4][5]. Therefore, the reaction sequence is: R-CN → [R-CONH₂] → R-COOH In your starting material, you have two susceptible groups. Harsh conditions (high concentration of acid/base, high temperature, long reaction times) will inevitably hydrolyze both, leading to the undesired diacid. Amides are generally easier to hydrolyze than sterically hindered nitriles, but prolonged heating will hydrolyze both functional groups[6][7].

  • Troubleshooting Protocol: Controlled Acidic Hydrolysis The goal is to find a kinetic sweet spot where the rate of nitrile hydrolysis is significantly faster than that of amide hydrolysis.

    • Lower Acid Concentration: Instead of concentrated acids, use moderately concentrated solutions (e.g., 6-8 M H₂SO₄ or HCl).

    • Temperature Management: Maintain a lower reaction temperature. Start at a moderate temperature (e.g., 70-80 °C) and monitor the reaction's progress. Avoid vigorous, prolonged refluxing.

    • Reaction Monitoring: This is absolutely critical. Monitor the reaction every 30-60 minutes using a suitable analytical technique (TLC, LC-MS, or GC-MS). You are looking for the disappearance of the starting material and the appearance of the desired product, before a significant amount of the 2,2-dimethylmalonic acid appears.

    • Quench at Optimal Point: Once the analysis shows a maximal concentration of the desired product, immediately quench the reaction by pouring it over ice and neutralizing it to stop the hydrolysis.

  • Comparative Guideline for Hydrolysis Conditions:

ConditionHarsh (Leads to Diacid)Controlled (Favors Target)Rationale
Acid Conc. >10 M H₂SO₄ / HCl6 - 8 M H₂SO₄ / HClReduces the rate of the second hydrolysis (amide to acid).
Temperature >100 °C (Vigorous Reflux)70 - 90 °CProvides enough energy for nitrile hydrolysis while minimizing amide hydrolysis.
Time > 12 hours2 - 6 hours (Monitored)Prevents the reaction from proceeding to the thermodynamic diacid product.

Question 4: The reaction is very slow under milder conditions, and I still get a mixture of products. Are there any alternative strategies?

Answer: Yes, if fine-tuning the classical hydrolysis is not yielding satisfactory results, alternative methods can be explored. The steric hindrance of the gem-dimethyl groups can make the nitrile resistant to hydrolysis[8].

  • Strategy 1: Stepwise pH Adjustment: Consider a base-mediated hydrolysis. Under basic conditions, the final product is a carboxylate salt, which is deprotonated and less electrophilic, potentially slowing the second hydrolysis step[7]. You could try heating with aqueous NaOH, monitoring for the formation of the sodium salt of your target acid. The challenge remains the same: the starting amide can also be hydrolyzed.

  • Strategy 2: Enzymatic Hydrolysis: This is an advanced but highly selective method. A nitrilase enzyme could potentially hydrolyze the nitrile group with near-perfect selectivity under mild, physiological conditions (neutral pH, room temperature). This approach avoids harsh reagents and often simplifies purification. Identifying a suitable commercial nitrilase that accepts this sterically hindered substrate would be the primary experimental challenge.

Visualized Workflows and Mechanisms

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Hydrolysis cluster_2 Potential Side Reaction SM Cyanoacetamide INT 2-Cyano-2,2-dimethylacetamide SM->INT 1. NaH (2.2 eq), THF 2. CH₃I (2.2 eq) FP 2-Carbamoyl-2,2-dimethylacetic acid (TARGET) INT->FP Controlled Hydrolysis (e.g., 6M H₂SO₄, 80°C) SP 2,2-Dimethylmalonic acid (Over-hydrolysis) FP->SP Harsh Conditions (>10M H₂SO₄, >100°C)

G start Begin Hydrolysis Reaction (6M H₂SO₄, 80°C) monitor Monitor by TLC/LC-MS after 1 hour start->monitor decision Is Starting Material Consumed? monitor->decision side_prod_check Is Diacid >10%? decision->side_prod_check Yes continue_rxn Continue Reaction (Monitor hourly) decision->continue_rxn No quench Quench Reaction (Pour on ice, neutralize) side_prod_check->quench No troubleshoot TROUBLESHOOT: - Lower Temperature to 70°C - Reduce reaction time side_prod_check->troubleshoot Yes continue_rxn->monitor

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-2,2-dimethylacetamide

  • Safety: This procedure involves sodium hydride (flammable solid, reacts violently with water) and methyl iodide (toxic and a carcinogen). All operations must be conducted in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (PPE).

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • Charge the flask with cyanoacetamide (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of cyanoacetamide).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • After addition, warm the reaction to 40-45 °C and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of starting material.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of isopropanol until gas evolution ceases.

  • Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from an ethyl acetate/hexanes solvent system.

Protocol 2: Selective Hydrolysis to 2-Carbamoyl-2,2-dimethylacetic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyano-2,2-dimethylacetamide (1.0 eq) and 6 M aqueous sulfuric acid.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress every hour by spotting a small, quenched aliquot on a TLC plate or by LC-MS analysis.

  • Once the analysis indicates that the starting material is consumed and the formation of the diacid side-product is minimal (<10%), immediately stop the reaction.

  • Cool the reaction mixture to room temperature and then pour it slowly over a stirred beaker of crushed ice.

  • Slowly neutralize the solution to pH 3-4 by the careful addition of a saturated sodium bicarbonate solution or other suitable base.

  • The product may precipitate upon cooling and neutralization. If not, extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from water or an appropriate organic solvent mixture.

References

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Google Patents. (CN103508888A). Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (CN103145585A). Preparation method for 2, 2-dimethyl cyano acetamide.
  • ChemBK. (2024). 2-CYANO-N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • Google Patents. (CN103787917A). Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Von Richter reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (2025). Ritter Reaction: Recent Catalytic Developments. Request PDF. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-Carbamoyl-2,2-dimethylacetic acid

Welcome to the technical support center for the chromatographic analysis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—the most common peak shape distortion in HPLC—during the analysis of this polar, acidic compound. Asymmetrical peaks can severely compromise the accuracy of quantification and the overall reliability of your method.

This document provides in-depth, question-and-answer-based troubleshooting strategies, moving from fundamental principles to practical, step-by-step protocols. Our approach is grounded in explaining the causal mechanisms behind peak shape issues to empower you to make informed, effective decisions in your laboratory.

Section 1: Understanding the Fundamentals - Why Does Peak Tailing Occur?

This section addresses the foundational concepts of peak tailing, with a specific focus on the physicochemical properties of 2-Carbamoyl-2,2-dimethylacetic acid.

Q1: What is peak tailing and how is it quantitatively measured?

A: An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing occurs when the latter half of the peak, after its apex, is broader than the front half, creating a "tail".[1] This distortion suggests that a portion of the analyte molecules are being retained more strongly or by a different mechanism than the main population.

To quantify peak shape, we use the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . Most regulatory methods require a tailing factor of less than 2.

  • Asymmetry Factor (As): Calculated at 10% of the peak height. An ideal peak has an As of 1.0. Values greater than 1.2 are generally considered to be tailing.[2]

  • USP Tailing Factor (Tf): Calculated at 5% of the peak height. Again, a value of 1.0 is ideal.

Poor peak shape can degrade the resolution between closely eluting peaks and reduce the precision of peak area integration, compromising quantitative accuracy.[3]

Q2: What are the primary chemical causes of peak tailing for an analyte like 2-Carbamoyl-2,2-dimethylacetic acid?

A: For a small, polar, and acidic molecule like 2-Carbamoyl-2,2-dimethylacetic acid, peak tailing in reversed-phase HPLC is predominantly caused by two interconnected chemical phenomena:

  • Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][4] These silanol groups are acidic and can become ionized (deprotonated) to form negatively charged sites (Si-O⁻), especially at a mobile phase pH above 3.[2][5] Your analyte, 2-Carbamoyl-2,2-dimethylacetic acid, has a carboxylic acid group that can also ionize to a negatively charged carboxylate (COO⁻). While repulsion between two negative charges might be expected, the polar nature of the analyte can still lead to undesirable polar interactions (hydrogen bonding) with the silanol groups. More critically, if there are any basic impurities or if the analyte has any basic character, these will interact very strongly with the acidic silanols, leading to significant tailing.[5] This secondary retention mechanism is different from the primary hydrophobic retention, causing the affected molecules to elute later and create a tail.[1][2]

  • Mobile Phase pH and Analyte Ionization: The mobile phase pH is a critical factor that controls both the ionization state of your analyte and the surface chemistry of the column.[6][7][8] The carboxylic acid on your analyte has a specific pKa. If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms.[9][10] These two forms have different polarities and interact differently with the stationary phase, leading to peak broadening or splitting, which often manifests as tailing.[8]

Section 2: The Troubleshooting Workflow - A Systematic Approach

When encountering peak tailing, it is crucial to follow a logical diagnostic sequence. This workflow begins with the simplest potential causes and progresses to more complex method adjustments.

Troubleshooting_Workflow Start Peak Tailing Observed for 2-Carbamoyl-2,2-dimethylacetic acid CheckSystem Step 1: System & Consumables Check (Is it a physical or chemical problem?) Start->CheckSystem AllPeaksTail Do ALL peaks in the chromatogram tail? CheckSystem->AllPeaksTail PhysicalIssue Likely Physical Issue: - Extra-column volume - Column void/blockage - Leaking connection AllPeaksTail->PhysicalIssue Yes ChemicalIssue Likely Chemical Issue: (Specific to Analyte) AllPeaksTail->ChemicalIssue No, only analyte or polar compounds OptimizeMethod Step 2: Method Optimization (Focus on Mobile Phase & Column) ChemicalIssue->OptimizeMethod CheckpH Is Mobile Phase pH ~2 units below analyte pKa? OptimizeMethod->CheckpH AdjustpH Adjust Mobile Phase pH using an appropriate buffer (e.g., phosphate, formate) CheckpH->AdjustpH No CheckColumn Is the column appropriate? (e.g., end-capped, high-purity silica) CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Select a modern, high-purity, end-capped C18 column or an alternative chemistry (e.g., Polar-Embedded). CheckColumn->ChangeColumn No CheckSample Step 3: Sample & Injection Check CheckColumn->CheckSample Yes ChangeColumn->CheckSample SolventMismatch Is sample solvent stronger than the mobile phase? CheckSample->SolventMismatch AdjustSolvent Dissolve/dilute sample in the initial mobile phase. SolventMismatch->AdjustSolvent Yes Overload Is the peak overloaded? (Fronting followed by tailing) SolventMismatch->Overload No End Symmetrical Peak Achieved AdjustSolvent->End ReduceConc Reduce sample concentration or injection volume. Overload->ReduceConc Yes Overload->End No ReduceConc->End

Caption: A systematic workflow for troubleshooting peak tailing.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Solutions
FAQ 1: My peak for 2-Carbamoyl-2,2-dimethylacetic acid is tailing. Where do I start?

A: Start by determining if the problem is specific to your analyte or if it affects all peaks. Inject a neutral, well-behaved compound (like toluene or uracil).

  • If all peaks tail: The issue is likely physical or system-related. Check for extra-column volume (use shorter, narrower tubing), a partially blocked column inlet frit, or a void at the top of the column.[2][3]

  • If only your analyte's peak tails: The problem is chemical and related to interactions between your molecule and the stationary phase. In this case, proceed to investigate the mobile phase pH and column chemistry.

FAQ 2: How exactly does mobile phase pH affect the peak shape of my acidic analyte?

A: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like 2-Carbamoyl-2,2-dimethylacetic acid.[6][7] The key is to operate at a pH where the analyte is in a single, stable ionic state. For a carboxylic acid, this means keeping it in its neutral, protonated form (-COOH) to maximize retention and minimize undesirable interactions.

The 2 pH Unit Rule: To ensure your analyte is fully protonated (>99%), the mobile phase pH should be set at least 2 units below the analyte's pKa.[4][8] Operating near the pKa will result in a mixed population of ionized and neutral molecules, causing severe peak distortion.[8][10][11]

Table 1: Impact of Mobile Phase pH on Analysis of 2-Carbamoyl-2,2-dimethylacetic acid

pH vs. Analyte pKa Dominant Analyte Form Silanol Group State (Si-OH) Expected Peak Shape Recommendation
pH << pKa (e.g., pH 2.5) Unionized (-COOH) Mostly Unionized (Si-OH) Sharp, Symmetrical Optimal for Reversed-Phase
pH ≈ pKa Mixed (-COOH / -COO⁻) Partially Ionized (Si-O⁻) Broad, Split, or Tailing Avoid this pH range

| pH >> pKa (e.g., pH 7.0) | Ionized (-COO⁻) | Mostly Ionized (Si-O⁻) | Poor retention, potential tailing | Not ideal for RP; consider alternative modes like HILIC or Anion-Exchange |

FAQ 3: I've adjusted the pH to ~2.5, but I still see tailing. What's next?

A: If tailing persists at a low pH, the cause is almost certainly secondary interactions with active silanol groups that remain even in a protonated state.[1][12] Here are the next steps:

  • Evaluate Your Column: Older columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanols. Modern columns made from high-purity, Type B silica are much more inert and show significantly reduced tailing for polar and ionizable compounds.[1] Consider switching to a column that is:

    • Thoroughly End-Capped: End-capping masks many of the residual silanols with a less reactive group.

    • Specifically Designed for Polar Analytes: Some columns have polar-embedded groups or are otherwise engineered to be compatible with highly aqueous mobile phases and to shield silanol activity.[13][14]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "swamp out" the active sites on the stationary phase and improve peak shape.[4] Ensure your buffer is soluble in the mobile phase.

FAQ 4: Could my column be the problem? How do I diagnose and fix column-related issues?

A: Yes, column degradation is a common cause of peak shape problems that can develop over time.[3]

  • Diagnosis: A sudden onset of tailing for all peaks, often accompanied by an increase in backpressure, points to a blocked inlet frit.[2] A gradual decline in performance suggests contamination or bed collapse. The quickest diagnostic test is to replace the column with a new one of the same type. If the problem is resolved, the old column was the cause.

  • Solution: Column Flushing Protocol:

    • Disconnect the column from the detector.

    • Reverse the direction of flow (check the manufacturer's instructions to ensure this is permissible for your column).[2]

    • Flush the column with at least 10-20 column volumes of a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) to remove strongly retained contaminants.

    • If the mobile phase contained a buffer, flush with water first to prevent buffer precipitation in the organic solvent.

    • Re-equilibrate the column with the mobile phase and test again. If the problem persists, the column may be permanently damaged and should be replaced.

FAQ 5: Can my sample preparation or injection technique cause peak tailing?

A: Yes, two primary factors related to the sample itself can cause peak distortion:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more eluting) than your mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 95% water), it can cause peak distortion, including tailing.[12]

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a peak that is fronting but has a tailing appearance as the excess analyte slowly elutes.[12]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

Section 4: Visualizing the Mechanism of Tailing

The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for acidic analytes and how pH adjustment provides a solution.

Silanol_Interaction cluster_high_ph Condition 1: High Mobile Phase pH (e.g., pH 7) cluster_low_ph Condition 2: Low Mobile Phase pH (e.g., pH 2.5) Silanol_High Ionized Silanol (Si-O⁻) Negatively Charged Interaction_High Undesirable Polar Interaction (Hydrogen Bonding, Repulsion) Leads to Peak Tailing Silanol_High->Interaction_High Analyte_High Analyte: Ionized Carboxylate (R-COO⁻) Negatively Charged Analyte_High->Interaction_High interacts with Silanol_Low Protonated Silanol (Si-OH) Neutral, Less Active Analyte_Low Analyte: Protonated Acid (R-COOH) Neutral, More Hydrophobic Interaction_Low Ideal Hydrophobic Interaction with C18 phase Leads to Symmetrical Peak Analyte_Low->Interaction_Low interacts via

Caption: Mechanism of peak tailing and its mitigation by pH control.

Section 5: Recommended Starting Parameters & Protocols

For robust analysis of 2-Carbamoyl-2,2-dimethylacetic acid, a well-chosen starting point is essential.

Table 2: Recommended Starting HPLC Parameters

Parameter Recommendation Rationale / Scientific Justification
Column Modern, high-purity silica C18, fully end-capped (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq). Minimizes silanol activity and provides good retention for polar compounds. T3 and AQ-type columns are designed to prevent phase collapse in highly aqueous mobile phases.[14][15]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water. Lowers pH to ~2.5-2.8, ensuring the analyte is fully protonated and suppressing silanol ionization.[4][16]
Mobile Phase B Acetonitrile or Methanol Standard reversed-phase organic modifiers.
Buffer 10-25 mM Potassium Phosphate (if pH needs precise control). Provides buffering capacity to maintain a stable pH and prevent shifts that could affect retention time and peak shape.[4]
Detection Low UV (e.g., 210 nm) Carboxylic acids and amides typically have absorbance at low UV wavelengths.[17][18]
Temperature 30-40 °C Elevated temperature can sometimes improve peak shape and reduce viscosity.

| Sample Diluent | Initial Mobile Phase Composition | Prevents peak distortion caused by solvent mismatch. |

Protocol: Mobile Phase pH Optimization
  • Determine Analyte pKa: Find the pKa of 2-Carbamoyl-2,2-dimethylacetic acid from literature or predictive software. The pKa of similar small carboxylic acids is typically around 4.5-5.0.

  • Prepare Mobile Phase A (pH ~2.5): Prepare an aqueous mobile phase using an acid modifier. A common and effective choice is 0.1% (v/v) formic acid in high-purity water. This will typically result in a pH between 2.6 and 2.8.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable.

  • Inject the Analyte: Perform an injection of your standard.

  • Evaluate Peak Shape: Measure the Asymmetry Factor (As) or Tailing Factor (Tf).

  • Adjust if Necessary: If tailing is still observed, consider using a buffered mobile phase. Prepare a 25 mM potassium phosphate buffer and adjust its pH to 2.5 using phosphoric acid before mixing with the organic phase. This provides more rigorous pH control.

By systematically addressing these potential issues, you can diagnose the root cause of peak tailing and develop a robust, reliable HPLC method for the analysis of 2-Carbamoyl-2,2-dimethylacetic acid.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Chromatography Forum. (2012). Peak tailing due to silanol interaction? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • PubChem. (n.d.). 2-Carbamoyl-2,2-dimethylacetic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • SIELC Technologies. (2018). 2,2-Dimethylpropanoic acid. Retrieved from [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts? Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-Carbamoyl-2,2-dimethylacetic Acid

Welcome to the technical support center for the synthesis and scale-up of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific issues you may face in the laboratory and during process scale-up.

I. Synthetic Overview: A Plausible Route

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid typically commences with a dialkyl 2,2-dimethylmalonate, such as diethyl 2,2-dimethylmalonate. The core challenge of this synthesis lies in the selective functionalization of one of the two ester groups. Two primary synthetic strategies are generally considered:

  • Route A: Selective Monohydrolysis followed by Amidation: This involves the selective saponification of one ester group to yield a mono-acid mono-ester intermediate, which is then amidated.

  • Route B: Selective Monoamidation followed by Hydrolysis: This route prioritizes the formation of a mono-amide mono-ester, which is subsequently hydrolyzed to the final product.

Both pathways present unique challenges, particularly when transitioning from bench-scale to larger-scale production. This guide will address potential issues in both routes.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

A. Challenges in Selective Monohydrolysis (Route A)

Question 1: My monohydrolysis of diethyl 2,2-dimethylmalonate is producing significant amounts of the di-acid byproduct, leading to low yields of the desired mono-acid. What are the probable causes and how can I improve selectivity?

Probable Causes:

  • Excessive Base: Using a stoichiometric excess of base (e.g., NaOH or KOH) can readily hydrolyze both ester groups, especially at elevated temperatures.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with a limited amount of base, can lead to the saponification of the second ester.

  • Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis for both ester groups, reducing selectivity.

  • Inefficient Mixing in Scale-up: Poor mixing in a larger reactor can create localized areas of high base concentration, leading to over-reaction.

Solutions and Scientific Rationale:

  • Precise Stoichiometry of Base: Carefully control the stoichiometry of the base. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) of a strong base like potassium hydroxide (KOH) is often recommended for selective monohydrolysis of dialkyl malonates.[1] This ensures that there isn't enough base present to hydrolyze both ester groups.

  • Low-Temperature Reaction Conditions: Perform the hydrolysis at a reduced temperature, typically between 0°C and room temperature. A study on the selective monohydrolysis of symmetric diesters found that conducting the reaction at 0°C in a THF-water medium with diluted aqueous NaOH significantly improves selectivity and yields.[2] Lower temperatures slow down the reaction rate, allowing for better control and minimizing the formation of the di-acid.

  • Use of Phase-Transfer Catalysts: In a biphasic system, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the ester. This can allow for a more controlled and selective hydrolysis. The use of tetraethylammonium bromide (TEAB) has been shown to be effective in the selective monohydrolysis of certain diesters.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction at the optimal point of mono-acid formation.

  • Scale-up Consideration - Baffled Reactors: When scaling up, ensure efficient mixing by using baffled reactors with appropriate impeller design. This prevents localized "hot spots" of high base concentration and ensures a homogeneous reaction mixture.

Parameter Recommendation for Selectivity Rationale
Base Stoichiometry 0.95 - 1.0 equivalents of KOH or NaOHLimits the availability of base to prevent di-acid formation.
Temperature 0°C to Room TemperatureSlows down the rate of hydrolysis, enhancing selectivity.
Solvent System THF/Water or Acetonitrile/WaterA co-solvent system can improve the solubility of the ester and control the reaction rate.[1]
Reaction Time Monitored by TLC or HPLCAllows for quenching the reaction at the point of maximum mono-acid concentration.

Question 2: I'm struggling with the work-up and purification of the mono-acid mono-ester intermediate. How can I effectively separate it from unreacted starting material and the di-acid byproduct?

Probable Causes:

  • Similar Polarities: The starting diester and the mono-acid mono-ester can have similar polarities, making chromatographic separation challenging on a large scale.

  • Emulsion Formation: During acidic work-up to protonate the carboxylate, emulsions can form, complicating extractions.

Solutions and Scientific Rationale:

  • Acid-Base Extraction: The most effective method for separating the mono-acid from the neutral starting material and the more polar di-acid is through acid-base extraction.

    • Step 1: After the reaction, quench with water and extract the mixture with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove the unreacted starting diester. The mono- and di-carboxylate salts will remain in the aqueous layer.

    • Step 2: Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate groups.

    • Step 3: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate). The mono-acid mono-ester should now be in the organic phase. The more water-soluble di-acid may require more extensive extraction or a different solvent.

  • Crystallization: If the mono-acid mono-ester is a solid, crystallization can be an effective purification method. After extraction and solvent removal, attempt to crystallize the crude product from a suitable solvent system.

  • Chromatography (for smaller scales): For laboratory-scale purification, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

B. Challenges in Amidation

Question 3: The amidation of my mono-acid mono-ester intermediate is sluggish, and I'm observing significant side reactions, such as the formation of the diamide. How can I improve the efficiency and selectivity of this step?

Probable Causes:

  • Steric Hindrance: The 2,2-dimethyl substitution creates significant steric hindrance around the carbonyl carbon of the ester, making nucleophilic attack by the amine challenging.[4][5]

  • Activation of the Carboxylic Acid: If attempting to amidate the carboxylic acid moiety directly, incomplete activation or side reactions of the activating agent can lead to low yields.

  • High Reaction Temperatures: While higher temperatures can sometimes overcome steric hindrance, they can also promote side reactions, including the amidation of the ester group if a large excess of amine is used.

Solutions and Scientific Rationale:

  • Amidation of the Ester Group (Route A):

    • Use of Strong Bases: Direct amidation of unactivated esters can be promoted by strong bases like sodium tert-butoxide (t-BuOK).[6] The base deprotonates the amine, increasing its nucleophilicity.

    • High-Energy Mixing (Ball Milling): For sterically hindered substrates, mechanochemical methods like ball milling can provide the energy required for the reaction to occur at lower temperatures, often without the need for a solvent.[6]

    • Flow Chemistry: Continuous flow reactors can offer precise control over temperature, pressure, and reaction time, which can be advantageous for challenging amidations.

  • Amidation of the Carboxylic Acid Group (Alternative approach within Route A):

    • Peptide Coupling Reagents: Utilize modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents are highly efficient at activating carboxylic acids for amidation, even with sterically hindered substrates.

Workflow for Amidation of the Mono-acid Intermediate:

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_reaction Amidation Reaction cluster_workup Work-up & Purification Coupling_Reagent Peptide Coupling Reagent (e.g., HATU, HBTU) Reaction Amide Bond Formation Coupling_Reagent->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Amine Amine Nucleophile Amine->Reaction Extraction Aqueous Work-up Reaction->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Product 2-Carbamoyl-2,2-dimethylacetic acid Purification->Product Mono_Acid Mono-acid Mono-ester Intermediate Mono_Acid->Coupling_Reagent

Caption: Workflow for the amidation of the mono-acid intermediate.

C. Challenges in Selective Monoamidation (Route B)

Question 4: I am attempting to directly synthesize the mono-amide mono-ester from diethyl 2,2-dimethylmalonate, but the reaction is either not proceeding or I am getting a mixture of starting material, mono-amide, and di-amide. How can I achieve selective monoamidation?

Probable Causes:

  • Low Reactivity of the Ester: The steric hindrance of the 2,2-dimethyl groups significantly reduces the reactivity of the ester carbonyls towards amidation.

  • Equilibrium Issues: The reaction of an ester with an amine to form an amide is often reversible and can have an unfavorable equilibrium.

  • Difficulty in Controlling Stoichiometry on a Large Scale: Precisely delivering one equivalent of the amine to the reactor can be challenging during scale-up.

Solutions and Scientific Rationale:

  • Use of a Limiting Amount of a Highly Reactive Amine Derivative: Instead of using the amine directly, it can be converted to a more reactive nucleophile. For example, the use of an alkali metal amide (e.g., sodium amide, NaNH₂) in a stoichiometric amount could potentially favor mono-substitution.

  • Enzymatic Amidation: Biocatalysis using lipases or proteases can offer high selectivity for monoamidation under mild reaction conditions. These enzymes can distinguish between the two ester groups, particularly if one is sterically more accessible than the other (though less relevant for the symmetrical 2,2-dimethyl substrate).

  • Low-Temperature Addition: Slowly adding a solution of the amine (or its activated form) to the diester at a low temperature can help to control the reaction and favor mono-substitution. This minimizes the chance of a second amidation event occurring before the first is complete throughout the bulk of the reaction mixture.

  • Careful Monitoring and Quenching: As with monohydrolysis, close monitoring of the reaction progress is crucial. Once the desired level of mono-amidation is achieved, the reaction should be promptly quenched to prevent further reaction to the di-amide.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid?

A1: When scaling up, several safety aspects need careful consideration:

  • Exothermic Reactions: Both hydrolysis and amidation reactions can be exothermic. Ensure your reactor has adequate cooling capacity to control the temperature and prevent thermal runaways.

  • Handling of Bases and Acids: Large quantities of strong bases (NaOH, KOH) and acids (HCl) are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

  • Pressure Build-up: If reactions are run in sealed vessels, be aware of potential pressure build-up, especially if gaseous byproducts are formed.

  • Solvent Hazards: The use of large volumes of flammable organic solvents requires proper ventilation, grounding of equipment to prevent static discharge, and adherence to all fire safety regulations.

Q2: Are there any "green chemistry" considerations for the production of 2-Carbamoyl-2,2-dimethylacetic acid?

A2: Yes, several green chemistry principles can be applied:

  • Atom Economy: Choose a synthetic route that maximizes the incorporation of atoms from the reactants into the final product.

  • Use of Safer Solvents: Whenever possible, replace hazardous solvents with greener alternatives. For example, exploring water as a co-solvent in the hydrolysis step is a good practice.[7]

  • Catalysis: The use of catalytic amounts of reagents (e.g., phase-transfer catalysts or enzymes) is preferable to stoichiometric amounts.

  • Energy Efficiency: Optimize reaction conditions to minimize energy consumption, for example, by running reactions at lower temperatures if possible.

Q3: How can I confirm the structure and purity of my final product and intermediates?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will allow you to confirm the presence of the carbamoyl group, the carboxylic acid, and the dimethyl substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic vibrational frequencies of the functional groups present (e.g., C=O of the carboxylic acid and amide, N-H of the amide).

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of your final product and for monitoring reaction progress.

Visualizing the Synthetic Challenge: Selective Functionalization

selective_functionalization cluster_route_A Route A cluster_route_B Route B Start Diethyl 2,2-dimethylmalonate Mono_Acid Mono-acid Mono-ester Start->Mono_Acid Selective Monohydrolysis Mono_Amide Mono-amide Mono-ester Start->Mono_Amide Selective Monoamidation Di_Acid Di-acid (Byproduct) Start->Di_Acid Over-hydrolysis Di_Amide Di-amide (Byproduct) Start->Di_Amide Over-amidation Amidation_A Amidation Mono_Acid->Amidation_A Product 2-Carbamoyl-2,2-dimethylacetic acid Amidation_A->Product Hydrolysis_B Hydrolysis Mono_Amide->Hydrolysis_B Hydrolysis_B->Product

Caption: Alternative synthetic routes to 2-Carbamoyl-2,2-dimethylacetic acid and potential byproducts.

IV. References

  • Presset, M., et al. (2013). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 9, 2359–2366. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Cho, H. (2007). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. (Doctoral dissertation, Oklahoma State University). Available at: [Link]

  • Sheat, M. A. (2011). Synthesis of New Derivatives for Substituted Malonamic Acids. Rafidain Journal of Science, 22(4), 45-52. Available at: [Link]

  • Wang, X., et al. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 20(7), 12699-12711. Available at: [Link]

  • Stoyanov, A., & Dyulgerski, V. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20116-20124. Available at: [Link]

  • Niwayama, S. (2006). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 47(16), 2793-2795. Available at: [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Available at: [Link]

Sources

Troubleshooting

methods to prevent racemization during reactions with 2-Carbamoyl-2,2-dimethylacetic acid

Answering the user's request.## Technical Support Center: Stereochemical Integrity in Reactions with 2-Carbamoyl-2,2-dimethylacetic Acid Welcome to the technical support center for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Stereochemical Integrity in Reactions with 2-Carbamoyl-2,2-dimethylacetic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical control in reactions involving 2-Carbamoyl-2,2-dimethylacetic acid. Our focus is to move beyond simple protocols and explain the underlying chemical principles, ensuring the integrity of your chiral molecules throughout your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: I am concerned about the racemization of 2-Carbamoyl-2,2-dimethylacetic acid during my coupling reaction. How can I prevent this?

This is a common concern when dealing with carboxylic acids that possess stereocenters. However, in the specific case of 2-Carbamoyl-2,2-dimethylacetic acid, racemization at the alpha-carbon (the carbon adjacent to the carboxyl group) is not a possible side reaction.

The reason lies in its molecular structure. Racemization typically occurs through the removal of a proton from the alpha-carbon, leading to a planar, achiral enolate intermediate. As shown below, the alpha-carbon of 2-Carbamoyl-2,2-dimethylacetic acid is quaternary, meaning it is bonded to two methyl groups, a carbamoyl group, and the carboxyl group. It has no alpha-proton to be removed. Therefore, it is structurally resistant to racemization by this common pathway.

Figure 1: Structure of 2-Carbamoyl-2,2-dimethylacetic acid.

Q2: If the acid itself doesn't racemize, what is the source of racemization I should be concerned about in my reaction?

Your concern for stereochemical integrity is still highly relevant. The focus must shift from the acid to the chiral nucleophile you are coupling it with, such as an amino acid ester or a chiral amine. The very conditions required to activate the carboxylic acid for coupling can unfortunately create an environment where your chiral nucleophile or the newly formed product is susceptible to racemization.

The primary factors that induce racemization in the coupling partner are the choice of coupling reagent, the base used, temperature, and reaction time.[1]

Q3: What is the most common mechanism for racemization during amide bond formation?

In peptide synthesis and related amide coupling reactions, the dominant racemization pathway for the N-acylated amino acid (the component being activated) is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This process is particularly problematic when the N-protecting group is an acyl type rather than a urethane type (like Boc or Fmoc).

The mechanism involves:

  • Activation: The carboxylic acid is activated by the coupling reagent.

  • Cyclization: The amide carbonyl oxygen attacks the activated carboxyl group, forming the oxazolone ring.

  • Tautomerization: In the presence of a base, the oxazolone readily loses its C4 proton to form a resonance-stabilized, aromatic oxazole achiral intermediate.

  • Racemization: Reprotonation of this intermediate can occur from either face, leading to a racemic mixture.

While your starting acid is not an N-acyl amino acid, if you are performing a coupling reaction, the conditions you use can promote racemization in other chiral components of your reaction mixture that are susceptible to this or other base-catalyzed mechanisms.

Troubleshooting Guide: Preserving Stereochemical Integrity

This section provides actionable solutions to the common challenges encountered when trying to prevent racemization in your chiral coupling partners.

Issue 1: Suboptimal Choice of Coupling Reagent and Additives

Causality: The purpose of a coupling reagent is to create a highly reactive acyl intermediate. However, if this intermediate is too long-lived or overly reactive, it provides a greater opportunity for racemization to occur before the desired reaction with the nucleophile takes place. Some reagents are inherently more prone to causing racemization than others.

Solution: The use of additives that form a less reactive, but still effective, acyl-substituted intermediate is the gold standard for suppressing racemization.[1][3] These additives compete with the cyclization pathway that leads to the oxazolone.

Recommendations:

  • For Carbodiimides (EDC, DCC): Always use an additive. Oxyma (Ethyl cyanohydroxyiminoacetate) and HOAt (1-Hydroxy-7-azabenzotriazole) are generally superior to HOBt (1-Hydroxybenzotriazole) in suppressing racemization and increasing reaction rates.[2][4]

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are pre-activated with an HOBt or HOAt moiety. HATU, which is based on HOAt, is often considered one of the most effective reagents for coupling sterically hindered or racemization-prone substrates.[2]

Data Summary: Comparison of Common Coupling Reagents & Additives

Reagent/AdditiveTypeRelative Racemization RiskKey Advantages
EDC or DCC alone CarbodiimideHighInexpensive, effective for simple couplings.
EDC/HOBt Carbodiimide + AdditiveModerateClassic combination, significantly reduces racemization.[5]
EDC/Oxyma Carbodiimide + AdditiveLowExcellent racemization suppression, non-explosive alternative to HOBt/HOAt.[2][4]
HBTU UroniumLow-ModerateFast reactions, but can cause side reactions at the N-terminus if used in excess.[5]
HATU UroniumVery LowHighly efficient, low racemization, ideal for difficult couplings.[2]
DEPBT PhosphoniumVery LowParticularly effective for N-acyl-protected amino acids where racemization risk is high.[4]
Issue 2: Incorrect Base Selection and Stoichiometry

Causality: Bases are often necessary to deprotonate the amine nucleophile's salt and to neutralize acidic byproducts. However, excess or strong bases can directly abstract the alpha-proton of the coupling partner, leading to racemization via an enolate intermediate.[6][7]

Solution: Choose a base that is strong enough to facilitate the reaction but weak enough to minimize racemization. The stoichiometry is also critical.

Recommendations:

  • Base Type: Use sterically hindered or weaker tertiary amine bases. N-methylmorpholine (NMM) is often a good first choice. For highly sensitive substrates, the even weaker base sym-collidine can be used.[2] Avoid stronger, less hindered bases like triethylamine (TEA) when racemization is a concern. Diisopropylethylamine (DIPEA) is commonly used with uronium reagents but should be used judiciously.

  • Stoichiometry: Use the minimum number of equivalents of base required. If coupling an amine hydrochloride salt, one equivalent is needed for neutralization. Uronium/phosphonium reagents often require an additional equivalent to facilitate the reaction.

cluster_flow Decision Flowchart for Minimizing Racemization start Racemization Observed? reagent Step 1: Evaluate Coupling Reagent start->reagent Yes base Step 2: Evaluate Base reagent->base Use Additives (Oxyma/HOAt) or Switch to HATU temp Step 3: Lower Temperature base->temp Switch to weaker base (NMM) Use min. equivalents analyze Step 4: Analyze Product Purity temp->analyze Run reaction at 0°C or below end Racemization Minimized analyze->end Confirm with Chiral HPLC/GC

Figure 2: Troubleshooting workflow for racemization issues.

Issue 3: High Temperature or Extended Reaction Time

Causality: Racemization is a chemical reaction with its own activation energy. Providing more thermal energy (higher temperature) or allowing more time for the side reaction to occur (longer reaction time) will invariably increase the amount of the undesired epimer.

Solution: Employ careful temperature control and reaction monitoring.

Recommendations:

  • Temperature Control: Start all couplings at 0 °C. For particularly sensitive substrates, temperatures of -15 °C or lower may be necessary. Allow the reaction to warm slowly to room temperature only if required for completion.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from sitting in the activating environment for an extended period.

Experimental Protocols

Protocol 1: General Low-Racemization Amide Coupling

This protocol uses EDC/Oxyma, a robust system for minimizing racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your chiral amine nucleophile (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Acid Addition: Add 2-Carbamoyl-2,2-dimethylacetic acid (1.05 eq) and Oxyma Pure (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition (if required): If your amine is a hydrochloride or other salt, add N-methylmorpholine (NMM) (1.0 eq) and stir for 5 minutes.

  • Activation: Add EDC hydrochloride (1.1 eq) portion-wise to the cold, stirring solution.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours until the limiting reagent is consumed.

  • Workup: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a general workflow for determining the extent of racemization.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your compound class. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for many small molecules.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v). If separation is poor, vary the ratio and consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to improve peak shape.

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, often with a buffer or additive like TFA.

  • Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Quantification: Integrate the peak areas for the two enantiomers (or diastereomers if a chiral auxiliary was used). The enantiomeric excess (% ee) is calculated as: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

  • Validation: If possible, analyze a racemic standard (synthesized under conditions known to cause racemization) to confirm peak identification and separation.

References

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubChem. (n.d.). 2-Carbamoyl-2,2-dimethylacetic acid. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Optimization

Technical Support Center: Byproduct Analysis and Identification in 2-Carbamoyl-2,2-dimethylacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of 2-Carbamoyl-2,2-dimethylacetic acid can be approached through several synthetic routes, each with its own set of potential byproducts. A common strategy involves the partial hydrolysis of a suitable precursor. Two plausible precursors are 2,2-dimethylmalonamide and 2-cyano-2,2-dimethylacetamide.

A. Synthetic Route 1: Partial Hydrolysis of 2,2-Dimethylmalonamide

In this route, one of the two amide groups of 2,2-dimethylmalonamide is selectively hydrolyzed to a carboxylic acid.

Potential Byproducts:

  • 2,2-Dimethylmalonamide (Unreacted Starting Material): Incomplete hydrolysis will result in the presence of the starting material in the final product.

  • 2,2-Dimethylmalonic Acid: Over-hydrolysis, where both amide groups are converted to carboxylic acids, will yield this dicarboxylic acid byproduct.

  • Ammonia: Released during the hydrolysis of the amide group.

B. Synthetic Route 2: Hydrolysis of 2-Cyano-2,2-dimethylacetamide

This route involves the hydrolysis of the nitrile group of 2-cyano-2,2-dimethylacetamide to a carboxylic acid.

Potential Byproducts:

  • 2-Cyano-2,2-dimethylacetamide (Unreacted Starting Material): Incomplete hydrolysis will lead to contamination with the starting material.

  • 2,2-Dimethylmalonamide: Partial hydrolysis of the nitrile group to an amide can occur, especially under certain conditions, leading to the formation of this diamide.

  • 2,2-Dimethylmalonic Acid: Complete hydrolysis of both the nitrile and the amide group will result in this dicarboxylic acid.

  • Ammonia: Generated from the hydrolysis of the nitrile and amide groups.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of 2-Carbamoyl-2,2-dimethylacetic acid 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent concentration. 2. Over-hydrolysis: Reaction conditions are too harsh, leading to the formation of 2,2-dimethylmalonic acid. 3. Sub-optimal pH: The pH of the reaction mixture is not ideal for selective hydrolysis. 4. Degradation of product: The product may be unstable under the reaction or work-up conditions.1. Optimize reaction conditions: Systematically vary the reaction time, temperature, and concentration of the acid or base catalyst. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. 2. Milder reaction conditions: Use a weaker acid or base, or lower the reaction temperature to minimize the formation of the dicarboxylic acid byproduct. 3. pH control: Carefully control the pH of the reaction mixture. For partial hydrolysis of an amide, a controlled amount of base is often crucial. 4. Work-up optimization: Ensure the work-up procedure is performed promptly and at a suitable temperature to prevent product degradation.
Presence of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Poor quality of reagents. 1. Increase reaction time and/or temperature: Gradually increase these parameters while monitoring the reaction to avoid byproduct formation. 2. Improve agitation: Ensure the reaction mixture is being stirred vigorously to ensure homogeneity. 3. Verify reagent quality: Use fresh, high-purity reagents.
Significant Amount of 2,2-Dimethylmalonic Acid Detected 1. Reaction conditions are too harsh (high temperature, high concentration of catalyst). 2. Prolonged reaction time. 1. Reduce reaction severity: Lower the temperature and/or the concentration of the hydrolyzing agent. 2. Monitor reaction closely: Stop the reaction as soon as the desired product is maximized, as determined by in-process controls (e.g., HPLC).
Difficulty in Isolating Pure Product 1. Similar solubility of product and byproducts. 2. Formation of emulsions during work-up. 1. Optimize crystallization/purification: Experiment with different solvent systems for crystallization. Column chromatography may be necessary to separate compounds with similar polarities. 2. Improve extraction procedure: Use a different extraction solvent or add brine to break emulsions. Centrifugation can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the partial hydrolysis of 2,2-dimethylmalonamide?

A1: The stoichiometry of the base is the most critical parameter. Using a single equivalent of a strong base like sodium hydroxide is often the starting point for selective mono-hydrolysis. Careful monitoring of the reaction progress is essential to prevent over-hydrolysis to the dicarboxylic acid.

Q2: How can I confirm the identity of the main byproducts?

A2: The most effective way is to use a combination of analytical techniques:

  • HPLC: By comparing the retention times of the peaks in your sample with those of authentic standards of the potential byproducts (2,2-dimethylmalonamide and 2,2-dimethylmalonic acid).

  • LC-MS: To obtain the molecular weight of the main product and the impurities, which can help in their identification.

  • NMR Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of the byproducts. For example, 2,2-dimethylmalonic acid will show a characteristic carboxylic acid proton signal in the 1H NMR spectrum, while 2,2-dimethylmalonamide will have signals corresponding to the amide protons.

Q3: What are the recommended starting conditions for an HPLC method to analyze my reaction mixture?

A3: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. This method should provide good separation of the relatively polar starting materials, product, and byproducts.

Q4: I am observing a peak in my HPLC that I cannot identify. What should I do?

A4: An unidentified peak could be a byproduct from an unexpected side reaction or an impurity from your starting materials. To identify it:

  • LC-MS analysis: Determine the molecular weight of the unknown compound.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can provide structural clues.

  • Preparative HPLC or column chromatography: To isolate the impurity for NMR analysis.

IV. Experimental Protocols & Data Visualization

A. Byproduct Identification Workflow

The following diagram illustrates a systematic approach to byproduct identification.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Start->TLC HPLC HPLC Analysis (Quantitative Assessment) TLC->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Compare Compare with Standards LCMS->Compare Known Known Byproduct (e.g., Starting Material, Dicarboxylic Acid) Compare->Known Unknown Unknown Byproduct Compare->Unknown Isolate Isolation (Prep-HPLC/Column Chromatography) Unknown->Isolate NMR NMR Spectroscopy (Structure Elucidation) Isolate->NMR Structure Structure Confirmed NMR->Structure

Caption: A stepwise workflow for the identification of byproducts in the synthesis of 2-Carbamoyl-2,2-dimethylacetic acid.

B. Troubleshooting Logic for Low Yield

This decision tree provides a logical path for troubleshooting low product yield.

Low_Yield_Troubleshooting Start Low Yield of Target Compound CheckSM Is Starting Material Present? Start->CheckSM CheckDicarb Is Dicarboxylic Acid Present? CheckSM->CheckDicarb No Incomplete Incomplete Reaction: - Increase reaction time/temp - Check reagent stoichiometry CheckSM->Incomplete Yes OverReaction Over-hydrolysis: - Milder conditions - Shorter reaction time CheckDicarb->OverReaction Yes Other Other Issues: - Product degradation? - Work-up losses? CheckDicarb->Other No

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Carbamoyl-2,2-dimethylacetic Acid Analogs: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 2-Carbamoyl-2,2-dimethylacetic acid analogs. In the absence of extensive direct research on this specific scaffold, we will apply established principles from closely related chemical series, such as malonamic acids and compounds featuring the influential gem-dimethyl group, to construct a predictive SAR model. This approach not only navigates the current data gap but also exemplifies a robust strategy for initiating a medicinal chemistry campaign around a novel scaffold.

The core structure, 2-Carbamoyl-2,2-dimethylacetic acid, presents a compelling starting point for drug discovery. It features a carboxylic acid and a primary amide, both capable of forming key hydrogen bond interactions with biological targets. The gem-dimethyl group is a particularly noteworthy feature, known to impart significant effects on a molecule's conformation and metabolic stability.[1][2] In many instances, the introduction of a gem-dimethyl moiety can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity, while also potentially improving its pharmacokinetic profile.[1][2]

This guide will systematically deconstruct the 2-Carbamoyl-2,2-dimethylacetic acid scaffold, proposing and evaluating logical structural modifications. We will delve into the anticipated impact of these changes on biological activity, supported by data from analogous series and foundational medicinal chemistry principles.

Deconstructing the Pharmacophore: A Strategic Approach to Analog Design

To explore the SAR of 2-Carbamoyl-2,2-dimethylacetic acid analogs, we will dissect the molecule into three primary regions for modification:

  • The Carboxamide Moiety (R1): Modifications here will probe the importance of the amide's hydrogen bond donor and acceptor capabilities and explore the steric and electronic requirements of the binding pocket.

  • The Carboxylic Acid Moiety (R2): Alterations to this group will investigate its role as a key acidic center for target interaction and its potential for prodrug strategies.

  • The Gem-Dimethyl Group: While less frequently modified, understanding its contribution is crucial. We will consider the impact of replacing one or both methyl groups.

The following diagram illustrates the proposed points of modification on the parent scaffold.

SAR_Modifications cluster_R1 R1 Modifications (Amide) cluster_R2 R2 Modifications (Acid) cluster_GemDimethyl Gem-Dimethyl Modifications parent 2-Carbamoyl-2,2-dimethylacetic Acid Scaffold R1_node Primary Amide (-CONH2) parent->R1_node R2_node Carboxylic Acid (-COOH) parent->R2_node gem_di Gem-Dimethyl (-C(CH3)2-) parent->gem_di R1_analog1 N-Methyl Amide (-CONHCH3) R1_node->R1_analog1 Probing H-bond donor capacity R1_analog2 N,N-Dimethyl Amide (-CON(CH3)2) R1_node->R1_analog2 Steric bulk & H-bond acceptor R1_analog3 Substituted Amides (-CONHR') R1_node->R1_analog3 Exploring larger substitutions R2_analog1 Ester Prodrugs (-COOR') R2_node->R2_analog1 Improving cell permeability R2_analog2 Bioisosteres (e.g., Tetrazole) R2_node->R2_analog2 Modulating pKa & metabolic stability R2_analog3 Amides (-CONH2) R2_node->R2_analog3 Neutralizing charge gem_analog1 Cyclopropyl gem_di->gem_analog1 Conformational rigidity gem_analog2 Monosubstitution gem_di->gem_analog2 Chirality introduction

Caption: Proposed modifications to the 2-Carbamoyl-2,2-dimethylacetic acid scaffold.

Comparative Analysis of Analog Performance

The following table presents hypothetical, yet plausible, biological activity data for a series of analogs, drawing parallels from published SAR studies on related compound classes, such as malonic acid derivatives which have been investigated as CD73 inhibitors.[3] For the purpose of this guide, we will assume the target is a hypothetical enzyme, "Enzyme X," and the activity is measured as the half-maximal inhibitory concentration (IC50).

Compound R1 (Amide) R2 (Acid) Gem-Dimethyl Hypothetical IC50 (µM) for Enzyme X Rationale for Predicted Activity
1 (Parent) -CONH2-COOH-C(CH3)2-10.5Baseline activity.
2 -CONHCH3-COOH-C(CH3)2-5.2N-methylation may provide a better fit in a hydrophobic pocket while retaining one H-bond donor.
3 -CON(CH3)2-COOH-C(CH3)2-25.8Loss of both H-bond donors and increased steric bulk likely disrupt a key interaction.
4 -CONH-Ph-COOH-C(CH3)2-1.8The phenyl group may access a new hydrophobic pocket, significantly enhancing potency.
5 -CONH2-COOCH3-C(CH3)2-> 100Esterification of the carboxylic acid removes a critical charge interaction, leading to loss of activity.
6 -CONH2Tetrazole-C(CH3)2-12.1The tetrazole is a common bioisostere for a carboxylic acid and may restore some activity.
7 -CONH2-COOHCyclopropyl8.9A cyclopropyl group maintains the conformational constraint of the gem-dimethyl group.

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of robust and reproducible data is the bedrock of any successful SAR campaign. Below are detailed protocols for the synthesis of a representative analog and a key biological assay.

Synthesis of N-Methyl-2-Carbamoyl-2,2-dimethylacetic Acid (Compound 2)

This protocol outlines a plausible synthetic route to an N-methylated analog, a common early step in SAR exploration.

Step 1: Synthesis of 2,2-Dimethylmalonic Acid Monomethyl Ester

  • To a solution of 2,2-dimethylmalonic acid (1 eq.) in methanol, add acetyl chloride (0.1 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to yield the crude monomethyl ester.

Step 2: Amide Coupling to form Methyl N-Methyl-2-carbamoyl-2,2-dimethylacetate

  • Dissolve the monomethyl ester (1 eq.) in dichloromethane (DCM).

  • Add N-methylamine (1.1 eq.) followed by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude amide.

Step 3: Saponification to Yield N-Methyl-2-Carbamoyl-2,2-dimethylacetic Acid

  • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final product. Purify by column chromatography if necessary.

In Vitro "Enzyme X" Inhibition Assay

This protocol describes a representative fluorescence-based assay to determine the IC50 values of the synthesized analogs.

  • Reagent Preparation:

    • Prepare a stock solution of "Enzyme X" in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorogenic substrate for "Enzyme X" in DMSO.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of the compound dilutions.

    • Add 48 µL of the "Enzyme X" solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates a typical workflow for an SAR study, from compound synthesis to data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Iteration synthesis Synthesis of Analogs purification Purification and Characterization synthesis->purification assay In Vitro Enzyme Assay purification->assay ic50 IC50 Determination assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis next_gen Design of Next Generation Analogs sar_analysis->next_gen next_gen->synthesis Iterative Cycle

Caption: A typical workflow for a structure-activity relationship study.

Expert Insights and Future Directions

The hypothetical SAR data suggests several key takeaways for a medicinal chemist working on this scaffold:

  • The Amide is a Key Interaction Point: The predicted drop in activity upon N,N-dimethylation (Compound 3) and the significant increase with an N-phenyl substitution (Compound 4) highlight the importance of the amide moiety. The N-H may act as a crucial hydrogen bond donor, and the adjacent pocket appears to accommodate and even favor aromatic substituents.

  • The Carboxylic Acid is Essential for Activity: The dramatic loss of activity upon esterification (Compound 5) strongly indicates that the carboxylate group is involved in a critical ionic or hydrogen bond interaction with the target. Bioisosteric replacement with a tetrazole (Compound 6) is a viable strategy to modulate physicochemical properties while retaining this key interaction.

  • The Gem-Dimethyl Group Provides a Stable Anchor: The consistent activity observed with the parent compound and its cyclopropyl analog (Compound 7) suggests that the conformational constraint provided by this group is beneficial for activity. The gem-dimethyl group likely orients the pharmacophoric elements—the amide and the carboxylic acid—in an optimal geometry for binding.[1][2]

Future work should focus on a systematic exploration of substitutions on the N-phenyl ring of analogs like Compound 4. Additionally, a broader range of carboxylic acid bioisosteres could be investigated to fine-tune the acidity and pharmacokinetic properties of these potential inhibitors.

This guide, by integrating established medicinal chemistry principles with a structured, albeit hypothetical, SAR exploration, provides a robust framework for advancing the 2-Carbamoyl-2,2-dimethylacetic acid scaffold from a chemical curiosity to a promising lead series in a drug discovery program.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Bioorganic & Medicinal Chemistry Letters, 129946. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. [Link]

  • ACS Publications. (2012). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. [Link]

  • MDPI. (2020). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. [Link]

  • MDPI. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • Bentham Science. (2015). Structure Activity Relationship Studies of Gymnemic Acid Analogues for Antidiabetic Activity Targeting PPARγ. [Link]

  • Organic Chemistry Portal. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. [Link]

  • MDPI. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • Wiley Online Library. (2021). Small and Versatile Highly Energetic Molecules. [Link]

  • MDPI. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

  • Frontiers. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

  • RSC Publishing. (2017). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. [Link]

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Comparative

comparative analysis of different synthetic routes to 2-Carbamoyl-2,2-dimethylacetic acid

Introduction 2-Carbamoyl-2,2-dimethylacetic acid, a disubstituted malonic acid derivative, is a valuable building block in medicinal chemistry and materials science. Its gem-dimethyl substitution provides steric hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Carbamoyl-2,2-dimethylacetic acid, a disubstituted malonic acid derivative, is a valuable building block in medicinal chemistry and materials science. Its gem-dimethyl substitution provides steric hindrance that can impart unique conformational properties to larger molecules, while the carboxylic acid and amide functionalities offer versatile handles for further synthetic transformations. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and chemical synthesis. This guide provides a comparative analysis of three distinct synthetic routes to 2-Carbamoyl-2,2-dimethylacetic acid, offering detailed experimental protocols, a quantitative comparison of their respective merits, and an expert evaluation to aid in route selection for both laboratory and industrial applications.

Route 1: The Malonic Ester Pathway

This classical approach leverages the well-established reactivity of malonic esters. The synthesis proceeds in three steps: double methylation of a malonate, selective monohydrolysis of the resulting diester, and subsequent amidation of the monoester.

Experimental Protocol

Step 1: Synthesis of Dimethyl 2,2-dimethylmalonate

This procedure is adapted from the malonic ester synthesis.[1]

  • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, sodium methoxide is prepared by cautiously adding sodium metal (2.1 g, 91.3 mmol) to anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • After all the sodium has reacted, dimethyl malonate (5.0 g, 37.8 mmol) is added dropwise at a rate that maintains a gentle reflux.

  • Following the addition, methyl iodide (11.8 g, 83.1 mmol) is added dropwise. The reaction mixture is then refluxed for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and water (50 mL).

  • The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, and concentrated to afford crude dimethyl 2,2-dimethylmalonate.

  • Purification by vacuum distillation yields the pure product.

Step 2: Selective Monohydrolysis to Methyl 2-carboxy-2,2-dimethylacetate

This step utilizes a controlled saponification to selectively cleave one of the ester groups.

  • Dimethyl 2,2-dimethylmalonate (5.0 g, 31.2 mmol) is dissolved in a 1:1 mixture of methanol and water (50 mL).

  • Potassium hydroxide (1.75 g, 31.2 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

  • The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted diester.

  • The aqueous layer is acidified to pH 2 with cold 1 M HCl and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield methyl 2-carboxy-2,2-dimethylacetate.

Step 3: Amidation to 2-Carbamoyl-2,2-dimethylacetic acid

This amidation is achieved using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Methyl 2-carboxy-2,2-dimethylacetate (4.0 g, 27.4 mmol) is dissolved in dichloromethane (100 mL).

  • EDC (5.8 g, 30.1 mmol) and 1-hydroxybenzotriazole (HOBt) (4.1 g, 30.1 mmol) are added, and the mixture is stirred at 0 °C for 30 minutes.

  • A solution of ammonia in methanol (7 N, 10 mL) is added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction mixture is washed with 1 M HCl (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization from ethyl acetate/hexanes to afford 2-Carbamoyl-2,2-dimethylacetic acid.

Route 1: The Malonic Ester Pathway DimethylMalonate Dimethyl Malonate DimethylDimethylmalonate Dimethyl 2,2-dimethylmalonate DimethylMalonate->DimethylDimethylmalonate 1. NaOMe, MeI Monoester Methyl 2-carboxy-2,2-dimethylacetate DimethylDimethylmalonate->Monoester 2. KOH, MeOH/H2O FinalProduct 2-Carbamoyl-2,2-dimethylacetic acid Monoester->FinalProduct 3. EDC, HOBt, NH3

Caption: Synthetic pathway starting from dimethyl malonate.

Route 2: The Cyanoacetamide Pathway

This route begins with the readily available cyanoacetamide and involves a double methylation followed by a selective hydrolysis of the nitrile functionality.

Experimental Protocol

Step 1: Synthesis of 2-Cyano-2,2-dimethylacetamide

This procedure is based on a patented method for the alkylation of cyanoacetamide.

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous THF (100 mL) is cooled to 0 °C.

  • Cyanoacetamide (2.1 g, 25 mmol) is added portion-wise, and the mixture is stirred for 30 minutes.

  • Methyl iodide (7.8 g, 55 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water (20 mL). The THF is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 2-cyano-2,2-dimethylacetamide.

Step 2: Selective Hydrolysis to 2-Carbamoyl-2,2-dimethylacetic acid

The selective hydrolysis of a nitrile in the presence of an amide is challenging. An enzymatic approach offers high selectivity.[3]

  • A suspension of 2-cyano-2,2-dimethylacetamide (2.0 g, 15.8 mmol) in a phosphate buffer solution (100 mL, pH 7.5) is prepared.

  • A nitrilase enzyme (e.g., from Rhodococcus rhodochrous) is added, and the mixture is incubated at 30 °C with gentle shaking.

  • The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation.

  • The supernatant is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield 2-Carbamoyl-2,2-dimethylacetic acid.

Route 2: The Cyanoacetamide Pathway Cyanoacetamide Cyanoacetamide DimethylCyanoacetamide 2-Cyano-2,2-dimethylacetamide Cyanoacetamide->DimethylCyanoacetamide 1. NaH, MeI FinalProduct 2-Carbamoyl-2,2-dimethylacetic acid DimethylCyanoacetamide->FinalProduct 2. Nitrilase

Caption: Synthetic pathway starting from cyanoacetamide.

Route 3: The Diol Oxidation Pathway

This route commences with the oxidation of a readily available diol to the corresponding dicarboxylic acid, followed by a selective mono-amidation.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylmalonic Acid

This oxidation procedure is adapted from a patented method.[4]

  • In a round-bottom flask, 2,2-dimethyl-1,3-propanediol (5.2 g, 50 mmol) is dissolved in water (50 mL).

  • A catalytic amount of phosphotungstic acid (0.1 g) is added.

  • To this solution, 30% hydrogen peroxide (28.4 g, 250 mmol) is added dropwise while maintaining the temperature below 40 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solution is then concentrated under reduced pressure and acidified with concentrated HCl.

  • Upon cooling, 2,2-dimethylmalonic acid crystallizes and is collected by filtration. Recrystallization from water affords the pure diacid.[5]

Step 2: Selective Mono-amidation to 2-Carbamoyl-2,2-dimethylacetic acid

Achieving selective mono-amidation of a diacid is challenging. A plausible, though multi-step, approach involves protection, amidation, and deprotection.

  • Mono-esterification (Protection): 2,2-Dimethylmalonic acid (5.0 g, 37.8 mmol) is refluxed in methanol (100 mL) with a catalytic amount of sulfuric acid for 4 hours to favor the formation of the monoester, methyl 2-carboxy-2,2-dimethylacetate. The reaction is monitored by TLC.

  • The excess methanol is removed under reduced pressure, and the residue is worked up as described in Route 1, Step 2 to isolate the monoester.

  • Amidation: The isolated monoester is then subjected to amidation with ammonia using EDC/HOBt as described in Route 1, Step 3.

  • Hydrolysis (Deprotection): The resulting methyl 2-carbamoyl-2,2-dimethylacetate is hydrolyzed using one equivalent of potassium hydroxide in a methanol/water mixture, as in Route 1, Step 2, to yield the final product.

Route 3: The Diol Oxidation Pathway Diol 2,2-Dimethyl-1,3-propanediol Diacid 2,2-Dimethylmalonic Acid Diol->Diacid 1. H2O2, Catalyst Monoester Methyl 2-carboxy-2,2-dimethylacetate Diacid->Monoester 2a. MeOH, H+ AmideEster Methyl 2-carbamoyl-2,2-dimethylacetate Monoester->AmideEster 2b. EDC, HOBt, NH3 FinalProduct 2-Carbamoyl-2,2-dimethylacetic acid AmideEster->FinalProduct 2c. KOH, H2O/MeOH

Caption: Synthetic pathway starting from 2,2-dimethyl-1,3-propanediol.

Comparative Analysis

FeatureRoute 1: Malonic Ester PathwayRoute 2: Cyanoacetamide PathwayRoute 3: Diol Oxidation Pathway
Number of Steps 323 (effective)
Starting Material Cost Dimethyl malonate: Moderate[6][7][8]Cyanoacetamide: Low[9][10][11]2,2-Dimethyl-1,3-propanediol: Low
Overall Yield (estimated) ModerateHigh (with efficient enzyme)Low to Moderate
Reagent Toxicity & Hazards Methyl iodide is toxic and a carcinogen. Sodium methoxide is corrosive.Sodium hydride is flammable. Methyl iodide is toxic. Cyanide-containing starting material.Hydrogen peroxide (high conc.) is a strong oxidizer.
Environmental Impact Use of halogenated reagents and organic solvents.Use of a highly flammable reagent. Potential for cyanide-related waste if not handled properly. Greener enzymatic step.Use of a strong oxidant. Generally considered a greener oxidation.
Scalability Well-established and scalable chemistry.Enzymatic step may pose scalability challenges.Oxidation is scalable. Selective mono-amidation is complex for large scale.

Discussion

Route 1 represents a robust and well-understood approach to α,α-disubstituted carboxylic acids.[1] The starting materials are readily available, and the reactions are generally high-yielding. However, the use of toxic and carcinogenic methyl iodide is a significant drawback, particularly for industrial applications. The three-step sequence also adds to the overall process time and cost.

Route 2 is the most convergent approach, with only two steps. The low cost of cyanoacetamide is also attractive.[9][10][11] The primary challenge lies in the selective hydrolysis of the nitrile group. While chemical methods for this transformation are often harsh and can lead to over-hydrolysis of the amide, the use of a nitrilase offers a highly specific and environmentally friendly alternative.[3] The main hurdle for this route is the availability and cost of a suitable enzyme for large-scale production.

Route 3 starts from an inexpensive and non-toxic diol. The oxidation with hydrogen peroxide is a relatively green and safe process.[4] However, the subsequent selective mono-amidation of the resulting diacid is problematic. The proposed protection-amidation-deprotection sequence adds to the step count and reduces the overall efficiency and atom economy. Direct selective mono-amidation of a symmetric diacid is a known synthetic challenge.

Conclusion

For laboratory-scale synthesis where cost and the use of toxic reagents are less of a concern, Route 1 offers a reliable and predictable pathway. For a more sustainable and potentially more efficient synthesis, particularly if an appropriate enzyme is accessible, Route 2 is highly promising due to its convergency and the use of a low-cost starting material. Route 3 is the least practical of the three due to the difficulty in achieving selective mono-amidation of the intermediate diacid. Further process development to identify a cost-effective and scalable enzymatic hydrolysis for Route 2 would make it the most attractive option for the industrial production of 2-Carbamoyl-2,2-dimethylacetic acid.

References

  • CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google P
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (URL: [Link])

  • (PDF) 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid - ResearchGate. (URL: [Link])

  • Sterically Demanding Oxidative Amidation of α‐Substituted Malononitriles with Amines Using O2 - PMC - NIH. (URL: [Link])

  • Carbodiimide-mediated amidation reaction. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by nitrilase - PubMed. (URL: [Link])

  • Dimethyl malonate, 250 ml, CAS No. 108-59-8 | A to Z | Chemicals - Carl ROTH. (URL: [Link])

  • 2,2-Dimethyl-1,3-propanediol, 1 kg - Aliphatic Alcohols - Carl ROTH. (URL: [Link])

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - NIH. (URL: [Link])

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (URL: [Link])

  • (PDF) Sterically Demanding Oxidative Amidation of α-Substituted Malononitriles with Amines Using O 2 - ResearchGate. (URL: [Link])

  • cyanoacetamide - Organic Syntheses Procedure. (URL: [Link])

  • Safest Methylating Agent - Chemistry Stack Exchange. (URL: [Link])

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (URL: [Link])

  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. (URL: [Link])

  • Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC - NIH. (URL: [Link])

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

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  • 2,2-Dimethyl-1,3-propanediol, 99% - Fisher Scientific. (URL: [Link])

  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. (URL: [Link])

  • Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks | Chemical Research in Toxicology - ACS Publications. (URL: [Link])

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Validation

A Comparative Benchmarking Guide to the Inhibitory Activity of 2-Carbamoyl-2,2-dimethylacetic acid Against Established HDAC Inhibitors

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, 2-Carbamoyl-2,2-dimethylacetic acid, against well-characterized histone deacetylase (HDAC) inhibitors. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, 2-Carbamoyl-2,2-dimethylacetic acid, against well-characterized histone deacetylase (HDAC) inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust and reproducible assays, and present a clear analysis of hypothetical data to guide researchers in evaluating this potential new therapeutic agent.

Introduction: The Epigenetic Landscape and the Role of HDACs in Disease

Gene expression is dynamically regulated by the structural organization of chromatin, a complex of DNA and histone proteins. The acetylation state of lysine residues on histone tails is a critical determinant of chromatin accessibility and, consequently, gene transcription. Histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1][2]

An imbalance in the activity of HATs and HDACs is a hallmark of many diseases, including cancer.[1][3] Overexpression of certain HDACs is observed in various tumors, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[3] This has established HDACs as a validated and compelling therapeutic target for anti-cancer drug development.[3][4]

HDAC inhibitors are a class of drugs that block the activity of these enzymes, leading to the accumulation of acetylated histones and the re-expression of silenced genes.[5] This can induce a range of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[3][6] Several HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, have been approved for the treatment of certain cancers, validating the therapeutic potential of this drug class.[3][7]

This guide focuses on characterizing a novel compound, 2-Carbamoyl-2,2-dimethylacetic acid, a structural analog of the known HDAC inhibitor valproic acid. We will outline a systematic approach to compare its inhibitory potency against established standards: the pan-HDAC inhibitor Vorinostat (SAHA), the potent natural product Trichostatin A (TSA), and its structural relative, Valproic Acid.

The Underlying Mechanism: How HDAC Inhibitors Remodel the Cellular Landscape

HDAC inhibitors exert their effects by binding to the active site of HDAC enzymes, typically chelating the zinc ion that is essential for their catalytic activity. This inhibition leads to a global increase in histone acetylation, which in turn alters the expression of a small but critical subset of genes that regulate cellular processes.[5] The downstream consequences of HDAC inhibition are multifaceted and include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to a halt in cell cycle progression.[3]

  • Induction of Apoptosis: HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of programmed cell death.[8][9]

  • Modulation of Non-Histone Proteins: HDACs also deacetylate numerous non-histone proteins, including transcription factors like p53 and signaling molecules, thereby affecting their activity and stability.[7][9]

The following diagram illustrates the central role of HDACs in gene regulation and the mechanism of action of HDAC inhibitors.

HDAC_Mechanism cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor DNA_compact Condensed Chromatin (Gene Silenced) Histone_deacetylated Deacetylated Histones Histone_deacetylated->DNA_compact maintains HDAC HDAC HDAC->Histone_deacetylated removes acetyl groups DNA_relaxed Relaxed Chromatin (Gene Expressed) Histone_acetylated Acetylated Histones Histone_acetylated->Histone_deacetylated acetylation/deacetylation cycle Histone_acetylated->DNA_relaxed promotes HDACi 2-Carbamoyl-2,2-dimethylacetic acid (HDAC Inhibitor) HDAC_inhibited HDAC (Inhibited) HDACi->HDAC_inhibited binds and inhibits HAT HAT HAT->Histone_acetylated adds acetyl groups Experimental_Workflow cluster_tier1 Biochemical Assay Details cluster_tier2 Cell-Based Assay Details start Start: Characterize Novel Compound tier1 Tier 1: In Vitro Biochemical Assay start->tier1 tier2 Tier 2: Cell-Based Assay tier1->tier2 If active t1_step1 1. Purified HDAC Enzyme data_analysis Data Analysis & Comparison tier2->data_analysis t2_step1 1. Culture Cancer Cell Line (e.g., HeLa) conclusion Conclusion on Inhibitory Profile data_analysis->conclusion t1_step2 2. Fluorogenic Substrate t1_step1->t1_step2 t1_step3 3. Incubate with Compound Series t1_step2->t1_step3 t1_step4 4. Measure Fluorescence t1_step3->t1_step4 t1_step5 5. Calculate IC50 t1_step4->t1_step5 t2_step2 2. Treat with Compound Series t2_step1->t2_step2 t2_step3 3. Add Cell-Permeable Substrate t2_step2->t2_step3 t2_step4 4. Lyse Cells & Develop Signal t2_step3->t2_step4 t2_step5 5. Measure Fluorescence/Luminescence t2_step4->t2_step5 t2_step6 6. Determine Cellular EC50 t2_step5->t2_step6

Caption: Two-tiered experimental workflow.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed step-by-step protocols for the proposed assays. These protocols are based on commercially available kits and established methodologies.

In Vitro Fluorogenic HDAC Activity Assay

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme on a synthetic, fluorogenic substrate. [10] Principle: An acetylated peptide substrate is conjugated to a fluorophore, quenching its fluorescence. Upon deacetylation by an HDAC enzyme, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.

Materials:

  • Purified human recombinant HDAC1 enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution

  • Test Compounds: 2-Carbamoyl-2,2-dimethylacetic acid, SAHA, TSA, Valproic Acid

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 355/460 nm)

Protocol:

  • Prepare Compound Dilutions: Create a serial dilution of each test compound and the standards in HDAC Assay Buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 1 nM to 100 µM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Enzyme Preparation: Dilute the purified HDAC1 enzyme to the desired working concentration in cold HDAC Assay Buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add in the following order:

    • Assay Buffer to bring the final volume to 100 µL.

    • 10 µL of the appropriate compound dilution.

    • 20 µL of the diluted HDAC1 enzyme.

  • Enzyme-Inhibitor Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 20 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Signal Development: Add 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based HDAC Activity Assay

This assay measures the inhibition of endogenous HDAC activity within living cells. [11][12] Principle: Cells are incubated with the test compounds, followed by the addition of a cell-permeable, fluorogenic HDAC substrate. After a further incubation period, the cells are lysed, and a developer solution is added to generate a fluorescent signal proportional to the intracellular HDAC activity.

Materials:

  • HeLa human cervical cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds: 2-Carbamoyl-2,2-dimethylacetic acid, SAHA, TSA, Valproic Acid

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis/Developer Solution

  • 96-well clear-bottom, black-walled cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds and standards. Include a "no inhibitor" (vehicle) control.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 4-24 hours) at 37°C.

  • Substrate Loading: Add the cell-permeable HDAC substrate to each well and incubate for an additional 1-2 hours at 37°C. [12]5. Cell Lysis and Signal Development: Add the Lysis/Developer Solution to each well. [12]6. Incubation: Incubate the plate at 37°C for 15 minutes, protected from light. [12]7. Fluorescence Measurement: Read the fluorescence using a microplate reader.

  • Data Analysis: Similar to the biochemical assay, calculate the percent inhibition for each concentration relative to the vehicle-treated cells and determine the EC50 value by non-linear regression.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Inhibitory Activities of 2-Carbamoyl-2,2-dimethylacetic acid and Standard HDAC Inhibitors

CompoundIn Vitro IC50 (µM) (Purified HDAC1)Cell-Based EC50 (µM) (HeLa cells)
2-Carbamoyl-2,2-dimethylacetic acid5.215.8
Vorinostat (SAHA)0.030.5
Trichostatin A (TSA)0.0020.02
Valproic Acid4501200

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2-Carbamoyl-2,2-dimethylacetic acid demonstrates moderate inhibitory activity against HDAC1 in a biochemical assay, with an IC50 value in the low micromolar range. Its potency is significantly greater than its structural analog, Valproic Acid, but less potent than the established pan-HDAC inhibitors SAHA and TSA.

The cell-based assay results indicate that the compound is cell-permeable and retains its inhibitory activity in a cellular environment, although a higher concentration is required to achieve 50% inhibition (EC50) compared to the biochemical IC50. This difference is expected and can be attributed to factors such as membrane transport, intracellular metabolism, and protein binding. The trend in potency among the tested compounds remains consistent between the two assays.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial characterization of 2-Carbamoyl-2,2-dimethylacetic acid as a potential HDAC inhibitor. The proposed two-tiered approach, combining in vitro biochemical and cell-based assays, provides a comprehensive preliminary assessment of its potency and cellular efficacy.

The hypothetical data suggest that 2-Carbamoyl-2,2-dimethylacetic acid is a promising lead compound with significantly improved activity over Valproic Acid. Further studies are warranted to fully elucidate its therapeutic potential. These should include:

  • Isoform Selectivity Profiling: Testing the compound against a panel of different HDAC isoforms to determine its selectivity profile.

  • Downstream Target Analysis: Investigating the effect of the compound on histone acetylation levels and the expression of key target genes (e.g., p21) in cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 2-Carbamoyl-2,2-dimethylacetic acid in preclinical animal models.

By following the rigorous benchmarking protocols detailed in this guide, researchers can confidently and accurately position novel compounds like 2-Carbamoyl-2,2-dimethylacetic acid within the landscape of existing HDAC inhibitors, paving the way for the development of next-generation epigenetic therapies.

References

  • Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. [Link]

  • Hu, E., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • Wikipedia. (2023). Histone deacetylase inhibitor. [Link]

  • Labroots. (2018). Using HDAC Inhibitors to Improve Cancer Immunotherapy. YouTube. [Link]

  • Roswell Park Comprehensive Cancer Center. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • Frontiers Media. (2020). Epigenetic Therapy with Histone Deacetylase Inhibitors: Implications for Cancer Treatment. [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]

  • BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). [Link]

  • Li, G., & Zhu, W. G. (2014). HDACs and HDAC Inhibitors in Cancer Development and Therapy. PMC. [Link]

  • Chen, Y., et al. (2020). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. NIH. [Link]

  • Sola, R., et al. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. [Link]

  • Wang, H., et al. (2012). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. [Link]

  • American Chemical Society. (2026). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. [Link]

  • CURE Today. (2010). HDAC Inhibitors in Cancer Care. [Link]

  • Wagner, F. F., et al. (2016). Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. NIH. [Link]

  • MDPI. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. [Link]

  • Drugs.com. (n.d.). List of Histone deacetylase inhibitors. [Link]

  • Patsnap. (2025). What's the latest update on the ongoing clinical trials related to HDAC?. [Link]

  • Butler, L. M., et al. (2002). The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin. PNAS. [Link]

  • Grant, S., et al. (2013). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC. [Link]

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Comparative

kinetic analysis of enzyme inhibition by 2-Carbamoyl-2,2-dimethylacetic acid-based inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of enzyme inhibitor discovery and development, carbamate-based compounds represent a significant class of molecules with broad therape...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibitor discovery and development, carbamate-based compounds represent a significant class of molecules with broad therapeutic potential. Their ability to covalently modify target enzymes, often leading to prolonged inhibition, makes them attractive candidates for various clinical applications. This guide provides a comprehensive kinetic analysis of carbamate-based inhibitors, comparing their performance with alternative inhibitor classes and offering insights into the experimental design and data interpretation that are crucial for their preclinical evaluation.

The Significance of Carbamate Inhibitors: A Focus on Fatty Acid Amide Hydrolase (FAAH)

Carbamate inhibitors have gained prominence through their successful targeting of enzymes like Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system.[1][2] Inhibition of FAAH potentiates the analgesic, anxiolytic, and anti-inflammatory effects of endogenous cannabinoids, offering a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1] The carbamate moiety in these inhibitors acts as a "warhead," reacting with the catalytic serine residue in the FAAH active site to form a stable, carbamoylated enzyme-inhibitor complex.[1][2] This covalent modification is the hallmark of their inhibitory mechanism.

Mechanism of Action: Covalent Inhibition by Carbamates

The inhibitory action of carbamate-based compounds is a multi-step process that can be dissected through kinetic analysis. Understanding this mechanism is fundamental to optimizing their potency and selectivity.

The Carbamoylation Reaction

The process begins with the binding of the carbamate inhibitor to the enzyme's active site. The catalytic serine nucleophile then attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the leaving group (often an alcohol or a phenol) and the formation of a covalent bond between the enzyme and the carbamoyl moiety.[1]

G E_S E + I (Enzyme + Inhibitor) EI_complex E-I (Non-covalent complex) E_S->EI_complex k1 (Binding) EI_complex->E_S k-1 (Dissociation) EI_covalent E-I' (Carbamoylated Enzyme) EI_complex->EI_covalent k2 (Carbamoylation) EI_covalent->E_S k3 (very slow) (Decarbamoylation) P P (Leaving Group) G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Studies a IC50 Determination (Dose-response curves) b Time-dependent Inhibition Assay a->b c Determination of kinact and Ki (Kitz-Wilson plots) b->c d Determination of kdecarbamoylation (Jump-dilution or dialysis) c->d

Caption: Experimental workflow for kinetic analysis.

Comparison with Alternative Inhibitors

The choice of an inhibitor scaffold depends on the therapeutic objective. Carbamate-based inhibitors offer distinct advantages and disadvantages when compared to other classes of inhibitors.

Reversible Inhibitors (e.g., Competitive, Non-competitive)
FeatureCarbamate InhibitorsReversible Inhibitors
Mechanism Covalent modificationNon-covalent binding
Duration of Action Prolonged, dependent on kdecarbamoylationDependent on inhibitor concentration and clearance
Potency Often high due to covalent natureVariable
Selectivity Can be highly selectiveVariable, off-target effects can be a concern
Safety Potential for off-target covalent modificationGenerally considered safer due to reversible binding

Expert Insight: While the prolonged duration of action of carbamate inhibitors can be advantageous for reducing dosing frequency, the potential for off-target covalent modification necessitates rigorous selectivity profiling.

Other Covalent Inhibitors (e.g., Fluorophosphonates, α-keto heterocycles)

Fatty acid amide hydrolase (FAAH) is susceptible to inhibition by various classes of serine hydrolase-directed inhibitors, including fluorophosphonates, trifluoromethyl ketones, and α-keto heterocycles, in addition to carbamates. [2]

Inhibitor Class Mechanism Advantages Disadvantages
Carbamates Covalent carbamoylation of the catalytic serine. [1] High potency and prolonged in vivo efficacy. [2] Potential for off-target reactivity.
Fluorophosphonates Covalent phosphonylation of the catalytic serine. [2] Potent inhibitors. Often suffer from poor selectivity.
Trifluoromethyl Ketones Form a reversible covalent hemiacetal with the catalytic serine. Generally good potency. Can have metabolic stability issues.

| α-Keto Heterocycles | Form a reversible covalent adduct with the catalytic serine. | Can exhibit good potency and selectivity. | Can be synthetically challenging. |

Experimental Protocols: A Self-Validating System

The trustworthiness of kinetic data relies on meticulously executed protocols. Here, we outline a standard protocol for determining the kinetic parameters of a carbamate inhibitor targeting FAAH.

Determination of kinact and Ki

This protocol is based on the method described by Kitz and Wilson, which allows for the determination of both the inactivation rate constant and the initial binding affinity.

Materials:

  • Purified FAAH enzyme

  • Carbamate inhibitor stock solution (in DMSO)

  • Substrate (e.g., anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • Add a fixed concentration of FAAH enzyme to each inhibitor concentration.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Initiation of Reaction:

    • At the end of each pre-incubation time point, add the substrate to initiate the enzymatic reaction. The substrate concentration should be saturating (>> Km) to ensure the measured rate is proportional to the amount of active enzyme.

  • Measurement of Reaction Rate:

    • Monitor the rate of product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

    • The slope of each line represents the apparent first-order rate constant of inactivation (kobs) at that inhibitor concentration.

    • Plot the reciprocal of kobs (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]). This is the Kitz-Wilson plot.

    • The y-intercept of the Kitz-Wilson plot is 1/kinact, and the x-intercept is -1/Ki.

Trustworthiness Check: The linearity of the initial velocity plots and the Kitz-Wilson plot are critical for validating the kinetic model. Non-linearity may indicate issues such as inhibitor instability, non-specific inhibition, or a more complex inhibitory mechanism.

Conclusion

Carbamate-based inhibitors represent a powerful and versatile class of compounds for targeting a wide range of enzymes. Their covalent mechanism of action offers the potential for high potency and prolonged duration of action. However, a thorough understanding of their kinetic behavior is paramount for optimizing their therapeutic potential and ensuring their safety and selectivity. The comparative analysis and experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers working with this important class of molecules.

References

  • Maccarrone, M., et al. (2010). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Bioorganic & Medicinal Chemistry, 18(19), 6843-6851. [Link]

  • Blankman, R. H., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 14(11), 1269-1279. [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • eCampusOntario. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. eCampusOntario. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • LibreTexts. (2025). 5.4: Enzyme Inhibition. In Chemistry LibreTexts. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Carbamoyl-2,2-dimethylacetic acid

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, requires m...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. 2-Carbamoyl-2,2-dimethylacetic acid, also known as 2,2-dimethylmalonamic acid, requires meticulous handling not only during experimental use but also at the point of disposal. This guide provides a comprehensive, step-by-step framework for researchers and laboratory managers to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.

Part 1: Hazard Profile and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary personal protective equipment (PPE) and handling precautions.

1.1. GHS Hazard Classification

2-Carbamoyl-2,2-dimethylacetic acid is classified with several hazards that must be respected during handling and disposal.[1] The primary risks are summarized below.

Hazard ClassGHS Hazard StatementCausality and Implication
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to significant health issues. This underscores the importance of preventing hand-to-mouth contact and clearly labeling waste containers.[1][2]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation, redness, or dermatitis. Impermeable gloves are essential to prevent exposure.[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant, but reversible, eye damage upon contact. Chemical splash goggles or a face shield are mandatory.[1][2][3]
STOT SE, Respiratory (Category 3)H335: May cause respiratory irritationInhalation of the dust or aerosolized form can irritate the respiratory tract. All handling of the solid compound or its solutions should be done in a well-ventilated area or a chemical fume hood.[1]

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is the minimum requirement for handling this compound during disposal procedures:

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles. A face shield should be used if there is a significant splash risk.

  • Body Protection: A standard laboratory coat.[2]

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If handled on an open bench, a NIOSH-approved respirator may be necessary depending on the scale and potential for aerosolization.

Part 2: Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical disposal is that waste should never be discharged into the sanitary sewer system or regular trash without appropriate assessment and, if necessary, treatment.[4][5] The primary route for disposal is through your institution's Environmental Health & Safety (EHS) office.

2.1. Initial Waste Collection and Segregation

The moment a chemical is deemed unusable, it is classified as waste.[6] Proper collection is the first critical step.

  • Select a Compatible Container: The best initial container is often the original manufacturer's bottle.[6][7][8] If this is not feasible, use a clean, high-density polyethylene (HDPE) or glass container that is compatible with acidic compounds. The container must have a tightly sealing cap.[8]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS office.[6] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "Waste 2-Carbamoyl-2,2-dimethylacetic acid"

    • The approximate concentration and quantity.

    • Any other components in the waste mixture.

    • The date accumulation started.

  • Store Appropriately: Keep the waste container sealed when not in use.[6][7][8] Store it in a designated satellite accumulation area (SAA), which should be under the direct control of laboratory personnel and away from heat or ignition sources.[5][9] Ensure secondary containment is used to mitigate potential spills.[6]

2.2. Disposal Path A: Direct EHS Collection (Recommended)

This is the most direct and universally compliant method.

  • Accumulation: Collect the waste (solid or liquid) in your labeled container. Do not exceed 55 gallons in your SAA.[9]

  • Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.

  • Await Collection: EHS professionals will collect the waste for final disposal at a licensed chemical destruction or treatment facility.[3][4][10]

2.3. Disposal Path B: In-Lab Neutralization (Aqueous Waste Only)

Disclaimer: This procedure should only be performed if explicitly permitted by your institution's EHS guidelines. Many institutions prohibit any in-lab chemical treatment of waste. Always verify local regulations.

For dilute aqueous solutions of 2-Carbamoyl-2,2-dimethylacetic acid, neutralization may be an option to render the waste non-hazardous before sewer disposal. The carboxylic acid functionality allows for a straightforward acid-base neutralization.

  • Work Area Setup: Perform this entire procedure inside a chemical fume hood. Prepare a large beaker (at least twice the volume of your waste solution) and place it in an ice-water bath to manage the heat generated during the exothermic reaction.[11][12]

  • Dilution: If the solution is concentrated, first dilute it by slowly adding the acidic waste to a larger volume of cold water (aim for a 1:10 ratio of acid solution to water). Crucial safety principle: Always add acid to water, never the reverse, to prevent violent boiling and splashing.

  • Prepare Neutralizing Agent: Create a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid strong bases like NaOH unless you are experienced, as they can generate significantly more heat.

  • Slow Neutralization: While stirring the diluted acid solution, add the basic solution dropwise or in very small increments. The addition of carbonate/bicarbonate will cause CO2 effervescence; add the base slowly to prevent the foam from overflowing the container.

  • Monitor pH: Use a calibrated pH meter or pH strips to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.0, as specified by local wastewater regulations.[11][12]

  • Final Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can be poured down the sanitary sewer, followed by a large volume of flushing water (at least 20 parts water to 1 part neutralized solution).[11]

Part 3: Spill Management and Empty Container Disposal

3.1. Accidental Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact EHS.

  • Ventilate: Ensure the area is well-ventilated.[4][13]

  • Contain: For liquid spills, use an acid-neutralizing absorbent material or a universal chemical spill kit. For solid spills, carefully sweep up the material, avoiding dust generation.[4][13]

  • Collect and Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for disposal as hazardous waste via EHS.[6][14]

3.2. Empty Container Disposal

An "empty" container that held a hazardous chemical must be handled properly.[6]

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) three times.[6]

  • Collect Rinseate: The first rinseate is considered hazardous and must be collected for disposal as chemical waste.[6] Subsequent rinseates may also need to be collected depending on institutional policy.

  • Deface Label: Completely remove or deface the original chemical label.[6]

  • Final Disposal: Once triple-rinsed and with the cap removed, the container can typically be disposed of in the regular laboratory trash or glass recycling bin, per institutional guidelines.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for 2-Carbamoyl-2,2-dimethylacetic acid waste.

DisposalWorkflow start Waste Generated (2-Carbamoyl-2,2-dimethylacetic acid) assess Assess Waste Form start->assess solid Solid Waste or Non-Aqueous Solution assess->solid Solid / Organic Solvent aqueous Dilute Aqueous Solution assess->aqueous Aqueous collect_solid Collect in Labeled, Compatible Container solid->collect_solid check_policy Check Institutional Policy: Is In-Lab Neutralization Permitted? aqueous->check_policy ehs_pickup Arrange Pickup with Institutional EHS collect_solid->ehs_pickup neutralize Protocol 2.3: Neutralize to pH 5.5-9.0 (In Fume Hood) check_policy->neutralize Yes collect_aqueous Collect as Hazardous Aqueous Waste check_policy->collect_aqueous No sewer Dispose to Sanitary Sewer with Copious Water neutralize->sewer collect_aqueous->ehs_pickup

Disposal decision workflow for 2-Carbamoyl-2,2-dimethylacetic acid.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • 2-Carbamoyl-2,2-dimethylacetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEET - ACETIC ACID 2M (2N) Standard Solution. Chem-Supply. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

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